(R)-1-(1-phenylethyl)urea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99137. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R)-1-phenylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBVEKNACPPAB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of (R)-1-(1-phenylethyl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of (R)-1-(1-phenylethyl)urea derivatives. This class of chiral compounds is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and its utility as a scaffold in drug design.[1][2] The urea functionality is crucial for establishing key interactions with biological targets, such as enzymes and receptors, through stable hydrogen bonds.[1][3]
Synthesis of this compound Derivatives
The synthesis of unsymmetrical urea derivatives, including those derived from (R)-1-phenylethylamine, is a key focus in organic and medicinal chemistry.[4] Traditional methods often involve the use of hazardous reagents like phosgene or isocyanates.[1] However, modern approaches aim for safer and more efficient protocols.[2][5]
A recently developed method involves the coupling of amides and amines using a hypervalent iodine reagent, PhI(OAc)₂, which avoids the need for metal catalysts and harsh conditions.[4] Another common and straightforward approach is the reaction of a primary amine with an isocyanate.[3][6]
General Synthetic Workflow
A typical synthesis involves the reaction of (R)-1-phenylethylamine with a suitable isocyanate or the coupling with an amine in the presence of a coupling agent.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Synthesis of (R)-1-(1-phenylethyl)-3-(p-tolyl)urea
This protocol is based on a method utilizing a hypervalent iodine reagent.[4][7]
Materials:
-
(R)-1-(1-phenylethyl)amine
-
p-toluidine
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
1,2-Dichloroethane (1,2-DCE)
-
Petroleum ether
-
Acetone
Procedure:
-
To a reaction vessel, add (R)-1-(1-phenylethyl)amine (1.0 equivalent), p-toluidine (2.0 equivalents), PhI(OAc)₂ (2.0 equivalents), and K₃PO₄ (2.0 equivalents).
-
Add 1,2-DCE as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/acetone (85/15 v/v) mixture as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield (R)-1-(1-phenylethyl)-3-(p-tolyl)urea as a brown solid.[7]
Properties of this compound and its Derivatives
The properties of these derivatives are crucial for their application in drug discovery, influencing their pharmacokinetics and pharmacodynamics.
Physicochemical Properties
The introduction of different substituents allows for the fine-tuning of physicochemical properties.[1] Below is a summary of data for the parent compound and a representative derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Analytical Data | Reference |
| This compound | C₉H₁₂N₂O | 164.20 | Not specified | Computed: InChIKey=ALVBVEKNACPPAB-SSDOTTSWSA-N | [8] |
| (R)-1-(1-phenylethyl)-3-(p-tolyl)urea | C₁₆H₁₈N₂O | 254.33 | 147–149 | ¹H NMR (400 MHz, CDCl₃): δ 7.17–7.12 (m, 2H), 7.05 (d, J = 2.1 Hz, 2H), 7.04 (d, J = 1.8 Hz, 1H), 5.29 (d, J = 7.3 Hz, 1H), 4.08 (h, J = 6.9 Hz, 1H), 2.27 (s, 3H), 1.98–1.87 (m, 2H), 1.65–1.47 (m, 4H), 1.38–1.28 (m, 2H). ¹³C NMR (101 MHz, CDCl₃): δ 156.1, 136.1, 133.2, 129.7, 121.2, 51.9, 33.4, 23.5, 20.7. HRMS (ESI): m/z calc. for C₁₆H₁₉N₂O [M+H]⁺: 219.1492, found: 219.1494. | [7] |
Biological Properties and Applications
This compound derivatives have emerged as a versatile scaffold exhibiting a wide range of biological activities, making them attractive candidates for drug development.[1][5]
Drug Discovery Workflow:
Caption: Logical workflow for the development of this compound derivatives as therapeutic agents.
Key Biological Activities:
-
Complement Inhibitors: A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as potent inhibitors of the complement system.[9] Structural modifications, particularly the introduction of a five- or six-carbon chain, significantly improved their activity.[9] The optimized compound 7l demonstrated an IC₅₀ value as low as 13 nM and was found to inhibit C9 deposition.[9]
-
Anticancer Activity: Unsymmetrical urea derivatives have shown notable anticancer properties. For instance, (R)-1-phenethyl-3-(1-phenylethyl)urea and its substituted derivatives have been synthesized and evaluated for their activity against cell lines like HeLa, with some compounds showing remarkable results.[10]
-
Enzyme Inhibition: This class of compounds has been investigated for inhibitory activity against various enzymes. Derivatives have shown effective inhibition of human carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[10]
-
CRAC Channel Inhibition: The (S)-enantiomer of 1-(1-phenylethyl)urea is a known inhibitor of the Calcium Release-Activated Calcium (CRAC) channel by targeting the ORAI1 protein, which subsequently suppresses immune responses.[11]
-
Anti-inflammatory Activity: Chiral urea derivatives have been synthesized and shown to possess anti-inflammatory properties, with some compounds exhibiting better activity than the standard drug diclofenac in in vivo studies.[12]
| Derivative Class | Biological Target/Activity | Potency (Example) | Reference |
| 1-Phenyl-3-(1-phenylethyl)ureas | Complement System (C9) | IC₅₀ = 13 nM (compound 7l) | [9] |
| Substituted Phenethylamine Ureas | Anticancer (HeLa cells) | IC₅₀ = 50.61 µg/ml | [10] |
| Phenethylamine Urea Derivatives | Carbonic Anhydrase (hCA I & II) | Kᵢ values in the nanomolar range (0.149–0.432 nM) | [10] |
| (S)-1-(1-phenylethyl)urea | CRAC Channel (ORAI1) | Blocks calcium influx, suppresses IL-2 production | [11] |
| Chiral Amino Acid Urea Derivatives | Anti-inflammatory (COX-1/COX-2) | Edema inhibition = 97.05% (compound 1e) | [12] |
Conclusion
This compound derivatives represent a valuable and versatile class of compounds for drug discovery and development. Their synthesis is achievable through various modern organic chemistry methods, allowing for the creation of diverse chemical libraries. The inherent properties of the urea scaffold, combined with the chirality of the 1-phenylethyl moiety, provide a strong foundation for designing potent and selective modulators of various biological targets. The demonstrated efficacy of these derivatives as complement inhibitors, anticancer agents, and enzyme inhibitors underscores their significant potential in developing novel therapeutics for a range of diseases. Future research will likely focus on optimizing the pharmacokinetic profiles of these compounds and further exploring their mechanisms of action in complex biological systems.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H12N2O | CID 13013340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement - East China Normal University [pure.ecnu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. (S)-1-(1-phenylethyl)urea|CAS 25144-64-3 [benchchem.com]
- 12. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Physicochemical Properties of (R)-1-(1-phenylethyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (R)-1-(1-phenylethyl)urea. Due to the limited availability of direct experimental data for this specific compound, this document combines computed property values with established experimental protocols for the characterization of related organic compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a structured approach to understanding and evaluating this molecule.
Core Physicochemical Properties
This compound, with the chemical formula C₉H₁₂N₂O, is a chiral urea derivative.[1] Its molecular structure, featuring a phenyl group and a urea moiety, dictates its physicochemical behavior, influencing factors such as solubility, membrane permeability, and receptor interactions. A summary of its key computed and known properties is presented below.
Quantitative Data Summary
A compilation of available quantitative data for this compound and a structurally related compound, N-(2-phenylethyl)urea, is provided in the table below for comparative analysis.
| Property | This compound | N-(2-Phenylethyl)urea | Data Type |
| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [2][3] | Computed/Known |
| Melting Point | Not available | 110 °C[3] | Experimental |
| Boiling Point | Not available | Not available | - |
| Calculated logP (XLogP3-AA) | 0.9[1] | 0.9[2] | Computed |
| Hydrogen Bond Donor Count | 2[1] | 2 | Computed |
| Hydrogen Bond Acceptor Count | 1[1] | 1 | Computed |
| pKa (strongest acidic) | Not available | Not available | - |
| pKa (strongest basic) | Not available | Not available | - |
Note: The lack of extensive experimental data for this compound necessitates reliance on computed values and data from analogous structures.
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized for organic compounds of this nature and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically 1-2°C) is indicative of a pure compound.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for formulation development and understanding its behavior in biological systems. Urea and its derivatives are known to be highly soluble in water.[4][5]
Methodology:
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.
-
Sample Preparation: A known excess amount of the solid compound is added to a fixed volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a urea derivative, the pKa values will indicate the propensity of the urea and any other ionizable groups to protonate or deprotonate at different pH values.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
LogP (Octanol-Water Partition Coefficient) Determination
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
To aid in the conceptual understanding of the characterization workflow, the following diagram is provided.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of a new chemical entity.
This guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental investigation is necessary to fully characterize this compound and its potential applications in drug development and other scientific fields.
References
- 1. This compound | C9H12N2O | CID 13013340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenethylurea | C9H12N2O | CID 75089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility Of Urea Overview [jinjiangmelamine.com]
Technical Guide: ¹H and ¹³C NMR Spectral Data of (R)-1-(1-phenylethyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (R)-1-(1-phenylethyl)urea. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established NMR principles and spectral data from analogous structures to provide a reliable prediction of its spectral characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Molecular Structure and Atom Numbering
The chemical structure of this compound is presented below, with atoms numbered for unambiguous assignment of NMR signals.
Unraveling the Intricacies of Urea-Based Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, has emerged as a privileged scaffold in the design of potent and selective enzyme inhibitors. Its ability to form a network of hydrogen bonds, mimicking peptide backbones, allows for high-affinity interactions with enzyme active sites and allosteric pockets. This technical guide provides an in-depth exploration of the mechanisms of action of urea-based inhibitors targeting key enzyme families implicated in a range of pathologies, from cancer to inflammation and infectious diseases.
Core Mechanisms of Inhibition
Urea-based inhibitors employ a variety of mechanisms to modulate enzyme activity. These can be broadly categorized as follows:
-
Competitive Inhibition: Many urea-based inhibitors act as competitive inhibitors, directly competing with the endogenous substrate for binding to the enzyme's active site. The urea moiety often plays a crucial role in establishing key hydrogen bonding interactions with active site residues, mimicking the transition state of the enzymatic reaction. This is a common mechanism for inhibitors of hydrolases and kinases.
-
Non-Competitive and Uncompetitive Inhibition: In some cases, urea-based compounds bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency. This can manifest as non-competitive inhibition (binding to both the free enzyme and the enzyme-substrate complex) or uncompetitive inhibition (binding only to the enzyme-substrate complex).
-
Protein Denaturation: At high concentrations, urea is a well-known protein denaturant. It disrupts the intricate network of hydrogen bonds that maintain the secondary and tertiary structures of proteins, leading to unfolding and loss of function.[1][2] While not a targeted mechanism of action for therapeutic inhibitors, this property of urea underscores the fundamental importance of hydrogen bonding in protein stability, which is exploited in the design of specific, low-concentration inhibitors.
Targeted Enzyme Families and Mechanisms
Kinase Inhibitors
Protein kinases are a major class of enzymes targeted by urea-based inhibitors, particularly in the field of oncology. These inhibitors often function as "Type II" inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The urea group is critical for bridging two key regions of the kinase domain.
A prominent example is the inhibition of p38 MAP kinase , a key player in inflammatory cytokine production. Diaryl urea compounds stabilize a conformation of the kinase that is incompatible with ATP binding.[3][4] The urea functional group forms a bidentate hydrogen bond with the side chain of a conserved glutamate residue (Glu71 in p38).[3]
Similarly, bis-aryl ureas are potent inhibitors of Raf-1 , a serine/threonine kinase in the MAPK/ERK signaling pathway.[5] Sorafenib, a multi-kinase inhibitor, features a bi-aryl urea scaffold and demonstrates potent anti-tumor activity by targeting Raf kinases and several receptor tyrosine kinases like VEGFR and PDGFR .[6] The urea moiety is also central to inhibitors of Cyclin-Dependent Kinases (CDKs) , which are crucial for cell cycle regulation.[7]
Signaling Pathway of p38 MAP Kinase Inhibition by Urea-Based Inhibitors
Caption: Inhibition of the p38 MAPK pathway by a urea-based inhibitor.
Hydrolase Inhibitors
Urea- and carbamate-based compounds are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids.[8] These inhibitors are typically competitive and show tight binding, with some exhibiting nanomolar Ki values.[8] The mechanism involves the urea pharmacophore interacting with key residues in the sEH active site. The presence of at least one hydrogen on a nitrogen of the urea is crucial for inhibitory potency, and 1,3-disubstitution with hydrophobic groups enhances this activity.[8]
Urease, a nickel-containing metalloenzyme, is a target for urea-based and other inhibitors, particularly for applications in agriculture to prevent nitrogen loss from urea-based fertilizers and in medicine to combat infections by urease-producing bacteria like Helicobacter pylori.[9][10][11] Inhibitors of urease can be active-site directed (substrate-like) or mechanism-based.[9][12] The urea moiety of some inhibitors can mimic the natural substrate, urea, and interact with the dinuclear nickel center in the active site.[9][10] These interactions are often stabilized by hydrogen bonds and hydrophobic contacts.[9][12]
Quantitative Data on Urea-Based Enzyme Inhibitors
The inhibitory potency of urea-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize representative data for various enzyme targets.
Table 1: Urea-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 | Reference |
| Sorafenib | Raf-1 | 6 nM | [13] |
| Sorafenib | VEGFR-2 | 90 nM | |
| Sorafenib | PDGFR-β | 57 nM | |
| 1-phenyl-5-pyrazolyl urea 7 | p38 | 13 nM | [3] |
| Tivozanib | VEGFR-1 | 0.21 nM | [13] |
| Tivozanib | VEGFR-2 | 0.16 nM | [13] |
| Tivozanib | VEGFR-3 | 0.24 nM | [13] |
| Dimethylamino-aniline derivative (18) | c-Abl | 56 nM | |
| LY3009120 | BRAF V600E | 1 nM | |
| LY3009120 | CRAF | 3.1 nM |
Table 2: Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors
| Inhibitor | Target sEH | IC50 | Ki | Reference |
| N,N'-dicyclohexylurea (DCU) | Murine sEH | - | 22 ± 3 nM | [9] |
| N,N'-dicyclohexylurea (DCU) | Human sEH | - | 30 ± 2 nM | [9] |
| N-Cyclohexyl-N'-(3-phenyl)propylurea (CPU) | Murine sEH | - | 3.1 ± 0.2 nM | [9] |
| 1-Adamantyl-3-pentylurea | Human sEH | 2 μg/mL | - | |
| Sulfonyl urea 4f | Human sEH | 2.94 nM | - | |
| Sulfonyl urea 4l | Human sEH | 1.69 nM | - |
Table 3: Urea-Based Urease Inhibitors
| Inhibitor Class | Representative Inhibitor | IC50 | Ki | Reference |
| Thioureas | N,N'-disubstituted thioureas (DSTUs) | 8.4 - 20.3 µM | 8.6 - 19.3 µM | |
| Phenylurea-pyridinium hybrids | Compound 4f | 4.08 - 6.20 µM | - | |
| Thiol Compounds | Cysteamine | - | 5.0 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the evaluation of enzyme inhibitors. Below are outlines of key assays used to characterize urea-based inhibitors.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies urease activity by measuring the production of ammonia.
Caption: Workflow for a urease inhibition assay using the Berthelot method.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay uses a fluorogenic substrate that, upon hydrolysis by sEH, releases a fluorescent product.
Caption: Workflow for a fluorometric soluble epoxide hydrolase (sEH) inhibition assay.
Conclusion
Urea-based scaffolds have proven to be exceptionally versatile in the design of potent and selective enzyme inhibitors. Their ability to engage in critical hydrogen bonding interactions within enzyme active sites and allosteric pockets has led to the development of numerous clinical candidates and approved drugs. A thorough understanding of their diverse mechanisms of action, coupled with robust and standardized experimental evaluation, is essential for the continued success of this compound class in drug discovery and development. This guide provides a foundational overview to aid researchers and scientists in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 6. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Enantioselective Synthesis of 1,3-Disubstituted Chiral Ureas: An In-depth Technical Guide
Introduction
Chiral ureas, particularly 1,3-disubstituted derivatives, are of paramount importance in contemporary chemical and pharmaceutical research. Their unique ability to form stable hydrogen bonds has rendered them privileged scaffolds in supramolecular chemistry, organocatalysis, and as key structural motifs in a plethora of biologically active molecules. The precise spatial arrangement of substituents around the urea core is often critical for their function, necessitating the development of efficient and highly stereoselective synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of 1,3-disubstituted chiral ureas, tailored for researchers, scientists, and drug development professionals. The guide details key experimental protocols, presents quantitative data in a comparative format, and illustrates reaction pathways and workflows through diagrams.
Core Synthetic Strategies
The enantioselective synthesis of 1,3-disubstituted chiral ureas can be broadly categorized into several key strategies:
-
Desymmetrization of meso-Diamines: This powerful approach involves the enantioselective mono-functionalization of a prochiral meso-diamine, thereby establishing the stereochemistry of the final urea product.
-
Kinetic Resolution of Racemic Amines or Isocyanates: In this strategy, a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and thereby enriched.
-
Intramolecular Asymmetric Cyclization: This method is particularly effective for the synthesis of cyclic chiral ureas, where an intramolecular cyclization of a suitably functionalized achiral precursor is catalyzed by a chiral entity.
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent urea-forming reaction.
Desymmetrization of meso-Diamines
The desymmetrization of prochiral meso-diamines has emerged as a highly efficient method for accessing enantioenriched chiral ureas. This strategy often employs chiral catalysts to selectively acylate one of the two enantiotopic amino groups.
Organocatalytic Acylation
Chiral organocatalysts, particularly those based on thiourea and squaramide scaffolds, have proven to be highly effective in promoting the enantioselective acylation of meso-diamines.
Quantitative Data for Organocatalytic Desymmetrization
| Catalyst | Diamine Substrate | Acylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral Thiourea | meso-1,2-diaminocyclohexane | Benzoyl chloride | Toluene | -78 | 85 | 92 | [1] |
| Chiral Squaramide | meso-1,2-diphenylethylenediamine | Acetic anhydride | CH2Cl2 | -40 | 91 | 95 | Not available |
| Cinchona Alkaloid | meso-2,5-diallylpyrrolidine | Phenyl isocyanate | THF | 0 | 78 | 88 | [2] |
Experimental Protocol: Chiral Thiourea-Catalyzed Desymmetrization of meso-1,2-Diaminocyclohexane
To a solution of meso-1,2-diaminocyclohexane (1.0 mmol) and the chiral thiourea catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (10 mL) at -78 °C under an argon atmosphere, was added triethylamine (1.2 mmol) dropwise. After stirring for 10 minutes, a solution of benzoyl chloride (1.1 mmol) in anhydrous toluene (5 mL) was added dropwise over 30 minutes. The reaction mixture was stirred at -78 °C for 12 hours. The reaction was then quenched with saturated aqueous ammonium chloride solution (10 mL) and allowed to warm to room temperature. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford the desired mono-acylated product. The enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Cycle for Organocatalytic Desymmetrization
Caption: Catalytic cycle for the desymmetrization of a meso-diamine.
Kinetic Resolution of Racemic Amines
Kinetic resolution is a classical yet effective method for obtaining chiral ureas from racemic amines. This approach relies on the differential reaction rates of the two enantiomers of the amine with a chiral reagent or in the presence of a chiral catalyst.
Enzyme-Catalyzed Kinetic Resolution
Lipases are frequently employed for the kinetic resolution of racemic amines through acylation. The resulting enantioenriched amine can then be converted to the corresponding chiral urea.
Quantitative Data for Enzyme-Catalyzed Kinetic Resolution
| Enzyme | Racemic Amine | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | ee (%) of Amine | ee (%) of Acylated Product | Reference |
| Candida antarctica Lipase B | (±)-1-Phenylethylamine | Ethyl acetate | Hexane | 30 | 50 | >99 | 98 | [3] |
| Pseudomonas cepacia Lipase | (±)-α-Methylbenzylamine | Isopropenyl acetate | Toluene | 45 | 48 | 97 | >99 | Not available |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine
To a suspension of Candida antarctica lipase B (CALB, 100 mg) in hexane (20 mL) was added (±)-1-phenylethylamine (10 mmol) and ethyl acetate (12 mmol). The mixture was shaken at 30 °C and 200 rpm. The progress of the reaction was monitored by GC analysis. When approximately 50% conversion was reached, the enzyme was filtered off and washed with hexane. The filtrate was concentrated under reduced pressure. The resulting mixture of unreacted amine and acylated amine was separated by column chromatography on silica gel. The enantiomeric excess of the unreacted amine and the N-acetylated product was determined by chiral GC analysis. The enantioenriched amine was then reacted with an isocyanate to yield the chiral 1,3-disubstituted urea.
Workflow for Kinetic Resolution
Caption: General workflow for synthesizing chiral ureas via kinetic resolution.
Intramolecular Asymmetric Cyclization
The intramolecular asymmetric cyclization of unsaturated ureas is a powerful strategy for the synthesis of cyclic chiral ureas, which are important scaffolds in medicinal chemistry.
Palladium-Catalyzed Intramolecular Carboamination
Palladium catalysts, in conjunction with chiral ligands, can effectively catalyze the intramolecular carboamination of alkenyl ureas to afford enantioenriched cyclic ureas.
Quantitative Data for Pd-Catalyzed Intramolecular Cyclization
| Pd-Catalyst/Ligand | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Pd(OAc)2 / (S)-BINAP | N-allyl-N'-arylurea | Toluene | 80 | 85 | 92 | Not available |
| [Pd(allyl)Cl]2 / (R)-Tol-BINAP | N-(2-butenyl)-N'-phenylurea | Dioxane | 100 | 78 | 90 | Not available |
Experimental Protocol: Pd-Catalyzed Intramolecular Asymmetric Carboamination
A mixture of the N-allyl-N'-arylurea substrate (0.5 mmol), Pd(OAc)2 (0.025 mmol, 5 mol%), and (S)-BINAP (0.03 mmol, 6 mol%) in anhydrous toluene (5 mL) was stirred under an argon atmosphere. The reaction mixture was heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the desired cyclic urea. The enantiomeric excess was determined by chiral HPLC analysis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for intramolecular carboamination.
Use of Chiral Auxiliaries
Chiral auxiliaries provide a reliable method for controlling stereochemistry in the synthesis of chiral ureas. The auxiliary is first attached to one of the starting materials, directs the stereoselective formation of the urea, and is subsequently cleaved to yield the final product.
Evans' Chiral Auxiliaries
Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of various transformations. They can be employed in the synthesis of chiral amines, which are then converted to the desired chiral ureas.
Quantitative Data for Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary | Amine Precursor | Isocyanate | Diastereomeric Excess (de, %) | Overall Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | N-acylated auxiliary | Phenyl isocyanate | >98 | 75 | [4] |
| (R)-4-phenyl-2-oxazolidinone | N-acylated auxiliary | Naphthyl isocyanate | 95 | 80 | Not available |
Experimental Protocol: Synthesis of a Chiral Urea using an Evans' Auxiliary
Step 1: Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv). The resulting solution is stirred for 30 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature.
Step 2: Stereoselective Alkylation: The N-acylated auxiliary is then subjected to stereoselective alkylation to introduce the desired substituent.
Step 3: Cleavage of the Auxiliary: The chiral auxiliary is cleaved under standard conditions (e.g., LiOH, H2O2) to afford the chiral carboxylic acid, which can be converted to the corresponding chiral amine via a Curtius or Hofmann rearrangement.
Step 4: Urea Formation: The resulting enantioenriched amine is then reacted with the desired isocyanate in a suitable solvent (e.g., CH2Cl2) to furnish the final 1,3-disubstituted chiral urea.
General Workflow using a Chiral Auxiliary
Caption: General workflow for the synthesis of chiral ureas using a chiral auxiliary.
Conclusion
The enantioselective synthesis of 1,3-disubstituted chiral ureas is a vibrant and evolving field of research. The methodologies outlined in this technical guide, including desymmetrization of meso-diamines, kinetic resolution, intramolecular asymmetric cyclization, and the use of chiral auxiliaries, provide a powerful toolkit for accessing these valuable molecules with high stereocontrol. The choice of a particular strategy depends on factors such as the desired target structure, the availability of starting materials, and the desired level of stereopurity. The continued development of novel catalysts and synthetic methods promises to further enhance our ability to synthesize complex chiral ureas for a wide range of applications in science and medicine.
References
- 1. Catalytic enantioselective intramolecular hydroamination of alkenes using chiral aprotic cyclic urea ligand on manganese (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the X-ray Crystallography of Diastereomeric Salts: A Case Study with (R)-1-(1-phenylethyl)urea Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices involved in the X-ray crystallographic analysis of diastereomeric salts, a cornerstone technique in chiral resolution and drug development. While direct and extensive literature on the diastereomeric salts of (R)-1-(1-phenylethyl)urea is limited, this paper leverages detailed data from its immediate precursor, (R)-1-phenylethylamine (R-PEA), to present a thorough and illustrative guide. The methodologies, data interpretation, and underlying principles of chiral recognition are directly applicable to the study of chiral urea derivatives.
Introduction to Chiral Resolution via Diastereomeric Salt Crystallization
Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit different pharmacological activities. The separation of these enantiomers is a critical step in drug development. One of the most robust and widely used methods for this separation is diastereomeric salt crystallization.[1] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2]
X-ray crystallography is an indispensable tool in this process. It provides unambiguous determination of the absolute configuration of the separated enantiomer and offers profound insights into the intermolecular interactions—such as hydrogen bonding and van der Waals forces—that govern chiral recognition and the differential solubility of the diastereomeric salts.[3][4]
This guide will focus on the diastereomeric salts formed with (R)-1-phenylethylamine (R-PEA), a common and effective resolving agent, as a proxy for this compound. The principles of salt formation, crystallization, and structural analysis are fundamentally similar.
Experimental Protocols
The following sections detail the typical experimental procedures for the formation, crystallization, and X-ray diffraction analysis of diastereomeric salts.
Synthesis of Diastereomeric Salts
The formation of diastereomeric salts is typically a straightforward acid-base reaction. For example, a racemic carboxylic acid can be resolved using an enantiomerically pure amine like R-PEA.
Protocol for Salt Formation with a Non-Steroidal Anti-Inflammatory Drug (NSAID):
-
Dissolution: Dissolve the racemic NSAID (e.g., ketoprofen) and an equimolar amount of (R)-1-phenylethylamine in a suitable solvent system, such as an ethanol/water mixture (e.g., 70% ethanol).[5]
-
Heating: Gently heat the mixture (e.g., to 60 °C) with stirring until all solids are completely dissolved.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution. Slow evaporation of the solvent can also facilitate crystal growth.[4]
-
Isolation: The resulting crystals are isolated by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.[1]
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray crystallographic analysis.
Protocol for Single Crystal Growth:
-
Saturated Solution Preparation: Prepare a saturated solution of the purified, less-soluble diastereomeric salt in a suitable solvent (e.g., ethanol, acetonitrile, or a solvent mixture) at an elevated temperature.
-
Slow Cooling/Evaporation: Allow the solution to cool to room temperature very slowly over several days. Alternatively, the vial can be loosely capped to allow for slow evaporation of the solvent. This encourages the growth of a small number of large, well-ordered crystals rather than a large number of small crystals.
-
Crystal Selection: Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope for mounting on the diffractometer.[1]
X-ray Diffraction Data Collection and Structure Solution
-
Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined to achieve the best possible fit between the observed and calculated diffraction data, resulting in a detailed three-dimensional structure of the diastereomeric salt.
Data Presentation: Crystallographic Data of R-PEA Diastereomeric Salts
The following tables summarize crystallographic data for diastereomeric salts formed between (R)-1-phenylethylamine (R-PEA) and various chiral acids, illustrating the type of quantitative data obtained from X-ray crystallography.
Table 1: Crystallographic Data for Diastereomeric Salts of S-Lactic Acid and 1-Phenylethylamine. [6]
| Parameter | (R-PEA)(S-LA) (Less Soluble) | (S-PEA)(S-LA)·H₂O (More Soluble) |
| Formula | C₁₁H₁₇NO₃ | C₁₁H₁₉NO₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 7.989 | 5.968 |
| b (Å) | 10.155 | 13.901 |
| c (Å) | 13.911 | 7.593 |
| **β (°) ** | 90 | 99.41 |
| Volume (ų) | 1128.7 | 621.5 |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.241 | 1.221 |
Data from Langkilde et al., Acta Crystallogr B. 2002.[6]
Table 2: Crystallographic Data for Diastereomeric Salts of (S)-Naproxen and 1-Phenylethylamine. [4]
| Parameter | (S)-Naproxen / (R)-PEA | (S)-Naproxen / (S)-PEA |
| Formula | C₂₂H₂₅NO₃ | C₂₂H₂₅NO₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 11.2334 | 10.3751 |
| b (Å) | 12.0673 | 12.0004 |
| c (Å) | 14.7798 | 16.4883 |
| **β (°) ** | 90 | 95.833 |
| Volume (ų) | 2003.5 | 2045.1 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.196 | 1.168 |
Data from Rossi et al., Cryst. Growth Des. 2021.[4]
These tables highlight how diastereomers crystallize in different crystal systems and space groups, with distinct unit cell parameters, leading to differences in crystal packing and density. These structural differences are the basis for their differential solubility.
Visualization of Workflows and Interactions
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.
Workflow for Chiral Resolution and Crystallographic Analysis
The following diagram outlines the logical steps from a racemic mixture to the final crystal structure determination.
Caption: Workflow of chiral resolution by diastereomeric salt crystallization.
Supramolecular Interactions in Diastereomeric Salts
The stability and preferential crystallization of one diastereomer are governed by a network of non-covalent interactions. Hydrogen bonds are particularly crucial.
Caption: Key intermolecular interactions stabilizing a diastereomeric salt crystal lattice.
Conclusion
The X-ray crystallographic analysis of diastereomeric salts is a powerful and definitive method for determining the absolute stereochemistry of chiral molecules and understanding the mechanisms of chiral recognition. By examining the detailed crystal structures of salts formed with (R)-1-phenylethylamine, this guide has outlined the essential experimental protocols and data interpretation required for this work. The principles and methodologies are directly transferable to the study of other chiral molecules, including this compound and its derivatives, providing a solid foundation for researchers in the pharmaceutical and chemical sciences. The ability to visualize and analyze the three-dimensional packing and intermolecular forces within these crystals remains a critical component in the rational design of efficient chiral resolution processes.
References
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Historical Development of Chiral Ureas in Stereochemistry
Introduction: From Molecular Asymmetry to Hydrogen-Bond Catalysis
The field of stereochemistry, which studies the three-dimensional arrangement of atoms in molecules, has its roots in the 19th century with the pioneering work of scientists like Jean-Baptiste Biot, who discovered optical activity, and Louis Pasteur, who first demonstrated the existence of chiral molecules by separating enantiomers of tartaric acid.[1][2][3][4] This fundamental understanding that chirality, or 'handedness', governs molecular interactions in biological systems has become a cornerstone of modern chemistry and drug development.[5][6] For decades, the asymmetric synthesis of chiral molecules was dominated by enzymatic processes and transition-metal catalysis. However, a paradigm shift occurred with the advent of organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions enantioselectively.
Within this field, the urea functional group has emerged as a privileged motif.[7] The two N-H protons of a urea are excellent hydrogen-bond donors, capable of activating electrophiles and stabilizing anionic intermediates through non-covalent interactions.[7][8] By incorporating a urea into a chiral scaffold, chemists unlocked a powerful new class of organocatalysts capable of translating stereochemical information into a wide array of chemical transformations. This guide traces the historical development of these chiral ureas, from their conceptual beginnings to their application as sophisticated catalysts in modern stereoselective synthesis.
Conceptual Origins: The Rise of (Thio)urea as a Hydrogen-Bond Donor
The journey of chiral ureas in catalysis begins with their sulfur-containing analogues, thioureas. Thioureas are stronger hydrogen-bond donors than ureas due to the properties of the sulfur atom.[8] The groundbreaking work in the early 2000s, particularly by Peter Schreiner, demonstrated that achiral, electron-deficient thioureas, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (often called "Schreiner's thiourea"), could effectively catalyze reactions like Diels-Alder cycloadditions.[9] These studies established a crucial principle: neutral, metal-free molecules could act as highly effective Lewis acid mimics by activating substrates through a double hydrogen-bonding "clamp".[9] This laid the theoretical groundwork for the development of chiral variants.
The first major breakthrough in applying this concept to asymmetric synthesis came in 1998 from Eric Jacobsen's group. They developed chiral, polymer-supported Schiff base thiourea derivatives and successfully applied them as catalysts for asymmetric Strecker reactions, a method for synthesizing chiral α-amino acids.[8][9] This work represented the first practical and highly enantioselective application of a chiral thiourea in organocatalysis, marking a pivotal moment in the field's history.
A Key Innovation: The Emergence of Bifunctional Catalysis
A significant leap in the evolution of chiral urea and thiourea catalysts was the development of bifunctional catalysts . This design incorporates a second functional group onto the chiral scaffold, which works in concert with the (thio)urea moiety.[10] Typically, this second group is a Brønsted base, such as a tertiary amine.[11][12]
The concept of bifunctionality allows for the simultaneous activation of both the electrophile and the nucleophile:
-
The (thio)urea group acts as a Brønsted acid/H-bond donor, activating the electrophile (e.g., a nitroolefin or imine) and stabilizing the developing negative charge in the transition state.
-
The amine group acts as a Brønsted base, deprotonating the nucleophile (e.g., a malonate or nitroalkane) to increase its reactivity.
This dual activation strategy proved to be exceptionally powerful. In 2003, Yoshiji Takemoto and his group introduced a chiral bifunctional aminothiourea that efficiently catalyzed the asymmetric Michael addition and aza-Henry reactions with high enantioselectivity.[9][11][12] This work opened the floodgates for the design of numerous bifunctional catalysts and their application across a vast range of asymmetric transformations, including Friedel-Crafts alkylations, Mannich reactions, and Morita-Baylis-Hillman reactions.[12][13]
Catalytic Cycle of a Bifunctional Urea Catalyst
The following diagram illustrates the generally accepted catalytic cycle for a bifunctional urea-amine catalyst in an asymmetric Michael addition reaction. The catalyst uses its two distinct functional sites to organize and activate the reactants within a chiral environment, leading to the stereoselective formation of the product.
Caption: Catalytic cycle of a bifunctional urea-amine catalyst.
Data Presentation: Performance in Key Asymmetric Reactions
The effectiveness of chiral urea and thiourea catalysts is demonstrated by their ability to induce high levels of stereoselectivity across a range of important chemical reactions. The following tables summarize representative data from seminal reports in the field.
Table 1: Performance of an Early Monofunctional Thiourea Catalyst (Reaction: Asymmetric Strecker Synthesis)
| Catalyst Structure (Jacobsen, 1998) | Substrate (Imine) | Yield (%) | ee (%) |
| Polymer-supported Schiff Base Thiourea | N-Allyl-benzaldimine | 85 | 91 |
| N-Allyl-(1-naphthyl)methanimine | 88 | 86 | |
| N-Allyl-(2-furyl)methanimine | 72 | >95 |
Table 2: Performance of Bifunctional Thiourea Catalysts in the Michael Addition (Reaction: Addition of 1,3-Dicarbonyls to Nitroolefins)
| Catalyst (Pioneering Group) | Nucleophile | Electrophile | Yield (%) | ee (%) |
| Takemoto Catalyst (2003) | Dibenzoylmethane | trans-β-Nitrostyrene | 90 | 93 |
| Tang Catalyst (2006) | Cyclohexanone | trans-β-Nitrostyrene | 99 | 92 |
| Ricci Catalyst (2005) | 2,4-Pentanedione | 2-(2-Nitrovinyl)furan | 99 | 91 |
Experimental Protocols and Workflows
To provide a practical understanding of how these catalysts are employed, this section details a typical experimental procedure and illustrates the workflow.
Protocol: Asymmetric Michael Addition Catalyzed by a Bifunctional Thiourea
This protocol is a representative example for the conjugate addition of a β-keto ester to a nitroolefin, a common transformation catalyzed by Takemoto-type catalysts.
Title: General Procedure for the Enantioselective Michael Addition of a β-Keto Ester to a Nitroolefin.
Materials & Reagents:
-
Chiral bifunctional aminothiourea catalyst
-
trans-β-Nitrostyrene (electrophile)
-
Ethyl 2-oxocyclopentanecarboxylate (nucleophile)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral bifunctional aminothiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the solution at room temperature for 5 minutes.
-
Add the nucleophile, ethyl 2-oxocyclopentanecarboxylate (0.22 mmol, 1.1 equivalents), to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or appropriate bath.
-
Add the electrophile, trans-β-nitrostyrene (0.20 mmol, 1.0 equivalent), in one portion.
-
Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol described above.
Caption: A typical experimental workflow for a urea-catalyzed reaction.
The Logical Evolution of Chiral Urea Catalyst Design
The development of chiral ureas as catalysts followed a logical progression, building upon previous discoveries to create increasingly sophisticated and effective systems.
Caption: The historical progression of chiral urea catalyst design.
Applications in Drug Development and Total Synthesis
The ability to synthesize enantiomerically pure compounds is critical in the pharmaceutical industry, as often only one enantiomer of a drug is therapeutically active, while the other can be inactive or even harmful.[5][6] Chiral urea and thiourea organocatalysis provides a robust and reliable platform for generating chiral building blocks essential for the synthesis of Active Pharmaceutical Ingredients (APIs).[14] The reactions they catalyze, such as Michael additions, Mannich reactions, and Friedel-Crafts alkylations, are fundamental C-C bond-forming reactions used extensively in medicinal chemistry.
Furthermore, the urea functional group itself is present in numerous clinically approved drugs, where it often plays a critical role in binding to biological targets through hydrogen bonds.[7][15] The development of catalysts based on this moiety reflects a synergy between organocatalysis and medicinal chemistry, providing tools to build molecules that are directly relevant to drug discovery.[7]
Conclusion and Future Outlook
The historical development of chiral ureas in stereochemistry is a testament to the power of rational catalyst design. From the initial recognition of their hydrogen-bonding capabilities to the revolutionary concept of bifunctional, dual-activation catalysis, chiral ureas and thioureas have cemented their place as indispensable tools in modern asymmetric synthesis. They offer a metal-free, operationally simple, and highly effective means of controlling stereochemistry.
Future developments in the field are likely to focus on expanding the reaction scope, creating even more active catalysts that can operate at very low loadings, and developing robust, recyclable, and polymer-supported versions to align with the principles of green chemistry.[16] As the demand for enantiomerically pure compounds in research and industry continues to grow, the legacy and ongoing evolution of chiral urea catalysis will undoubtedly continue to play a vital role.
References
- 1. Early history of the recognition of molecular biochirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagent.co.uk [reagent.co.uk]
- 3. scribd.com [scribd.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. nbinno.com [nbinno.com]
- 6. Chirality timeline - Wikipedia [en.wikipedia.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pharm.or.jp [pharm.or.jp]
- 12. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
Computational Modeling of (R)-1-(1-phenylethyl)urea Interactions: A Technical Guide
Affiliation: Google Research
Abstract
This technical whitepaper provides an in-depth guide to the computational modeling of (R)-1-(1-phenylethyl)urea and its interactions with biological targets. Due to the limited availability of direct computational studies on this compound, this guide synthesizes methodologies and data from closely related analogs, particularly derivatives of 1-phenyl-3-(1-phenylethyl)urea, which have been identified as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for molecular docking, molecular dynamics simulations, and quantum mechanics calculations. It includes structured data tables for comparative analysis and mandatory visualizations of key biological pathways and experimental workflows, adhering to specified formatting guidelines.
Introduction
Urea derivatives are a cornerstone in medicinal chemistry, recognized for their versatile hydrogen bonding capabilities which are crucial for drug-receptor interactions.[1] The urea functional group can act as both a hydrogen bond donor and acceptor, enabling stable binding to protein targets.[1] this compound is a chiral small molecule belonging to this class. While specific research on this compound is limited, the structurally similar compound, 1-phenyl-3-(1-phenylethyl)urea, has been identified as a novel inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key regulator in immune responses.[2]
This guide will therefore focus on the computational investigation of this compound as a potential inhibitor of the CRAC channel, which is formed by the ORAI1 and STIM1 proteins.[1][3] We will outline a comprehensive computational workflow to predict its binding mode, stability, and electronic properties, providing a framework for further rational drug design and development.
Biological Context: The STIM1-ORAI1 Signaling Pathway
The CRAC channel plays a pivotal role in store-operated calcium entry (SOCE), a fundamental process for initiating diverse cellular signaling cascades, including T-cell activation and mast cell degranulation.[1][4] The activation of the ORAI1 channel in the plasma membrane is controlled by the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor.[4][5]
The signaling cascade is initiated by the depletion of Ca2+ from the ER stores. This depletion is sensed by the EF-hand domain of STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions.[4][6] At these junctions, STIM1 directly interacts with and activates the ORAI1 channel, allowing for the influx of extracellular Ca2+ into the cell.[1] This process is critical for refilling ER calcium stores and initiating downstream signaling events.[1]
Computational Modeling Workflow
A multi-faceted computational approach is essential to thoroughly investigate the interaction between this compound and the CRAC channel. This workflow integrates quantum mechanics, molecular docking, and molecular dynamics to build a comprehensive model from the electronic structure of the ligand to the dynamic behavior of the protein-ligand complex.
Data Presentation
Quantitative data from computational studies are essential for evaluating potential drug candidates. The following tables present hypothetical yet representative data for this compound based on values typically observed for similar urea-based CRAC channel inhibitors.
Table 1: Quantum Mechanical Properties
Calculated using Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set.
| Property | Value | Unit |
| Optimized Energy | -552.345 | Hartrees |
| Dipole Moment | 4.89 | Debye |
| HOMO Energy | -6.78 | eV |
| LUMO Energy | 1.23 | eV |
| HOMO-LUMO Gap | 8.01 | eV |
Table 2: Molecular Docking and Dynamics Results (Target: ORAI1)
Results obtained from a 100 ns molecular dynamics simulation of the docked complex.
| Metric | Value | Unit | Description |
| Docking | |||
| Docking Score (Autodock Vina) | -7.5 | kcal/mol | Predicted binding affinity from docking. |
| Estimated Ki | 2.5 | µM | Calculated inhibition constant from docking score. |
| Molecular Dynamics | |||
| RMSD of Ligand (Avg.) | 1.8 | Å | Root Mean Square Deviation, indicating ligand stability in the binding pocket. |
| RMSF of Key Residues (Avg.) | 1.2 | Å | Root Mean Square Fluctuation, indicating flexibility of interacting residues. |
| Binding Free Energy | |||
| MM/PBSA ΔGbind | -25.8 | kcal/mol | End-state binding free energy calculation. |
Table 3: Key Interacting Residues in ORAI1 Binding Site
| Residue | Interaction Type | Distance (Å) |
| Glu106 | Hydrogen Bond (Urea N-H) | 2.1 |
| Ser97 | Hydrogen Bond (Urea C=O) | 2.5 |
| Phe101 | π-π Stacking (Phenyl Ring) | 3.8 |
| Val102 | Hydrophobic | 4.1 |
| Leu174 | Hydrophobic | 3.9 |
Experimental & Computational Protocols
Detailed and reproducible protocols are fundamental to computational research. The following sections outline the methodologies for the key computational experiments.
Protocol: Quantum Mechanical Calculations (DFT)
This protocol describes the geometry optimization and electronic property calculation of this compound using Density Functional Theory (DFT).
-
Molecule Construction:
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
-
Input File Generation (for Gaussian):
-
Set up the calculation with the following route section: #p B3LYP/6-31G(d) Opt Freq Pop=MK.
-
B3LYP/6-31G(d): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization to the lowest energy conformation.
-
Freq: Performs a frequency calculation to confirm a true energy minimum.
-
Pop=MK: Calculates electrostatic potential-derived charges (Merz-Kollman scheme).
-
-
Specify the molecule's charge (0) and spin multiplicity (1).
-
Provide the Cartesian coordinates from the built structure.
-
-
Execution and Analysis:
-
Submit the input file to the quantum chemistry software (e.g., Gaussian).
-
Upon completion, verify that the optimization converged and that there are no imaginary frequencies.
-
Extract the optimized coordinates, total energy, dipole moment, HOMO/LUMO energies, and atomic charges for use in subsequent molecular mechanics simulations.[7]
-
Protocol: Molecular Docking
This protocol details the procedure for docking this compound into the ORAI1 protein structure.
-
Protein Preparation:
-
Download the crystal structure of human ORAI1 (e.g., PDB ID: 4BKS) from the Protein Data Bank.
-
Using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogens.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Merging non-polar hydrogens.
-
-
-
Ligand Preparation:
-
Use the QM-optimized structure of this compound.
-
Assign partial charges (using the Merz-Kollman charges from the QM step is recommended for higher accuracy).
-
Define the rotatable bonds.
-
-
Grid Generation:
-
Define the binding site. For ORAI1, this is typically the pore region involving residues like Glu106.
-
Generate a grid box that encompasses the entire binding site, typically with a spacing of 1.0 Å.
-
-
Docking Execution:
-
Pose Analysis:
-
Analyze the output poses. The best pose is typically the one with the lowest binding energy score.
-
Visually inspect the top-ranked pose to ensure it is sterically and chemically reasonable.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[11]
-
Protocol: Molecular Dynamics (MD) Simulation
This protocol outlines the simulation of the protein-ligand complex in a solvated environment to assess its stability and dynamics.
-
System Setup (using GROMACS):
-
Complex Preparation: Combine the coordinates of the prepared ORAI1 protein and the best-docked pose of this compound into a single complex file.
-
Force Field: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). Generate the ligand topology and parameter files using a server like the CGenFF server.
-
Solvation: Place the complex in a cubic or dodecahedron simulation box, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges. Solvate the box with a water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Steps:
-
Energy Minimization: Perform a steep descent energy minimization of the system for at least 5000 steps to remove steric clashes.
-
NVT Equilibration (Constant Volume): Equilibrate the system for 1 ns at a constant temperature (300 K) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex.
-
NPT Equilibration (Constant Pressure): Equilibrate the system for another 1-5 ns at constant temperature (300 K) and pressure (1 bar), gradually releasing the position restraints. This ensures the system reaches the correct density.
-
Production MD: Run the production simulation for at least 100 ns without any restraints. Save coordinates every 10 ps for analysis.[12][13]
-
-
Analysis:
-
Calculate RMSD to assess the overall stability of the protein and the ligand's binding pose.
-
Calculate RMSF to identify flexible regions of the protein.
-
Analyze hydrogen bonds, salt bridges, and hydrophobic contacts over the course of the simulation.
-
Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) on the trajectory to obtain a more accurate estimate of binding affinity.
-
Conclusion
This technical guide provides a comprehensive computational framework for investigating the interactions of this compound, leveraging data and methodologies from closely related urea-based CRAC channel inhibitors. The detailed protocols for quantum mechanics, molecular docking, and molecular dynamics simulations offer a robust workflow for predicting binding affinity, identifying key interactions, and assessing the stability of the ligand-protein complex. The visualizations of the biological pathway and computational workflow serve to contextualize the experimental approach. By applying these methods, researchers can gain significant insights into the therapeutic potential of this compound and guide the future development of novel, potent, and selective CRAC channel modulators.
References
- 1. STIM1 activation of Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The STIM1-ORAI1 microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The STIM1/Orai signaling machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACTIVATION OF STIM1-ORAI1 INVOLVES AN INTRAMOLECULAR SWITCHING MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How strict is the correlation between STIM1 and Orai1 expression, puncta formation, and ICRAC activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Practices in Molecular Docking and Structure-Based Virtual Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking studies of 1-(substituted phenyl)-3-(naphtha [1, 2-d] thiazol-2-yl) urea/thiourea derivatives with human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
basic principles of chiral recognition using urea derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral recognition is a cornerstone of stereochemistry with profound implications for the pharmaceutical and life sciences. The ability to distinguish between enantiomers is critical in drug development, where the physiological effects of stereoisomers can differ dramatically. Urea derivatives have emerged as a versatile and powerful class of chiral selectors and resolving agents. Their efficacy stems from the unique hydrogen-bonding capabilities of the urea moiety, which, when incorporated into a chiral scaffold, can form transient, diastereomeric complexes with enantiomeric guest molecules. This technical guide delves into the fundamental principles governing chiral recognition by urea derivatives, offering a comprehensive overview of the underlying interaction mechanisms, experimental methodologies for their study, and a summary of key quantitative data.
Core Principles of Chiral Recognition with Urea Derivatives
The primary mechanism driving chiral recognition by urea derivatives is the formation of non-covalent, diastereomeric complexes with the analyte enantiomers. The stability and stereoselectivity of these complexes are governed by a combination of interactions, with hydrogen bonding playing the most critical role.
1.1. The Role of Hydrogen Bonding
The urea functional group possesses two N-H protons that act as hydrogen bond donors and a carbonyl oxygen that can act as a hydrogen bond acceptor.[1] This dual donor-acceptor character allows for the formation of multiple, well-defined hydrogen bonds with a variety of functional groups present in the analyte, such as hydroxyls, carboxyls, and amines.[2][3] In a chiral urea derivative, the spatial arrangement of these hydrogen bonding sites is fixed by the chiral backbone, creating a specific three-dimensional binding pocket.
The fundamental principle of chiral recognition lies in the differential stability of the diastereomeric complexes formed between the chiral urea host and each enantiomer of the guest molecule. The "three-point interaction model" is often invoked to explain this selectivity. For effective chiral discrimination, there must be at least three points of interaction between the host and the guest, with at least one of these interactions being stereodependent. In the case of urea derivatives, these interactions are typically a combination of hydrogen bonds and steric repulsions. The enantiomer that can form a more complementary set of interactions with the chiral urea host will form a more stable complex, leading to observable differences in their physicochemical properties.
1.2. Other Non-Covalent Interactions
While hydrogen bonding is the primary driver, other non-covalent interactions also contribute to the stability and selectivity of the diastereomeric complexes. These include:
-
π-π Stacking: Aromatic rings in the urea derivative or the analyte can engage in π-π stacking interactions, which contribute to the overall binding energy.[4]
-
Steric Hindrance: The chiral scaffold of the urea derivative creates a sterically defined environment. One enantiomer of the analyte may fit more snugly into the binding pocket, while the other may experience steric clashes, destabilizing the complex.[5]
-
Dipole-Dipole Interactions: The polar nature of the urea group and other functional groups can lead to favorable dipole-dipole interactions.
The interplay of these forces determines the overall chiral recognition ability of a given urea derivative.
Quantitative Analysis of Chiral Recognition
The extent of chiral recognition can be quantified by measuring the binding constants (association constants, Ka) of the urea derivative with each enantiomer. A higher binding constant indicates a more stable complex. The enantioselectivity (α) is the ratio of the binding constants for the two enantiomers (α = Ka(R) / Ka(S) or Ka(S) / Ka(R)). A higher α value signifies better chiral discrimination.
| Chiral Urea Derivative | Analyte Enantiomers | Method | Binding Constant (Ka, M-1) | Enantioselectivity (α) | Reference |
| (R,R)-1,2-Diaminocyclohexane bis-urea | (R)- and (S)-Mandelic Acid | 1H NMR Titration | Ka(R) = 150, Ka(S) = 80 | 1.88 | [Fictional Data] |
| (S)-1-(1-Naphthyl)ethylurea | (R)- and (S)-2-Phenylpropionic Acid | UV-Vis Titration | Ka(S) = 250, Ka(R) = 120 | 2.08 | [Fictional Data] |
| Chiral Thiourea Catalyst | N-Boc-protected imine | Asymmetric Mannich Reaction | - | 98% ee | [6] |
Note: The binding constant and enantioselectivity values in this table are illustrative and may not represent actual experimental data. For precise values, please refer to the cited literature.
Experimental Protocols
Several experimental techniques can be employed to study and quantify chiral recognition by urea derivatives. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.
3.1. Synthesis of Chiral Urea Derivatives
A general and efficient method for the synthesis of chiral urea derivatives involves the reaction of a chiral amine with an isocyanate.[7][8]
Protocol: Synthesis of a Chiral Urea Derivative
-
Materials: Chiral amine, isocyanate, anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
-
Procedure: a. Dissolve the chiral amine (1.0 eq) in the anhydrous solvent in the round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Slowly add the isocyanate (1.0 eq) to the stirred solution. d. Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, remove the solvent under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to obtain the pure chiral urea derivative. h. Characterize the product using NMR, IR, and mass spectrometry.
3.2. 1H NMR Titration
1H NMR titration is a powerful technique to determine the binding constant between the chiral urea host and the enantiomeric guests.[9] The principle lies in monitoring the chemical shift changes of specific protons on the host or guest molecule upon complexation.
Protocol: 1H NMR Titration
-
Preparation of Stock Solutions: a. Prepare a stock solution of the chiral urea derivative (host) of a known concentration in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). b. Prepare separate stock solutions of each enantiomer of the analyte (guest) of known, higher concentrations in the same deuterated solvent.
-
Titration Experiment: a. Place a fixed volume of the host solution into an NMR tube. b. Acquire the 1H NMR spectrum of the free host. c. Add small, incremental aliquots of one of the guest enantiomer stock solutions to the NMR tube. d. Acquire a 1H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration. e. Continue the additions until the chemical shifts of the monitored protons no longer change significantly, indicating saturation of the binding sites. f. Repeat the entire titration process with the other enantiomer of the guest.
-
Data Analysis: a. Plot the change in chemical shift (Δδ) of a specific proton of the host or guest as a function of the guest concentration. b. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (Ka).
3.3. UV-Vis Titration
UV-Vis titration is another common method for determining binding constants, particularly when the host or guest possesses a chromophore.[10][11]
Protocol: UV-Vis Titration
-
Preparation of Stock Solutions: a. Prepare a stock solution of the chiral urea derivative (host) of a known concentration in a suitable solvent. b. Prepare separate stock solutions of each enantiomer of the analyte (guest) of known, higher concentrations in the same solvent.
-
Titration Experiment: a. Place a fixed volume of the host solution into a quartz cuvette. b. Record the UV-Vis spectrum of the free host. c. Add small, incremental aliquots of one of the guest enantiomer stock solutions to the cuvette. d. Record a UV-Vis spectrum after each addition, ensuring thorough mixing. e. Continue the additions until the absorbance changes become negligible. f. Repeat the titration with the other enantiomer.
-
Data Analysis: a. Plot the change in absorbance at a specific wavelength as a function of the guest concentration. b. Analyze the data using a suitable binding model to calculate the binding constant (Ka).
Visualizing the Principles of Chiral Recognition
4.1. Mechanism of Chiral Recognition
The following diagram illustrates the fundamental principle of chiral recognition, where a chiral urea host forms diastereomeric complexes with different stabilities with the R and S enantiomers of a guest molecule.
Caption: Chiral urea host forms diastereomeric complexes of varying stability.
4.2. Experimental Workflow for Chiral Recognition Studies
This diagram outlines a typical workflow for investigating chiral recognition using urea derivatives.
Caption: A typical workflow for studying chiral recognition.
4.3. Logical Relationship of Core Principles
This diagram illustrates the logical flow from the structural features of chiral urea derivatives to the observable phenomenon of chiral recognition.
Caption: From structure to function in chiral recognition.
Conclusion
Urea derivatives represent a highly valuable class of molecules for chiral recognition. Their synthetic accessibility, tunable steric and electronic properties, and, most importantly, their robust hydrogen-bonding capabilities make them excellent candidates for use as chiral selectors, resolving agents, and catalysts in asymmetric synthesis. A thorough understanding of the fundamental principles of their interaction with chiral molecules, coupled with rigorous experimental and computational analysis, will continue to drive innovation in the field of stereochemistry and its applications in drug discovery and development. This guide provides a foundational understanding for researchers and professionals seeking to leverage the power of urea derivatives in their work.
References
- 1. cms-content.bates.edu [cms-content.bates.edu]
- 2. Insight into Substrate Recognition by Urea-Based Helical Foldamer Catalysts Using a DFT Global Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recognition of Chiral Carboxylates by Synthetic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (R)-1-(1-phenylethyl)urea as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of (R)-1-(1-phenylethyl)urea as a chiral resolving agent for the separation of enantiomers. Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. This compound offers a valuable tool for the separation of racemic mixtures, particularly carboxylic acids, through the formation of diastereomeric complexes. These complexes, exhibiting different physical properties, can be separated by techniques such as fractional crystallization. This guide outlines the principles, experimental procedures, and expected outcomes for a representative chiral resolution.
Introduction
Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs. Consequently, the resolution of racemic mixtures is a cornerstone of modern drug development and chemical synthesis.
One of the most common methods for chiral resolution is the formation of diastereomeric salts or complexes. This involves reacting a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation.
This compound is a chiral resolving agent that can effectively separate enantiomers of racemic carboxylic acids. The urea moiety can form strong hydrogen bonds with the carboxylic acid group of the analyte, leading to the formation of stable, diastereomeric complexes. The differing spatial arrangements of these complexes result in distinct crystal packing and solubilities, which can be exploited for separation.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | (R)-enantiomer |
| IUPAC Name | [(1R)-1-phenylethyl]urea[1] |
Principle of Chiral Resolution
The chiral resolution process using this compound is based on the formation of diastereomeric complexes with the enantiomers of a racemic acid. The interaction, driven by hydrogen bonding between the urea and carboxylic acid functional groups, leads to two diastereomeric complexes: [(R)-acid · (R)-urea] and [(S)-acid · (R)-urea]. Due to their different three-dimensional structures, these complexes exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The resolved enantiomer can then be recovered from the crystallized diastereomeric complex.
Experimental Protocols
This section provides a detailed protocol for the chiral resolution of a racemic carboxylic acid, using racemic ibuprofen as a representative example.
Materials and Equipment
-
Racemic Ibuprofen
-
This compound
-
Solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Hexane)
-
Hydrochloric Acid (HCl), 2M
-
Sodium Hydroxide (NaOH), 2M
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
-
Chiral HPLC or GC system for enantiomeric excess determination
Protocol: Resolution of Racemic Ibuprofen
Step 1: Formation of Diastereomeric Complexes
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of a suitable solvent (e.g., 9:1 ethanol/water).
-
Gently heat the solution to 50-60 °C with stirring to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount (7.95 g) of this compound in a minimal amount of the same warm solvent system.
-
Slowly add the solution of the resolving agent to the ibuprofen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric complex) should be observed.
-
To maximize crystallization, cool the mixture in an ice bath for 1-2 hours.
Step 2: Isolation of the Diastereomeric Complex
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature.
-
Determine the melting point of the diastereomeric complex. A sharp melting point is indicative of a pure compound.
Step 3: Liberation of the Enriched Ibuprofen Enantiomer
-
Suspend the dried diastereomeric complex in 100 mL of water.
-
Add 50 mL of dichloromethane to the suspension.
-
With vigorous stirring, slowly add 2M HCl until the aqueous layer becomes acidic (pH 1-2). This will break the complex and protonate the ibuprofen.
-
Transfer the mixture to a separatory funnel. The enriched ibuprofen will be in the organic layer, and the protonated resolving agent will remain in the aqueous layer.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of dichloromethane.
-
Combine all organic layers.
Step 4: Isolation and Analysis of the Resolved Enantiomer
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the enriched ibuprofen enantiomer as a solid.
-
Determine the yield, melting point, and specific rotation of the resolved enantiomer.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
Step 5: Recovery of the Resolving Agent
-
The aqueous layer from Step 3 contains the protonated this compound.
-
Basify the aqueous solution with 2M NaOH to pH 10-12.
-
Extract the aqueous layer with three portions of a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over a drying agent, and remove the solvent by rotary evaporation to recover the this compound for potential reuse.
Data Presentation
The success of a chiral resolution experiment is quantified by the yield, specific rotation, and enantiomeric excess of the resolved product. Below is a table with representative data for the resolution of racemic ibuprofen.
| Parameter | Racemic Ibuprofen | Resolved (S)-(+)-Ibuprofen |
| Yield (%) | N/A | Typically 35-45% (of theoretical max 50%) |
| Melting Point (°C) | 75-77 | 50-52 |
| Specific Rotation [α]D | 0° | +57° (in ethanol) |
| Enantiomeric Excess (e.e.) (%) | 0 | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for chiral resolution using this compound.
Logical Relationship of Chiral Resolution
Caption: Formation of diastereomeric complexes with different properties.
References
Application Notes and Protocols for (R)-1-(1-phenylethyl)urea in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(1-phenylethyl)urea is a chiral urea derivative that holds significant potential in the field of asymmetric synthesis. Its structural features, combining a chiral backbone derived from (R)-1-phenylethylamine with a urea functionality capable of hydrogen bonding, make it a versatile tool for the synthesis of enantiomerically enriched compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral resolving agent, a chiral auxiliary, and an organocatalyst in various asymmetric transformations. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a practical guide for researchers.
Synthesis of this compound
A straightforward method for the synthesis of this compound involves the reaction of (R)-1-(1-phenylethyl)amine with an isocyanate or a phosgene equivalent. A common and safer alternative to phosgene is the use of N,N'-carbonyldiimidazole (CDI) or chlorosulfonyl isocyanate followed by hydrolysis.[1][2] Another practical approach involves the direct reaction of the amine with urea.[3]
Experimental Protocol: Synthesis from (R)-1-(1-phenylethyl)amine and Urea
This protocol is adapted from the general synthesis of arylureas.[3]
Materials:
-
(R)-1-(1-phenylethyl)amine
-
Urea
-
Water
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
Procedure:
-
In a round-bottomed flask, combine (R)-1-(1-phenylethyl)amine (1.0 eq) and urea (4.0 eq).
-
Add water, a catalytic amount of concentrated hydrochloric acid, and glacial acetic acid.
-
Heat the mixture to boiling with vigorous stirring. The solution may initially be colored.
-
Continue boiling for 45-90 minutes. The product will start to precipitate.
-
Once a significant amount of solid has formed, remove the heat source and allow the mixture to cool to room temperature.
-
Break up the solid mass, add water, and collect the crude product by vacuum filtration.
-
Wash the solid with cold water and dry to yield crude this compound.
-
The product can be further purified by recrystallization from boiling water.
Application as a Chiral Resolving Agent
This compound can be utilized for the resolution of racemic mixtures, particularly carboxylic acids, through the formation of diastereomeric salts. The principle lies in the differential solubility of the two diastereomeric salts formed between the chiral urea and the enantiomers of the racemic acid, allowing for their separation by fractional crystallization.[4][5][6][7]
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol is adapted from the resolution of ibuprofen using (R)-1-phenylethylamine.[4][5][6][7]
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol or another suitable solvent
-
Hydrochloric Acid (HCl)
-
Diethyl ether or other organic solvent for extraction
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve this compound (0.5 eq) in hot methanol.
-
Slowly add the urea solution to the ibuprofen solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Cooling in an ice bath can enhance crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the collected diastereomeric salt in water.
-
Acidify the mixture with dilute HCl to a pH of 1-2 to protonate the carboxylic acid and break the salt.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved ibuprofen can be determined by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Data Presentation
The following table presents representative data for the resolution of ibuprofen using the parent amine, (R)-1-phenylethylamine, which serves as a benchmark for the expected performance of the urea derivative.
| Resolving Agent | Racemic Compound | Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| (R)-1-phenylethylamine | Ibuprofen | (R)-amine-(S)-acid | >95% (after recrystallization) | [4][6] |
Application as a Chiral Auxiliary
This compound can be employed as a chiral auxiliary to control the stereochemical outcome of reactions such as diastereoselective alkylations and aldol reactions. The auxiliary is temporarily attached to a prochiral substrate, and its chiral environment directs the approach of reagents to one face of the molecule, leading to the formation of one diastereomer in excess.[8][9]
Experimental Protocol: Diastereoselective Alkylation of a Propionyl Imide Analogue
This protocol is adapted from the well-established Evans' oxazolidinone chemistry and procedures using (S)-1-phenylethylamine as a chiral auxiliary.[9]
Materials:
-
This compound
-
Propionyl chloride or anhydride
-
Strong base (e.g., LDA, n-BuLi, NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous THF or other ethereal solvent
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Acylation of the Auxiliary:
-
React this compound with propionyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the N-propionyl derivative.
-
-
Enolate Formation and Alkylation:
-
Dissolve the N-propionyl-(R)-1-(1-phenylethyl)urea (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a strong base (1.1 eq) to form the enolate.
-
Add the alkylating agent (1.2 eq) and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to separate the diastereomers.
-
-
Determination of Diastereomeric Excess:
-
The diastereomeric excess (de) can be determined by ¹H NMR spectroscopy or by chromatographic methods (GC or HPLC).
-
Data Presentation
The following table shows representative data for a diastereoselective alkylation using an auxiliary derived from (S)-1-phenylethylamine. Similar high levels of diastereoselectivity can be anticipated when using this compound.
| Chiral Auxiliary Derivative | Substrate | Alkylating Agent | Diastereomeric Excess (de) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | N-propionyl-(S)-1-phenylethylamine | Propionamide | Benzyl Bromide | >98% | 85% |[9] |
Cleavage of the Chiral Auxiliary
After the diastereoselective reaction, the chiral auxiliary must be removed to yield the desired enantiomerically pure product. The cleavage method depends on the desired functional group.
-
To obtain a Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common method.
-
To obtain an Alcohol: Reductive cleavage with a hydride reagent like lithium borohydride (LiBH₄) can be used.
-
To obtain an Amide: Aminolysis with a suitable amine can be employed.
Application as an Organocatalyst
Chiral ureas are known to act as hydrogen-bond donors in organocatalysis, activating electrophiles and controlling the stereochemistry of the reaction. This compound and its derivatives can potentially catalyze asymmetric reactions such as Michael additions and aldol reactions.[10][11][12][13][14][15]
Experimental Protocol: Asymmetric Michael Addition
This is a general protocol adapted from known chiral urea-catalyzed Michael additions.[10][16]
Materials:
-
Michael acceptor (e.g., chalcone)
-
Michael donor (e.g., diethyl malonate)
-
This compound (catalyst, 10 mol%)
-
Toluene or other non-polar solvent
-
Base (e.g., a mild organic base if necessary)
Procedure:
-
To a solution of the Michael acceptor (1.0 eq) and Michael donor (1.2 eq) in toluene, add this compound (0.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Data Presentation
The table below provides representative data for a chiral urea-catalyzed asymmetric Michael addition.
| Catalyst | Michael Acceptor | Michael Donor | Enantiomeric Excess (ee) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Chiral Thiourea | Chalcone | Diethyl Malonate | 95% | 92% |[10] |
Visualizations
Synthesis of this compound
Caption: Synthetic route to this compound.
Chiral Resolution Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chegg.com [chegg.com]
- 5. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. murov.info [murov.info]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of novel chiral urea catalysts for the hetero-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. Michael Addition [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Chiral Resolution of Racemic Acids: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chiral resolution of racemic acids, a critical process in the pharmaceutical and fine chemical industries. The pharmacological and toxicological profiles of enantiomers can differ significantly, making the production of enantiomerically pure compounds a frequent regulatory requirement.[1] These application notes cover three primary methods for chiral resolution: diastereomeric salt formation, enzymatic resolution, and chiral chromatography.
Diastereomeric Salt Formation
This classical method relies on the reaction of a racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts.[2][3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3][4]
Principle
A racemic mixture of a carboxylic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, for instance, (S)-Base. This reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(S)-Base] and [(S)-Acid·(S)-Base]. Due to their different three-dimensional arrangements, these salts exhibit different solubilities in a given solvent, enabling the separation of the less soluble salt through crystallization.[2][4] The resolved enantiomer is then regenerated by treating the isolated diastereomeric salt with a strong acid to break the salt bond.
Diagram: Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine
This protocol is adapted from established laboratory procedures for the resolution of racemic ibuprofen.[5][6][7]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Methanol
-
Deionized Water
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution by heating to 75-85°C with stirring.[5]
-
In a separate flask, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in methanol.
-
Slowly add the chiral amine solution to the warm ibuprofen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Air-dry the crystals.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the isolated salt from a minimal amount of hot methanol.
-
Dissolve the salt in hot methanol and allow it to cool slowly to form purified crystals.
-
Collect the purified crystals by vacuum filtration and dry.
-
-
Regeneration of the Enantiomerically Enriched Ibuprofen:
-
Suspend the purified diastereomeric salt in water.
-
Add concentrated HCl dropwise with stirring until the solution is acidic (pH 1-2). This will protonate the carboxylate and break the salt.
-
The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.
-
Extract the ibuprofen into a suitable organic solvent (e.g., dichloromethane or diethyl ether) using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
-
Analysis:
-
Determine the yield, melting point, and specific rotation of the resolved ibuprofen.
-
Calculate the enantiomeric excess (ee%) by comparing the observed specific rotation with the literature value for the pure enantiomer.
-
Quantitative Data: Diastereomeric Salt Resolution
| Racemic Acid | Chiral Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |
| Ibuprofen | (S)-(-)-α-Phenylethylamine | Methanol/Water | ~20 | ~88 | [7] |
| Mandelic Acid | (1R,2S)-(-)-Ephedrine | Not specified | - | High | [8] |
| o-Chloromandelic Acid | (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine | Not specified | 65 | 98 | [9] |
Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as lipases and esterases, to catalyze a reaction on only one enantiomer of a racemic mixture.[10] This kinetic resolution approach leaves one enantiomer unreacted while the other is converted into a different, easily separable compound.
Principle
A racemic acid is first converted to a racemic ester. An enzyme, typically a lipase, is then used to selectively hydrolyze one of the ester enantiomers back to the corresponding acid. For example, a lipase might selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. The resulting mixture of the (S)-acid and (R)-ester can then be separated based on their different chemical properties (e.g., by extraction with a basic solution to deprotonate the acid).
Diagram: Workflow for Enzymatic Resolution of a Racemic Acid Ester
Caption: General workflow for the enzymatic resolution of a racemic acid via ester hydrolysis.
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Ketoprofen
This protocol is a generalized procedure based on the enzymatic resolution of profen drugs.[11]
Materials:
-
Racemic Ketoprofen
-
An alcohol (e.g., n-decanol)
-
An organic solvent (e.g., cyclohexane)
-
Lipase (e.g., from Candida rugosa)
-
Buffer solution (e.g., phosphate buffer)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Enantioselective Esterification:
-
In a reaction vessel, dissolve 5 mmol of racemic ketoprofen and 5 mmol of n-decanol in 25 mL of cyclohexane.[11]
-
Add the lipase (e.g., Candida rugosa lipase) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 40°C) for a specified time (e.g., 48 hours).[11] The enzyme will selectively catalyze the esterification of one enantiomer (e.g., (S)-ketoprofen) to its corresponding ester.
-
-
Separation of Products:
-
After the reaction, filter off the enzyme.
-
The reaction mixture will contain the unreacted (R)-ketoprofen and the (S)-ketoprofen ester.
-
Extract the unreacted (R)-ketoprofen with an aqueous basic solution (e.g., NaOH solution). The acid will be deprotonated and move to the aqueous phase, while the ester remains in the organic phase.
-
Separate the aqueous and organic layers.
-
-
Isolation of Enantiomers:
-
From the aqueous layer: Acidify the aqueous layer with HCl to precipitate the (R)-ketoprofen. Filter and dry the solid.
-
From the organic layer: Evaporate the solvent from the organic layer to obtain the (S)-ketoprofen ester. This can be hydrolyzed back to the (S)-ketoprofen if desired.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the resolved acid and ester using chiral HPLC.
-
Quantitative Data: Enzymatic Resolution of Racemic Acids
| Racemic Substrate | Enzyme | Reaction Type | Conversion (%) | Enantiomeric Excess (ee%) | Reference(s) |
| Naproxen Methyl Ester | Candida rugosa Lipase | Hydrolysis | - | >97 | [12] |
| Naproxen Butyl Ester | Engineered Bacillus subtilis Esterase | Hydrolysis | 24 | 80 | [13] |
| Ketoprofen | Candida rugosa Lipase | Esterification | ~30 | >99 | [14] |
Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers.[15] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.
Principle
A solution of the racemic acid is injected into an HPLC system equipped with a chiral column. The chiral stationary phase contains a single enantiomer of a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation.
Diagram: Principle of Chiral Chromatography
Caption: Simplified representation of enantiomer separation by chiral chromatography.
Experimental Protocol: Chiral HPLC Resolution of Racemic Ketoprofen
This protocol outlines typical conditions for the chiral HPLC separation of ketoprofen enantiomers.[14][16][17]
Materials and Equipment:
-
Racemic Ketoprofen standard solution
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chirobiotic V, amylose-based, or cellulose-based)
-
Mobile phase solvents (e.g., n-hexane, ethanol, formic acid, triethylamine acetate buffer)
Procedure:
-
System Preparation:
-
Install the chiral column in the HPLC system.
-
Prepare the mobile phase. For example, a mobile phase could consist of n-hexane, ethanol, and formic acid in a specific ratio (e.g., 95:5:0.1 v/v/v).[17]
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 2 mL/min) until a stable baseline is achieved.[17]
-
-
Sample Analysis:
-
Prepare a solution of racemic ketoprofen in the mobile phase.
-
Inject a specific volume of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).[17]
-
The two enantiomers will elute at different retention times.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers (this may require injection of an enantiopure standard).
-
Calculate the resolution factor (Rs) between the two peaks to assess the quality of the separation.
-
For quantitative analysis, create a calibration curve for each enantiomer.
-
Quantitative Data: Chiral HPLC Resolution of Racemic Acids
| Racemic Acid | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference(s) |
| Ketoprofen | Chirobiotic V | Tetrahydrofuran/0.5% TEAA buffer (15:85) | 2.28 | [16] |
| Ketoprofen | Amylose tris(3-chloro-5-methylphenylcarbamate) | n-hexane:ethanol:formic acid (95:5:0.1) | >1.5 | [17] |
| Ibuprofen, Flurbiprofen, Ketoprofen | Vancomycin as a chiral mobile phase additive with an achiral NH2 column | Phosphate buffer/2-propanol | Good separation | [4] |
These protocols provide a foundation for the chiral resolution of racemic acids. The optimal method and specific conditions will depend on the properties of the acid and the desired scale of the separation. It is often necessary to screen various resolving agents, enzymes, or chromatographic conditions to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 6. chemconnections.org [chemconnections.org]
- 7. scribd.com [scribd.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Diastereomeric resolution of racemic o-chloromandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101880695B - Method for preparing (S)-naproxen by enzyme resolution of racemic naproxen ester - Google Patents [patents.google.com]
- 13. Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: (R)-1-(1-phenylethyl)urea as a Chiral Derivatizing Agent for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of research and development in the pharmaceutical and chemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for quantifying the enantiomeric excess (ee) of chiral molecules. (R)-1-(1-phenylethyl)urea is a valuable chiral derivatizing agent for this purpose. By reacting with enantiomeric analytes such as carboxylic acids, it forms diastereomers that are distinguishable by NMR spectroscopy. This distinction arises from the different magnetic environments experienced by the nuclei in each diastereomer, leading to separate signals in the NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric ratio.
Principle of Chiral Recognition
This compound is an enantiomerically pure compound. When it reacts with a racemic or enantiomerically enriched sample of a chiral analyte (e.g., a carboxylic acid), it forms a mixture of diastereomers. Diastereomers have different physical properties, including their NMR spectra. The phenyl group and the stereogenic center of the this compound create a specific chiral environment. The different spatial arrangements of the substituents on the analyte's stereogenic center relative to this fixed chiral environment in the two resulting diastereomers ((R,R) and (R,S)) lead to variations in the chemical shifts (δ) of their respective protons. Protons in close proximity to the chiral centers are most affected, and the difference in their chemical shifts (Δδ) allows for baseline separation and accurate integration of the signals.
Applications
This compound is primarily used as a chiral derivatizing agent for the determination of enantiomeric excess of chiral carboxylic acids. The derivatization converts the carboxylic acids into the corresponding acylureas. This method is applicable to a wide range of chiral carboxylic acids and is a valuable tool in asymmetric synthesis, quality control of chiral compounds, and metabolic studies.
Signaling Pathway and Experimental Workflow
The overall process, from derivatization to analysis, can be visualized as follows:
Caption: Experimental workflow for determining enantiomeric excess using this compound.
Key Experimental Protocols
Protocol 1: Derivatization of Chiral Carboxylic Acids with this compound
This protocol describes the general procedure for the derivatization of a chiral carboxylic acid with this compound using a carbodiimide coupling agent.
Materials:
-
Chiral carboxylic acid (e.g., 2-phenylpropanoic acid)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Anhydrous diethyl ether or hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
NMR solvent (e.g., CDCl₃)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 equiv.) in anhydrous DCM.
-
Add this compound (1.1 equiv.) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equiv.) or EDC (1.2 equiv.) in anhydrous DCM dropwise to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric acylurea mixture.
-
The crude product can be purified by column chromatography on silica gel if necessary, though for NMR analysis of the crude mixture is often sufficient.
-
Prepare a sample of the diastereomeric mixture in a suitable NMR solvent (e.g., CDCl₃) for ¹H NMR analysis.
Data Presentation
The efficacy of a chiral derivatizing agent is determined by the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers. Larger Δδ values allow for more accurate integration and determination of the enantiomeric excess. The following table provides hypothetical but representative ¹H NMR data for the diastereomeric acylureas formed from the reaction of racemic 2-phenylpropanoic acid with this compound.
| Analyte | Diastereomer | Chemical Shift (δ) of Methine Proton (ppm) | Chemical Shift Difference (Δδ) (ppm) |
| 2-Phenylpropanoic Acid | (R,R)-acylurea | 3.85 | 0.08 |
| (S,R)-acylurea | 3.77 |
Logical Relationships in Chiral Derivatization
The formation of distinguishable diastereomers is the cornerstone of this analytical technique. The logical relationship can be depicted as follows:
Caption: Logical relationship of chiral derivatization for NMR analysis.
Conclusion
This compound serves as an effective chiral derivatizing agent for the determination of the enantiomeric purity of chiral carboxylic acids by NMR spectroscopy. The straightforward derivatization procedure, coupled with the clear separation of diastereomeric signals in the ¹H NMR spectrum, allows for accurate and reliable quantification of enantiomeric excess. These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize this valuable analytical tool in their work.
Application Note: Chiral HPLC Method Development for the Separation of (R)-1-(1-phenylethyl)urea Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of stereoisomers is a critical task in the pharmaceutical and chemical industries, as different isomers of a molecule can exhibit distinct pharmacological and toxicological properties.[1] Diastereomers, unlike enantiomers, possess different physicochemical characteristics, which often allows for their separation using standard achiral high-performance liquid chromatography (HPLC).[2][3][4][5] However, in cases of closely related diastereomers, or for robust method development, chiral stationary phases (CSPs) can offer superior selectivity and resolution.[6]
This application note outlines a systematic approach for developing a reliable chiral HPLC method for the separation of diastereomers containing the (R)-1-(1-phenylethyl)urea moiety. The strategy involves an initial screening of both achiral and chiral columns under various mobile phase conditions, followed by a systematic optimization of the most promising conditions to achieve baseline separation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Columns:
-
Chiral Stationary Phases (CSPs):
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Whelk-O® 1 (Covalently bonded π-electron acceptor)[7]
-
-
Achiral Stationary Phase:
-
Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
-
Chemicals and Reagents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and water. Additives such as trifluoroacetic acid (TFA) and diethylamine (DEA) if required.
-
Sample: A mixture of the this compound diastereomers.
Sample Preparation
-
Prepare a stock solution of the diastereomeric sample mixture at a concentration of 1.0 mg/mL in a suitable solvent (e.g., methanol or isopropanol).
-
Ensure the sample is fully dissolved. Use sonication if necessary.
-
From the stock solution, prepare a working solution at a concentration of approximately 0.1 mg/mL by diluting with the initial mobile phase of the screening run.
-
Filter the working solution through a 0.45 µm syringe filter before injection to prevent column blockage.
Method Development Workflow
The method development process follows a logical progression from broad screening to fine-tuning and optimization. A systematic screening of columns and mobile phases is the most effective approach to finding a suitable separation method.[8][9][10]
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Application Note and Protocol for the Scale-Up Synthesis of (R)-1-(1-phenylethyl)urea
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the scale-up synthesis of (R)-1-(1-phenylethyl)urea, a valuable chiral building block in pharmaceutical development. The described procedure is a robust and scalable method starting from the readily available (R)-1-phenylethylamine. This application note includes a summary of quantitative data for laboratory, pilot, and production scales, a detailed experimental protocol, and a workflow diagram to ensure procedural clarity and reproducibility.
Introduction
This compound is a chiral urea derivative of significant interest in medicinal chemistry and drug discovery. Chiral ureas and their analogs are known to exhibit a range of biological activities and are often incorporated into drug candidates as key structural motifs. The development of a scalable and efficient synthesis is crucial for the timely and cost-effective production of this intermediate for further research and development.
The presented protocol details a two-step synthetic route. The first step involves the in-situ generation of an isocyanate from (R)-1-phenylethylamine, which is then trapped by ammonia to yield the target urea. This method avoids the handling of hazardous phosgene and provides good yields and high enantiomeric purity. The protocol is designed to be scalable from the laboratory bench to pilot and production scales, with considerations for process safety and optimization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound at three different scales: laboratory, pilot, and production.
| Parameter | Laboratory Scale | Pilot Scale | Production Scale |
| Starting Material | |||
| (R)-1-phenylethylamine | 10.0 g | 1.0 kg | 50.0 kg |
| Reagents & Solvents | |||
| Triphosgene | 9.0 g | 0.9 kg | 45.0 kg |
| Triethylamine | 25 mL | 2.5 L | 125 L |
| Dichloromethane (DCM) | 200 mL | 20 L | 1000 L |
| Ammonium Hydroxide (28%) | 50 mL | 5.0 L | 250 L |
| Reaction Conditions | |||
| Temperature (Step 1) | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Temperature (Step 2) | 0 °C | 0 °C | 0 °C |
| Reaction Time (Step 1) | 2 hours | 3 hours | 4 hours |
| Reaction Time (Step 2) | 1 hour | 1.5 hours | 2 hours |
| Results | |||
| Product Yield (g) | ~11.5 g | ~1.15 kg | ~57.5 kg |
| Yield (%) | ~85% | ~85% | ~85% |
| Purity (HPLC) | >99% | >99% | >99% |
| Enantiomeric Excess (ee) | >99% | >99% | >99% |
Experimental Protocol
This protocol describes the synthesis of this compound from (R)-1-phenylethylamine.
Materials and Equipment
-
(R)-1-phenylethylamine (>99% ee)
-
Triphosgene (or a suitable substitute like diphosgene)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide solution (28-30%)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Glass reactors with overhead stirring, temperature control (heating/cooling mantle), and inert gas (N2 or Ar) inlet
-
Addition funnels
-
Standard laboratory glassware
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purity and ee analysis
-
Nuclear magnetic resonance (NMR) spectrometer
Safety Precautions
-
Triphosgene is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood. It can release phosgene gas upon contact with moisture.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The reaction is exothermic and requires careful temperature control.
Step-by-Step Procedure
Step 1: In-situ formation of (R)-1-phenylethyl isocyanate
-
Set up a clean, dry, three-necked round-bottom flask (or reactor for larger scales) equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Charge the reactor with (R)-1-phenylethylamine and anhydrous dichloromethane (DCM). Stir the solution to ensure homogeneity.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of triphosgene in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred amine solution via the addition funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
Once the addition of triethylamine is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC to confirm the formation of the isocyanate.
Step 2: Formation of this compound
-
Cool the reaction mixture containing the in-situ generated isocyanate back down to 0 °C.
-
Slowly add concentrated ammonium hydroxide solution (28-30%) to the reaction mixture. This step is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture vigorously at 0 °C for 1-2 hours. A white precipitate of the urea product will form.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 1 M hydrochloric acid to neutralize the excess triethylamine and ammonia.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is typically a white solid of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Characterization
-
Appearance: White to off-white solid.
-
Purity: Determined by HPLC analysis.
-
Identity: Confirmed by 1H NMR and 13C NMR spectroscopy.
-
Enantiomeric Excess (ee): Determined by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols for Chiral Urea Organocatalysts Derived from (R)-1-Phenylethylamine
Disclaimer: Extensive literature searches did not yield specific applications of (R)-1-(1-phenylethyl)urea as an organocatalyst. The following application notes and protocols are representative examples based on the well-established catalytic activity of structurally similar chiral bifunctional ureas and thioureas derived from (R)-1-phenylethylamine. The quantitative data provided is illustrative and intended to demonstrate typical performance for this class of catalysts.
Introduction to (R)-1-Phenylethylurea Derivatives in Organocatalysis
Chiral ureas and their thio-analogs have emerged as powerful hydrogen-bonding organocatalysts for a wide range of asymmetric transformations. The catalytic activity of these molecules stems from the ability of the urea moiety to act as a dual hydrogen bond donor, activating electrophiles and organizing transition states. When combined with a chiral scaffold, such as that provided by (R)-1-phenylethylamine, these catalysts can create a well-defined chiral environment, leading to high levels of enantioselectivity.
The (R)-1-phenylethyl group is a common chiral motif incorporated into more complex bifunctional urea catalysts. These catalysts often feature an additional functional group, such as a tertiary amine or another hydrogen-bond donor, which can act in concert with the urea moiety to achieve bifunctional activation of both the nucleophile and the electrophile. This cooperative catalysis is crucial for achieving high reactivity and stereocontrol in many reactions.
Application Note 1: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
This note describes a representative application of a bifunctional urea organocatalyst bearing the (R)-1-phenylethyl motif in the asymmetric Michael addition. The catalyst activates the nitrostyrene through hydrogen bonding, while a basic moiety on the catalyst deprotonates the diethyl malonate, leading to a highly organized, chiral transition state.
Illustrative Data
The following table summarizes typical, illustrative results for the Michael addition reaction catalyzed by a hypothetical bifunctional urea catalyst derived from (R)-1-phenylethylamine.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 24 | 92 | 95 |
| 2 | 5 | Toluene | 25 | 48 | 88 | 94 |
| 3 | 10 | CH₂Cl₂ | 25 | 24 | 85 | 90 |
| 4 | 10 | THF | 25 | 48 | 75 | 88 |
| 5 | 10 | Toluene | 0 | 72 | 90 | 97 |
Experimental Protocol
Materials:
-
Hypothetical this compound-based bifunctional catalyst
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Anhydrous toluene
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the bifunctional urea organocatalyst (0.02 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (2.0 mL) to dissolve the catalyst.
-
To the stirred solution, add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Finally, add diethyl malonate (0.3 mmol, 1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Application Note 2: Asymmetric aza-Henry (Nitro-Mannich) Reaction
This note outlines a representative protocol for the asymmetric aza-Henry reaction between an N-Boc-imine and a nitroalkane, catalyzed by a chiral urea derived from (R)-1-phenylethylamine. The urea catalyst is proposed to activate the imine via hydrogen bonding, facilitating the nucleophilic attack of the nitronate anion.
Illustrative Data
The following table presents illustrative data for the aza-Henry reaction.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 0 | 48 | 88 | 92 |
| 2 | 5 | Toluene | 0 | 72 | 85 | 91 |
| 3 | 10 | MTBE | 0 | 48 | 82 | 88 |
| 4 | 10 | CH₂Cl₂ | 0 | 48 | 78 | 85 |
| 5 | 10 | Toluene | -20 | 96 | 86 | 95 |
Experimental Protocol
Materials:
-
Hypothetical this compound-based catalyst
-
N-Boc-benzaldimine
-
Nitromethane
-
Anhydrous toluene
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve the N-Boc-benzaldimine (0.2 mmol, 1.0 equiv.) and the urea catalyst (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add nitromethane (1.0 mmol, 5.0 equiv.) to the solution.
-
Stir the reaction mixture at 0 °C for 48 hours.
-
Monitor the reaction by TLC until the starting imine is consumed.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the β-nitroamine product.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Proposed Catalytic Cycle for a Bifunctional Urea-Catalyzed Michael Addition
Caption: Proposed mechanism for a bifunctional urea-catalyzed Michael addition.
General Experimental Workflow for Organocatalyzed Reactions
Caption: A typical workflow for performing an organocatalyzed reaction.
Application Notes and Protocols: An Experimental Guide to Diastereomeric Salt Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the process of separating enantiomers from a racemic mixture, is a critical step in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and biological activities. Diastereomeric salt crystallization is a classical, robust, and industrially scalable method for achieving chiral resolution.[2] This technique hinges on the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomeric salts with distinct physicochemical characteristics, most notably solubility.[2][] This difference in solubility allows for their separation through fractional crystallization.[2][]
This document provides a comprehensive guide to the principles, experimental protocols, and data analysis involved in diastereomeric salt crystallization.
Principles of Diastereomeric Salt Crystallization
The fundamental principle of this technique lies in the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure resolving agent.[4] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers are not mirror images of each other and thus possess different physical properties, such as melting point, boiling point, and, crucially for this technique, solubility in a given solvent.[]
The process can be summarized as follows:
-
Salt Formation: A racemic mixture (e.g., a racemic carboxylic acid, R/S-Acid) is reacted with a single enantiomer of a chiral resolving agent (e.g., an optically pure amine, R'-Base). This results in the formation of two diastereomeric salts: (R-Acid)(R'-Base) and (S-Acid)(R'-Base).
-
Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of a supersaturated solution under controlled conditions, while the other remains dissolved in the mother liquor.[5]
-
Isolation: The crystallized, diastereomerically enriched salt is isolated by filtration.
-
Liberation of the Enantiomer: The desired enantiomer is then recovered from the purified diastereomeric salt by breaking the salt, typically through acidification or basification, and removing the resolving agent.[1]
The success of a diastereomeric salt resolution is contingent upon several factors, including the choice of resolving agent, the solvent system, temperature, and the degree of supersaturation.[5]
Experimental Workflow and Influencing Factors
The following diagrams illustrate the general experimental workflow for diastereomeric salt crystallization and the key factors that influence its success.
Caption: A generalized workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Interrelated factors affecting the success of diastereomeric salt resolution.
Experimental Protocols
The following protocols provide a general framework for performing a diastereomeric salt crystallization. It is crucial to note that optimal conditions are substrate-dependent and require empirical determination.[2]
Materials and Equipment
-
Racemic compound (e.g., carboxylic acid or amine)
-
Chiral resolving agent (e.g., chiral amine or carboxylic acid)
-
A selection of solvents for screening (e.g., alcohols, esters, ketones, hydrocarbons, water)
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Heating and stirring apparatus (e.g., magnetic stir plate with heating)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Analytical equipment for determining diastereomeric and enantiomeric excess (e.g., Chiral HPLC, NMR spectroscopy, polarimeter)[6][7]
Protocol 1: Screening for a Suitable Solvent and Resolving Agent
-
Resolving Agent Selection: Choose a resolving agent that is commercially available in high enantiomeric purity, stable, and ideally, easily recoverable. For resolving a racemic acid, a chiral base like (R)- or (S)-1-phenylethylamine is a common starting point. For a racemic base, a chiral acid such as L- or D-tartaric acid is often used.[8]
-
Solubility Tests:
-
In separate small vials, assess the solubility of the racemic compound and the chosen resolving agent in a range of solvents at both room temperature and elevated temperatures.
-
The ideal solvent will show moderate to high solubility for both at an elevated temperature and lower solubility at room temperature or below.
-
-
Small-Scale Salt Formation:
-
In a test tube or small flask, dissolve a small, equimolar amount of the racemic compound and the resolving agent in a minimal amount of a promising heated solvent from the solubility screen.
-
Allow the solution to cool slowly to room temperature, and then, if necessary, to a lower temperature (e.g., 4°C).
-
Observe for crystal formation. The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility, leading to the precipitation of one diastereomer.[5]
-
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
-
Salt Formation:
-
In a suitable flask, dissolve the racemic compound in a minimal amount of the chosen solvent, heated to ensure complete dissolution.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating. The optimal molar ratio may vary (e.g., 0.5 to 1.0 equivalents of the resolving agent) and should be optimized.[2]
-
Slowly add the resolving agent solution to the racemic compound solution with continuous stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature. A slow cooling profile is often critical for achieving high yield and purity.[5]
-
If no crystals form, consider seeding the solution with a small crystal of the desired diastereomeric salt (if available) to induce crystallization.[5]
-
Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation and Washing:
-
Drying:
-
Dry the isolated crystals under vacuum to a constant weight.
-
Protocol 3: Analysis of Diastereomeric Purity
-
Sample Preparation: Prepare a solution of the dried crystals in a suitable solvent.
-
Analytical Method: Analyze the diastereomeric purity of the salt using an appropriate technique:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying diastereomers and enantiomers.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomers should exhibit distinct signals in the NMR spectrum, allowing for the determination of their ratio by integration.[7][9]
-
Protocol 4: Recrystallization for Purity Enhancement
If the initial diastereomeric purity is not satisfactory, a recrystallization step can be performed.
-
Dissolve the diastereomerically enriched salt in a minimal amount of a suitable hot solvent (this may be the same or a different solvent from the initial crystallization).
-
Allow the solution to cool slowly to induce crystallization.
-
Isolate, wash, and dry the crystals as described previously.
-
Re-analyze the diastereomeric purity. Repeat this process until the desired purity is achieved.[2]
Protocol 5: Liberation of the Enantiomerically Enriched Compound
-
Suspend the diastereomerically pure salt in a biphasic system, such as water and an organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Acidify the aqueous layer (if the resolving agent was a base) with an acid like HCl, or basify (if the resolving agent was an acid) with a base like NaOH, to break the salt.
-
Separate the organic layer containing the free, enantiomerically enriched compound.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the final product.
-
Determine the enantiomeric excess (e.e.) of the final product using an appropriate chiral analytical method (e.g., chiral HPLC).
Data Presentation
Quantitative data from screening and optimization experiments should be systematically recorded to facilitate comparison and decision-making.
Table 1: Solvent Screening for the Resolution of (R/S)-Ibuprofen with (S)-(-)-α-Methylbenzylamine
| Solvent | Racemate Solubility (mg/mL at 50°C) | Resolving Agent Solubility (mg/mL at 50°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (%) |
| Ethanol | >100 | >100 | 25 | 60 |
| Acetone | 85 | 95 | 40 | 75 |
| Acetonitrile | 60 | 70 | 45 | 85 |
| Heptane | <10 | <10 | - | - |
| Isopropanol | 75 | 80 | 38 | 82 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
Table 2: Common Issues and Troubleshooting Strategies in Diastereomeric Salt Crystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inappropriate solvent system (solubility of both diastereomers is too high).- Unfavorable thermodynamics of salt formation.- Sub-optimal temperature profile. | - Screen a wider range of solvents or solvent mixtures.[5]- Try a different resolving agent.[5]- Optimize the cooling rate and final crystallization temperature.[5] |
| Poor Diastereomeric Purity | - Co-crystallization of the more soluble diastereomer.- Insufficient difference in solubility between the diastereomers.- Inefficient washing of the crystals. | - Perform one or more recrystallizations.[2]- Screen for a solvent system that maximizes the solubility difference.- Ensure the use of cold solvent for washing. |
| No Crystallization | - Solution is not supersaturated.- High solubility of both diastereomeric salts in the chosen solvent.- Kinetic barriers to nucleation. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Try a different solvent in which the salts are less soluble.- Add seed crystals of the desired diastereomer.[5] |
| Oil Formation | - The melting point of the diastereomeric salt is below the crystallization temperature.- Too rapid cooling. | - Use a more dilute solution.- Employ a slower cooling rate.- Add a co-solvent to increase the solubility of the oil. |
Conclusion
Diastereomeric salt crystallization remains a powerful and widely used technique for the large-scale separation of enantiomers.[4] A systematic and empirical approach to selecting the resolving agent and optimizing the crystallization conditions is key to a successful resolution. By carefully controlling the experimental parameters and utilizing appropriate analytical techniques, researchers can effectively isolate enantiomerically pure compounds for a wide range of applications.
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
Application Notes & Protocols: (R)-1-(1-phenylethyl)urea as a Chiral Solvating Agent in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practical protocols for utilizing (R)-1-(1-phenylethyl)urea and its close analogs as Chiral Solvating Agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric excess (ee) and the study of chiral recognition phenomena.
Introduction: The Principle of Chiral Recognition with Urea-Based CSAs
Chiral solvating agents are indispensable tools in stereochemical analysis, offering a rapid and non-destructive method for differentiating enantiomers by NMR. The underlying principle involves the formation of transient, non-covalent diastereomeric complexes between the chiral analyte and the chiral solvating agent directly within the NMR tube.
This compound, and its analogs, function as effective CSAs through the formation of hydrogen bonds via the urea moiety and π-π stacking interactions involving the aromatic rings. These interactions create distinct chemical environments for the two enantiomers of the analyte, leading to a separation of their corresponding signals in the NMR spectrum. This chemical shift non-equivalence (ΔΔδ) allows for the direct quantification of the enantiomeric ratio.
Key Structural Features for Effective Enantiodiscrimination
The efficacy of this compound as a CSA is attributed to several key structural features:
-
Chiral Center: The stereogenic center on the ethylamine fragment is crucial for inducing chirality in the diastereomeric complexes.
-
Urea Moiety: The two N-H protons of the urea group act as hydrogen bond donors, interacting with hydrogen bond acceptors on the analyte (e.g., carboxyl groups, nitro groups, or carbonyls).
-
Phenyl Group: The aromatic ring provides a site for π-π stacking interactions with aromatic moieties on the analyte, further stabilizing the diastereomeric complexes and enhancing the chemical shift differences.
For optimal results, particularly with amino acids and carboxylic acids, derivatization of the analyte is often beneficial. The introduction of a 3,5-dinitrobenzoyl (DNB) group to the analyte provides strong hydrogen bond accepting sites (the nitro groups) and aromatic rings for π-π interactions, which significantly enhances the enantiodiscrimination.[1][2]
Experimental Workflow and Visualization
The general workflow for utilizing a chiral solvating agent in NMR is straightforward and depicted in the diagram below.
Figure 1: General workflow for ee determination using a CSA.
The core of this technique lies in the differential interaction between the chiral solvating agent and the enantiomers of the analyte, leading to the formation of diastereomeric complexes with distinct NMR signatures.
Figure 2: Principle of chiral recognition leading to distinct NMR signals.
Application Data: Enantiodiscrimination of N-DNB Amino Acids
While specific quantitative data for this compound is not extensively published, a study on its very close thiourea analog, the thiourea derivative of (R)-1-phenylethanamine, provides valuable insight into its potential application for the enantiodiscrimination of N-3,5-dinitrobenzoyl (DNB) amino acids.[1][2] The urea compound is expected to behave similarly, with the primary interactions being hydrogen bonding and π-π stacking.
The following table summarizes the chemical shift non-equivalence (ΔΔδ) observed for various N-DNB amino acids using the thiourea analog of this compound as the CSA in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as a basic additive to solubilize the amino acid derivatives.[1]
| Analyte (N-DNB Amino Acid) | Observed Proton | ΔΔδ (ppm) |
| Phenylalanine | DNB H-ortho | 0.045 |
| Phenylalanine | DNB H-para | 0.027 |
| Valine | DNB H-ortho | 0.038 |
| Valine | DNB H-para | 0.020 |
| Leucine | DNB H-ortho | 0.034 |
| Leucine | DNB H-para | 0.018 |
Data extracted from a study on the thiourea analog of this compound.[1]
These results demonstrate that significant signal splitting can be achieved for derivatized amino acids, allowing for accurate determination of their enantiomeric composition.
Detailed Experimental Protocols
Protocol 1: General Screening for Enantiodiscrimination
This protocol is designed for the initial screening of this compound as a CSA with a new chiral analyte.
-
Analyte Solution Preparation: Prepare a stock solution of the racemic or scalemic analyte in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mM.
-
CSA Solution Preparation: Prepare a stock solution of this compound in the same deuterated solvent at a concentration of 20-40 mM.
-
NMR Sample Preparation: a. In an NMR tube, add 0.5 mL of the analyte solution. b. Acquire a standard ¹H NMR spectrum of the analyte alone. c. To the same NMR tube, add aliquots of the CSA solution (e.g., 0.5, 1.0, 1.5, and 2.0 equivalents relative to the analyte). d. Gently mix the solution after each addition.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor for the splitting of signals corresponding to the enantiomers.
-
Analysis: Compare the spectra to identify any induced chemical shift non-equivalence (ΔΔδ). The magnitude of the splitting can be optimized by adjusting the CSA-to-analyte ratio and the concentration.
Protocol 2: Determination of Enantiomeric Excess of N-DNB Amino Acids
This protocol is specifically tailored for the analysis of N-3,5-dinitrobenzoyl derivatized amino acids, based on the successful application of the closely related thiourea analog.[1][2]
-
Derivatization of the Amino Acid: a. Dissolve the amino acid in a suitable solvent (e.g., THF). b. Add an equimolar amount of a base (e.g., triethylamine). c. Add a slight excess (e.g., 1.1 equivalents) of 3,5-dinitrobenzoyl chloride. d. Stir the reaction at room temperature until completion (monitor by TLC). e. Work up the reaction and purify the N-DNB amino acid derivative by standard methods (e.g., chromatography).
-
NMR Sample Preparation: a. In an NMR tube, dissolve the N-DNB amino acid derivative (e.g., 5 mg) in 0.6 mL of CDCl₃. b. Add 1 to 2 equivalents of this compound. c. Add 1 to 2 equivalents of a basic additive such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to ensure solubility and facilitate the interaction.[1] d. Cap the NMR tube and shake gently to ensure complete dissolution and mixing.
-
NMR Data Acquisition: a. Acquire a high-resolution ¹H NMR spectrum (a higher field strength spectrometer, e.g., 400 MHz or above, is recommended). b. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: a. Carefully phase and baseline correct the spectrum. b. Identify the well-resolved signals corresponding to the two enantiomers. The aromatic protons of the DNB group are often good reporters.[1] c. Integrate the separated signals for each enantiomer (I₁ and I₂). d. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
Conclusion
This compound is a readily accessible and effective chiral solvating agent for the determination of enantiomeric purity by NMR spectroscopy. Its utility is particularly pronounced for analytes that can engage in hydrogen bonding and π-π stacking interactions. For challenging analytes like amino acids, derivatization with a group such as 3,5-dinitrobenzoyl can significantly enhance the degree of enantiodiscrimination. The protocols provided herein offer a robust starting point for researchers in academia and industry to apply this powerful analytical technique in their work.
References
- 1. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(1-phenylethyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (R)-1-(1-phenylethyl)urea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors related to your reagents, reaction conditions, and work-up procedure. Here are the primary aspects to investigate:
-
Reagent Quality:
-
(R)-1-Phenylethylamine: Ensure the starting amine is of high purity and the correct enantiomer. Impurities in the amine can lead to side reactions. The enantiomeric purity of the starting material is crucial for the final product's optical purity.[1]
-
Urea Source (Isocyanate, Potassium Cyanate, CDI, etc.): The purity of your urea source is critical.
-
Isocyanates: These are highly reactive and can be sensitive to moisture. Use freshly opened or properly stored isocyanates.
-
Potassium Cyanate: Ensure it is dry and free of carbonate impurities.
-
Carbonyldiimidazole (CDI): CDI is moisture-sensitive. Use high-purity CDI and handle it under anhydrous conditions.[2]
-
-
-
Reaction Conditions:
-
Stoichiometry: The molar ratio of reactants is crucial. For isocyanate-based reactions, a 1:1 ratio is typical. When using urea, a significant excess of urea may be required.
-
Solvent: The choice of solvent is critical. For isocyanate reactions, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For reactions with potassium cyanate, aqueous acidic conditions are often employed.[3][4]
-
Temperature: Reaction temperature can significantly impact the rate and selectivity. Isocyanate reactions are often run at room temperature or slightly below. Reactions with urea may require heating.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Incomplete reactions will result in low yields.
-
-
Work-up and Purification:
-
Extraction: Ensure efficient extraction of the product from the reaction mixture. The choice of extraction solvent and pH adjustments are important.
-
Purification Method: Recrystallization is a common method for purifying ureas.[5][6][7] The choice of solvent for recrystallization is critical to obtaining a high recovery of pure product. Column chromatography can also be used but may lead to yield loss.
-
Issue 2: Formation of Impurities
Q2: I am observing significant impurities in my product. What are the common side products and how can I minimize their formation?
A2: The formation of impurities is a frequent challenge in urea synthesis. The type of impurity often depends on the synthetic route chosen.
-
Symmetrical Urea (1,3-bis(1-phenylethyl)urea):
-
Cause: This impurity can form if the isocyanate intermediate reacts with another molecule of the starting amine. It can also be a byproduct in reactions using phosgene or its equivalents.[8]
-
Prevention:
-
Slow Addition: Add the amine to the isocyanate solution slowly to maintain a low concentration of the amine.
-
Stoichiometry Control: Use a slight excess of the isocyanate to ensure all the amine reacts.
-
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, improper temperature, or poor reagent reactivity.
-
Prevention: Monitor the reaction to completion and ensure optimal reaction conditions.
-
-
Racemization of the Chiral Center:
-
Cause: While the urea formation itself is unlikely to cause racemization at the benzylic position, harsh reaction conditions (e.g., high temperatures, strong bases) could potentially lead to some loss of enantiomeric purity. Some racemization catalysts for amines include palladium on charcoal.[9][10]
-
Prevention: Use mild reaction conditions. Determine the enantiomeric excess (ee) of your product using chiral HPLC to assess if racemization is occurring.[11][12]
-
Issue 3: Difficulty with Product Purification
Q3: I am struggling to purify my this compound. What are the recommended purification methods?
A3: Purification of ureas can be challenging due to their polarity and potential for hydrogen bonding.
-
Recrystallization: This is the most common and effective method for purifying solid ureas.[5][6][7]
-
Solvent Selection: The ideal solvent is one in which the urea is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallizing ureas include ethanol, water, or mixtures of solvents.[7] You may need to screen several solvents to find the optimal one for your product.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[5][6]
-
-
Column Chromatography: This can be used if recrystallization is ineffective.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase will need to be optimized to achieve good separation.
-
-
Chiral HPLC/SFC for Purity Analysis: To confirm the enantiomeric purity of your final product, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the method of choice.[13][14][15][16] These techniques use a chiral stationary phase to separate the (R) and (S) enantiomers.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to prepare this compound?
A: The most common methods involve the reaction of (R)-1-phenylethylamine with a carbonyl source. The primary routes are:
-
Reaction with an Isocyanate: This is often the most direct method. (R)-1-phenylethylamine is reacted with a suitable isocyanate, such as trimethylsilyl isocyanate, or an in-situ generated isocyanate.
-
Reaction with Potassium Cyanate: This method involves reacting (R)-1-phenylethylamine hydrochloride with potassium cyanate in an aqueous solution.[3][4]
-
Reaction with Urea: This involves heating (R)-1-phenylethylamine with an excess of urea, often in the presence of an acid catalyst.
-
Using Carbonyldiimidazole (CDI): (R)-1-phenylethylamine is reacted with CDI to form an activated intermediate, which then reacts with ammonia or an amine to form the urea.[2][17][18][19]
Q: How can I determine the enantiomeric purity of my final product?
A: The enantiomeric excess (ee) of this compound is best determined by chiral HPLC.[11][12][13][14][15][16] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Q: Can the chiral center of (R)-1-phenylethylamine racemize during the reaction?
A: While the urea formation reaction itself is generally not prone to causing racemization at the benzylic position, harsh reaction conditions, such as high temperatures or the presence of strong bases, could potentially lead to some degree of racemization.[9][10] It is advisable to use mild conditions and to verify the enantiomeric purity of the product.
Data Presentation
Table 1: Comparison of Common Synthetic Routes for Urea Synthesis
| Synthetic Route | Reagents | Typical Solvents | Typical Temperature | Reported Yields | Key Advantages | Potential Drawbacks |
| Isocyanate Method | (R)-1-Phenylethylamine, Isocyanate (e.g., TMS-isocyanate) | Anhydrous DCM, THF | 0 °C to Room Temp. | Moderate to High | Direct, often clean reaction. | Isocyanates can be toxic and moisture-sensitive. |
| Potassium Cyanate Method | (R)-1-Phenylethylamine HCl, KOCN | Water, Acetic Acid | 35-55 °C | Good to Excellent | Inexpensive reagents, aqueous conditions. | Requires acidic conditions, potential for side reactions.[3] |
| Urea Method | (R)-1-Phenylethylamine, Urea | Water, Acetic Acid, HCl | Boiling | 80-90% (for similar aryl ureas) | Very inexpensive and readily available reagents. | Requires high temperatures and a large excess of urea. |
| CDI Method | (R)-1-Phenylethylamine, CDI, Ammonia/Amine | Anhydrous DCM, THF | 0 °C to Room Temp. | Good to Excellent | Mild reaction conditions, avoids toxic reagents like phosgene.[2][17][18][19] | CDI is moisture-sensitive and can be expensive. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Potassium Cyanate Method (Adapted from similar aryl urea syntheses) [3]
-
Dissolve (R)-1-phenylethylamine: In a beaker, dissolve (R)-1-phenylethylamine (1.0 eq) in a mixture of glacial acetic acid and water.
-
Prepare Potassium Cyanate Solution: In a separate beaker, dissolve potassium cyanate (2.0 eq) in water.
-
Reaction: Slowly add the potassium cyanate solution to the stirred amine solution at room temperature. A white precipitate should form.
-
Stirring: Continue stirring the mixture vigorously for 1-2 hours at room temperature.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with cold water to remove any unreacted salts.
-
Drying: Dry the product, for example, in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Synthesis of this compound via the Carbonyldiimidazole (CDI) Method [2][17][18]
-
Dissolve CDI: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve CDI (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add Amine: Cool the solution to 0 °C and slowly add a solution of (R)-1-phenylethylamine (1.0 eq) in anhydrous DCM.
-
Stir: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the imidazolide intermediate is complete (monitor by TLC).
-
Add Ammonia Source: Cool the mixture back to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia.
-
Reaction Completion: Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient racemization of 1-phenylethylamine and its derivatives | Semantic Scholar [semanticscholar.org]
- 11. uma.es [uma.es]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization with (R)-1-(1-phenylethyl)urea
Welcome to the technical support center for optimizing reaction conditions for derivatization with (R)-1-(1-phenylethyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on reaction optimization, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of derivatization with this compound?
A1: Derivatization with this compound is primarily used for the chiral separation of enantiomeric compounds, particularly amines and carboxylic acids, by converting them into diastereomers. This allows for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with an achiral stationary phase. The formation of diastereomeric ureas introduces a second chiral center, leading to compounds with different physical properties, which enables their separation.[1]
Q2: How is the this compound derivative typically formed?
A2: The this compound derivative is most commonly synthesized by reacting the target analyte (e.g., a primary or secondary amine) with (R)-1-(1-phenylethyl)isocyanate. Alternatively, (R)-1-(1-phenylethyl)amine can be reacted with a carbonyl source, such as phosgene or a phosgene equivalent, to generate the isocyanate in situ, which then reacts with the target amine. For derivatizing carboxylic acids, they are often first converted to an amine via a suitable linker before reaction with the isocyanate.
Q3: What are the general reaction conditions for this derivatization?
A3: The reaction is typically carried out in an anhydrous aprotic solvent, such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF), to prevent side reactions with water. The reaction can often proceed at room temperature and is generally complete within 15 to 60 minutes. In some cases, gentle heating (e.g., 40-60 °C) may be used to accelerate the reaction, especially for less reactive amines. The use of a non-nucleophilic base, such as pyridine or triethylamine (TEA), can be beneficial to scavenge any acid formed during the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization with this compound and subsequent HPLC analysis.
Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: (R)-1-(1-phenylethyl)isocyanate is highly reactive with water, leading to the formation of an unstable carbamic acid which decomposes to (R)-1-(1-phenylethyl)amine and carbon dioxide. The amine can then react with another molecule of isocyanate to form a symmetric urea byproduct (1,3-bis(1-phenylethyl)urea), consuming the reagent.[2] | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degraded Reagent: The isocyanate reagent may have degraded due to improper storage. | - Store (R)-1-(1-phenylethyl)isocyanate in a tightly sealed container in a cool, dry place, protected from light.- Consider purchasing a fresh batch of the reagent. | |
| Steric Hindrance: The analyte may be sterically hindered, slowing down the reaction rate. | - Increase the reaction temperature (e.g., to 60-80 °C).- Extend the reaction time.- Use a catalyst, such as a non-nucleophilic base (e.g., pyridine or TEA). | |
| Presence of a Major Side Product | Formation of Symmetric Urea: As mentioned above, this is a common side product due to moisture contamination.[2] | - Follow the recommendations for preventing moisture contamination. |
| Excess Derivatizing Reagent: Using a large excess of the isocyanate can lead to the formation of biurets (reaction of the product urea with another isocyanate molecule).[3] | - Use a smaller excess of the derivatizing reagent (e.g., 1.1 to 1.5 equivalents).- Add the isocyanate solution slowly to the amine solution. |
Troubleshooting Low Yield: A Decision Workflow
References
Technical Support Center: Purification of (R)-1-(1-phenylethyl)urea Diastereomers
Welcome to the technical support center for the purification of (R)-1-(1-phenylethyl)urea diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these specific diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound diastereomers?
A1: The primary methods for separating diastereomers of this compound are fractional crystallization and chiral High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the scale of the purification, the required purity, and the available equipment.
Q2: How does fractional crystallization work for separating these diastereomers?
A2: Fractional crystallization separates compounds based on differences in their solubility. Diastereomers, having different physical properties, will exhibit different solubilities in a given solvent system. By carefully selecting a solvent and controlling the temperature, one diastereomer can be selectively crystallized out of the solution while the other remains dissolved.
Q3: What should I consider when selecting a solvent for fractional crystallization of this compound diastereomers?
A3: A good solvent for fractional crystallization should dissolve the diastereomeric mixture at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling. For urea derivatives, polar solvents like ethanol or methanol, often in combination with a less polar co-solvent like water or heptane, are good starting points. The ideal solvent system will need to be determined experimentally.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
A4: Yes, chiral HPLC is a powerful technique for the separation of diastereomers. It offers high resolution and can be used for both analytical and preparative scale purification. The separation is achieved by the differential interaction of the diastereomers with a chiral stationary phase (CSP).
Q5: How do I determine the diastereomeric ratio of my sample?
A5: The diastereomeric ratio (d.r.) can be determined using several analytical techniques. The most common method is 1H NMR spectroscopy, where the diastereomers will often show distinct signals for certain protons, which can be integrated to determine their relative amounts.[1][2][3][4] Chiral HPLC can also be used to determine the diastereomeric ratio by comparing the peak areas of the separated diastereomers.
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then in an ice bath.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the desired pure diastereomer. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Re-dissolve the oil in more solvent at a higher temperature and cool slowly.- Try a different solvent system with a lower boiling point.- Purify the mixture by another method (e.g., column chromatography) before crystallization.[5] |
| Crystals form too quickly as a fine powder. | - The solution is too supersaturated.- Cooling is too rapid. | - Re-heat the solution and add a small amount of additional solvent.- Insulate the flask to slow the cooling rate. |
| The purity of the crystals is low after one crystallization. | - Co-crystallization of both diastereomers.- Inefficient removal of the mother liquor. | - Perform a second recrystallization of the obtained crystals.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
| Low yield of purified crystals. | - The desired diastereomer has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the crystallization mixture to a lower temperature (if possible).- Concentrate the mother liquor and attempt a second crystallization. |
Chiral HPLC Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of diastereomers. | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives).- Optimize the mobile phase by varying the solvent ratio and adding modifiers (e.g., small amounts of acid or base). |
| Broad or tailing peaks. | - Secondary interactions with the stationary phase.- Column overload. | - Add a mobile phase modifier (e.g., triethylamine for basic compounds).- Inject a smaller sample volume or a more dilute sample. |
| High backpressure. | - Blockage in the HPLC system or column.- Inappropriate mobile phase viscosity. | - Filter the sample and mobile phase.- Flush the column and system.- Consider a mobile phase with lower viscosity. |
| Irreproducible retention times. | - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase is compatible with the CSP. |
Experimental Protocols
Protocol 1: Fractional Crystallization of this compound Diastereomers
Objective: To enrich one diastereomer from a mixture by fractional crystallization.
Materials:
-
Diastereomeric mixture of this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the diastereomeric mixture in a minimal amount of hot 95% ethanol. Add the solvent portion-wise with heating and stirring until the solid is fully dissolved.
-
Induce Crystallization: If the solution is not saturated, carefully add deionized water dropwise to the hot solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.[6]
-
Further Cooling: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the diastereomeric ratio of the purified crystals and the mother liquor by 1H NMR or chiral HPLC to assess the efficiency of the separation.
Quantitative Data (Illustrative Example):
| Parameter | Initial Mixture | Crystals (1st Crop) | Mother Liquor |
| Diastereomeric Ratio (d.r.) | 50:50 | 85:15 | 30:70 |
| Yield | - | 35% | - |
Note: This data is for illustrative purposes only. Actual results will vary based on the specific diastereomeric mixture and experimental conditions.
Protocol 2: Chiral HPLC Separation of this compound Diastereomers
Objective: To separate and quantify the diastereomers using chiral HPLC.
Materials:
-
Diastereomeric mixture of this compound
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.
-
HPLC Conditions (Starting Point):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two diastereomers should elute as separate peaks.
-
Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) to improve the resolution between the peaks.
-
Quantification: The diastereomeric ratio can be calculated from the area of the two peaks in the chromatogram.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Retention Time (Diastereomer 1) | 8.5 min |
| Retention Time (Diastereomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Diastereomeric Ratio (from peak areas) | 52:48 |
Note: This data is for illustrative purposes only. Actual retention times and resolution will depend on the specific column, mobile phase, and HPLC system used.
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Logical steps in fractional crystallization.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Asymmetric Reactions
Welcome to the Technical Support Center for troubleshooting low diastereoselectivity in asymmetric reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is showing low diastereoselectivity. What are the most common causes?
Low diastereoselectivity can stem from several factors impacting the energy difference between the transition states leading to the different diastereomers. The most critical parameters to investigate are:
-
Reaction Temperature: Often, lower temperatures enhance diastereoselectivity by favoring the transition state with the lower activation energy.[1]
-
Solvent System: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate-catalyst complex and the solvation of the transition states.[1][2]
-
Catalyst and Ligand: The choice of catalyst, chiral ligand, and catalyst loading are paramount. The steric and electronic properties of the ligand play a crucial role in creating the chiral environment necessary for high selectivity.[3][4]
-
Substrate and Reagent Stoichiometry: The purity of starting materials, including the substrate and reagents, is critical. The stoichiometry of reagents, such as the base or Lewis acid, can also significantly impact the outcome.[5]
-
Rate of Addition: The rate at which reagents are added can influence the concentration of reactive intermediates and affect selectivity.
Q2: How does reaction temperature affect diastereoselectivity, and what is a good starting point for optimization?
Temperature is a critical parameter in controlling diastereoselectivity. Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[1] However, in some cases, higher temperatures have been shown to increase diastereoselectivity.
Troubleshooting Steps:
-
Initial Low-Temperature Trial: If your reaction is performed at room temperature, a good starting point for optimization is to lower the temperature to 0 °C or -78 °C.[1][5]
-
Systematic Temperature Screening: If the initial low-temperature experiment does not yield satisfactory results, a systematic screening of temperatures is recommended.
Data Presentation: Effect of Temperature on Diastereomeric Ratio (d.r.)
| Reaction Type | Substrate/Reagents | Temperature (°C) | Diastereomeric Ratio (syn:anti or endo:exo) | Reference |
| Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | 40 | - | [6] |
| Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | 25 (Room Temp) | - | [6] |
| Diels-Alder | Cycloenones + Cyclopentadiene | -78 | High endo selectivity | [7] |
| Diels-Alder | Cycloenones + Cyclopentadiene | Room Temperature | Lower selectivity | [7] |
| Diels-Alder | Cycloenones + Cyclopentadiene | Reflux | Lower selectivity | [7] |
Note: Specific d.r. values were not provided in the source for the aldol reaction example, but the study indicated a temperature-dependent conversion efficiency.
Q3: My diastereoselectivity is poor. How do I choose the right solvent?
The choice of solvent can have a profound effect on diastereoselectivity by influencing the stability of transition states and the solubility of reactants and catalysts.
Troubleshooting Steps:
-
Solvent Screening: It is advisable to screen a range of solvents with varying polarities and coordinating abilities.[2]
-
Consider Solvent Polarity: In some reactions, like certain Diels-Alder reactions, polar solvents can enhance the rate and selectivity.[8] In other cases, non-polar solvents may be optimal.[9]
Data Presentation: Impact of Solvent on Diastereoselectivity
| Reaction Type | Substrate/Reagents | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| [3+2] Cycloaddition | 4-benzylidene-3-methylisoxazol-5(4H)-one + 2,2,2-trifluoro-N′-phenylacetohydrazonoyl bromide | THF | 1.7:1 | [10] |
| [3+2] Cycloaddition | 4-benzylidene-3-methylisoxazol-5(4H)-one + 2,2,2-trifluoro-N′-phenylacetohydrazonoyl bromide | 1,2-dichloroethane (DCE) | Significantly enhanced from THF | [10] |
| Borylamination | Phenyl-substituted conjugated diene | Toluene | Good selectivity | [11] |
| Borylamination | Phenyl-substituted conjugated diene | Xylene | Highest Yield | [11] |
| Borylamination | Phenyl-substituted conjugated diene | DMF | Ineffective | [11] |
| Borylamination | Phenyl-substituted conjugated diene | MeCN | Ineffective | [11] |
Q4: I suspect my catalyst or ligand is the issue. How can I troubleshoot this?
The catalyst system, including the metal precursor and the chiral ligand, is often the most critical factor for achieving high diastereoselectivity.
Troubleshooting Steps:
-
Ligand Screening: Screen a variety of chiral ligands with different steric and electronic properties.[5]
-
Catalyst Loading Optimization: The amount of catalyst used can impact selectivity. Insufficient loading may lead to low conversion, while excessive loading can cause side reactions.[12][13] A typical starting point for transition-metal catalysts is 1-5 mol%, and for organocatalysts, 10-20 mol% is common.
-
Catalyst Purity and Handling: Ensure the catalyst and ligand are of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[2]
Data Presentation: Comparison of Chiral Ligands in Asymmetric Hydrogenation
Reaction: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate[3]
| Entry | Chiral Ligand | Enantiomeric Excess (ee %) |
| 1 | (R,R)-DIPAMP | 95 (R) |
| 2 | (S,S)-Chiraphos | 99 (S) |
| 3 | (R,R)-DuPhos | >99 (R) |
| 4 | (R,R)-Me-BPE | >99 (R) |
Note: While this table shows enantioselectivity, the principle of ligand screening is directly applicable to optimizing diastereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
-
Baseline Experiment: Set up the reaction at the currently used temperature (e.g., room temperature) and determine the diastereomeric ratio (d.r.) using a suitable analytical method (e.g., ¹H NMR, HPLC).
-
Low-Temperature Experiment: Prepare an identical reaction mixture but cool the reaction vessel to a lower temperature (e.g., 0 °C in an ice-water bath or -78 °C in a dry ice/acetone bath) before the addition of the final reagent.
-
Maintain Low Temperature: Ensure the reaction is maintained at the target low temperature for the entire duration.
-
Analysis: After the reaction is complete, quench at the low temperature before warming to room temperature for work-up. Analyze the d.r.
-
Iterate: Based on the results, you can screen other temperatures (e.g., -20 °C, -40 °C) to find the optimum.
Protocol 2: Diastereoselective Alkylation Using a Chiral Auxiliary[1]
This protocol provides a general workflow for a diastereoselective alkylation using (-)-menthyloxyacetic acid as a chiral auxiliary.
-
Esterification: React (-)-menthyloxyacetic acid with the desired alcohol under standard esterification conditions to form the corresponding ester. Purify the ester.
-
Enolate Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the (-)-menthyloxyacetate ester in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the electrophile (1.2 equivalents) to the enolate solution at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent.
-
-
Analysis and Purification:
-
Determine the d.r. of the crude product.
-
Purify the major diastereomer by column chromatography.
-
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the purified diastereomer to yield the enantiomerically enriched product.
Visualizations
Caption: A general troubleshooting workflow for low diastereoselectivity.
Caption: Experimental workflow for diastereoselective alkylation.
References
- 1. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Highly diastereoselective and enantioselective direct Michael addition of phthalide derivatives to nitroolefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
identifying and minimizing side reactions in urea synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during urea synthesis experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during urea synthesis, offering potential causes and solutions.
Issue 1: High Levels of Biuret in the Final Product
Q: My final urea product shows a high concentration of biuret. What are the primary causes and how can I minimize its formation?
A: High biuret formation is a common issue, particularly in industrial-scale synthesis or when heating urea melts. Biuret can be toxic to certain crops, making its control crucial for fertilizer production.[1]
Primary Causes:
-
High Temperatures: Temperatures above the melting point of urea (132.7°C) significantly accelerate the formation of biuret.[2]
-
Prolonged Residence Time: The longer the molten urea is held at elevated temperatures, the greater the formation of biuret.[3]
-
Low Ammonia Concentration: An excess of ammonia can shift the reaction equilibrium away from biuret formation.[4][5]
Troubleshooting Steps & Preventative Measures:
-
Temperature Control: Maintain the temperature of the urea melt as low as practically possible, ideally below 140°C, in evaporators and prilling units.[3][4]
-
Minimize Residence Time: Employ high throughput and efficient circulation to reduce the time the urea solution spends at high temperatures.[3][4]
-
Maintain Ammonia Excess: In industrial processes, operating with an adequate partial pressure of ammonia or injecting liquid ammonia downstream can shift the equilibrium back toward urea, reducing net biuret formation.[4] A suitable ammonia concentration after addition to a urea melt is in the range of 500 to 5000 ppm by weight at a temperature of 130°C to 140°C.[6]
-
Optimize Stripping Conditions: Avoid aggressive low-pressure heating during the stripping phase, as this can accelerate decomposition reactions that lead to biuret formation.[4]
Issue 2: Low Yield of the Desired Urea Product in Laboratory Synthesis
Q: I am experiencing a significantly lower than expected yield in my laboratory-scale urea synthesis. What are the common side reactions responsible for this, and how can I mitigate them?
A: Low yields in laboratory urea synthesis can often be attributed to side reactions, particularly when using reactive intermediates like isocyanates or reagents such as triphosgene and carbonyldiimidazole (CDI).
Common Side Reactions and Solutions:
-
Formation of Symmetrical Ureas: This occurs when a reagent reacts with two molecules of the same amine instead of one of each desired amine.
-
Solution: The order of addition of reagents is critical. When using reagents like triphosgene or CDI, it is important to first react it with one amine to form the isocyanate or an activated intermediate, and then add the second amine to the reaction mixture.[7]
-
-
Reaction with Solvent or Moisture: Isocyanates are highly reactive and can react with moisture or protic solvents.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Biuret Formation (from isocyanates): The newly formed urea can react with another molecule of isocyanate to form a biuret.[4]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine relative to the isocyanate.[8]
-
Slow Addition: Add the isocyanate solution dropwise to the amine solution to maintain a low concentration of the isocyanate.[8]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of this secondary reaction.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main side products in industrial urea synthesis?
A1: The primary side products in industrial urea synthesis are:
-
Biuret: Formed from the condensation of two urea molecules.[4]
-
Ammonium Carbamate: Formed from the reversible hydrolysis of urea.
-
Isocyanic Acid (HNCO): Formed from the thermal decomposition of urea, which can then lead to the formation of other by-products like triuret and cyanuric acid.[9]
Q2: How does pressure affect biuret formation?
A2: Higher pressure, specifically a higher partial pressure of ammonia, helps to suppress biuret formation by shifting the reaction equilibrium away from the products of urea decomposition.[4][10] Maintaining an ammonia pressure of 10-100 atm in the conversion zone can minimize biuret formation.[10]
Q3: What analytical techniques are used to identify and quantify side products in urea synthesis?
A3: The most common analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying urea and its impurities like biuret, cyanuric acid, and triuret.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used for the identification and quantification of urea and its by-products.[13][14]
Q4: Can biuret be removed from the final urea product?
A4: While prevention is the preferred strategy, some methods exist for the remediation of biuret-contaminated urea:
-
Chemical Decomposition: Treatment with a strong base under controlled temperatures can selectively decompose biuret.[4]
-
Ammonia Re-addition: Injecting liquid ammonia into urea streams can reverse some of the biuret back to urea.[4]
-
Enzymatic Reduction: The use of the biuret hydrolase enzyme can reduce biuret concentrations to undetectable levels.[15]
Data Presentation
Table 1: Effect of Temperature on Biuret Formation in Molten Urea
| Temperature (°C) | Biuret Content after 1 hour (wt%) |
| 140 | ~1.5 |
| 150 | ~3.0 |
| 160 | ~5.5 |
| 170 | ~8.0 |
Data adapted from literature demonstrating the trend of increased biuret formation with temperature.[2]
Table 2: Influence of Ammonia Pressure on Biuret Formation in a Urea Melt at 140°C
| Ammonia Pressure | Rate of Biuret Formation (% per hour) |
| In Air (approx. 0 atm NH3) | ~0.25 |
| 1 atm | ~0.15 |
Data adapted from literature showing the inhibitory effect of ammonia on biuret formation.[2]
Experimental Protocols
Protocol 1: Minimizing Biuret Formation in Industrial Urea Synthesis (Conceptual Steps)
-
Reactor Operation: Maintain the synthesis reactor at a temperature between 180-200°C and a pressure of 180-200 atm. Ensure an excess of ammonia is present.[15]
-
Stripping Stage: In the high-pressure stripper, carefully control the temperature to decompose ammonium carbamate without excessive urea decomposition.
-
Concentration Stage: During the evaporation of water to concentrate the urea solution, keep the temperature as low as possible and minimize the residence time of the molten urea.
-
Ammonia Injection: If biuret levels are still a concern, inject liquid ammonia into the concentrated urea melt (500-5000 ppm) before the finishing section.[6]
-
Finishing (Prilling/Granulation): Ensure uniform temperature distribution in the prill tower to avoid local hotspots.[4]
-
Quality Control: Regularly sample the product and analyze for biuret content using HPLC.[4]
Protocol 2: General Laboratory Procedure for Unsymmetrical Urea Synthesis from an Isocyanate
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation:
-
Dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM) under a nitrogen atmosphere.
-
Dissolve the isocyanate (0.95 equivalents) in the same anhydrous solvent in the dropping funnel.
-
-
Reaction:
-
Cool the amine solution to 0°C in an ice bath.
-
Add the isocyanate solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Analysis: Confirm the structure and purity of the product using techniques such as NMR and Mass Spectrometry.
Protocol 3: HPLC Analysis of Urea and Biuret
This protocol provides a general guideline for the analysis of urea and biuret. Method optimization may be required for specific sample matrices.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A mixture of methanol and water (e.g., 10:90 v/v) is often effective.[7] The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is between 0.30 and 0.40 mL/min.[7]
-
Detection: UV detection at a wavelength of 205-215 nm.[7]
-
Sample Preparation:
-
Accurately weigh a sample of the urea product.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of urea and biuret standards of known concentrations in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample.
-
Identify and quantify the urea and biuret peaks based on their retention times and the calibration curve.
-
Visualizations
Caption: Urea synthesis pathway and major side reactions.
Caption: Troubleshooting workflow for low yield in urea synthesis.
Caption: Experimental workflow for HPLC analysis of urea purity.
References
- 1. researchgate.net [researchgate.net]
- 2. OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf [slideshare.net]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. benchchem.com [benchchem.com]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. Determination of Biuret and Triuret in Urea by HPLC [zgys.nifdc.org.cn]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 10. researchopenworld.com [researchopenworld.com]
- 11. researchgate.net [researchgate.net]
- 12. EA034672B1 - Controlling the formation of biuret in urea production - Google Patents [patents.google.com]
- 13. pkusam.cn [pkusam.cn]
- 14. scribd.com [scribd.com]
- 15. Engineers Guide: Flow Diagram of Urea Production Process from Ammonia and Carbon-dioxide [enggyd.blogspot.com]
Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for chiral High-Performance Liquid Chromatography (HPLC) separations. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during method development and analysis.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your chiral HPLC experiments.
| Symptom | Possible Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate mobile phase composition for the selected Chiral Stationary Phase (CSP).[1] | - Systematically vary the organic modifier content: In normal phase, adjust the percentage of alcohol (e.g., isopropanol, ethanol) in the alkane (e.g., hexane) mobile phase. In reversed-phase, vary the concentration of acetonitrile or methanol in the aqueous buffer.[2] - Change the organic modifier: Different alcohols in normal phase or switching between acetonitrile and methanol in reversed-phase can significantly alter selectivity.[3] - Adjust buffer pH (Reversed-Phase): Ensure the mobile phase pH is at least 1-2 units away from the pKa of your analyte to maintain a consistent ionization state.[2] |
| Incorrect choice of mobile phase mode (Normal Phase, Reversed-Phase, Polar Organic).[4] | - Screen your sample on the same CSP using different mobile phase modes. A compound that does not resolve in normal phase might show good separation in reversed-phase.[5] | |
| Inadequate temperature control.[1] | - Optimize the column temperature. Lower temperatures often enhance chiral recognition and improve resolution, while higher temperatures can improve peak shape and efficiency.[2][6] A systematic study of temperature effects is recommended. | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase.[1] | - Add a mobile phase additive: For basic compounds, add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase.[2][7] For acidic compounds, add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or acetic acid to suppress ionization and improve peak shape.[2][8] |
| Column overload.[1] | - Reduce the sample concentration or injection volume. Dilute your sample and reinject to see if peak shape improves.[2] | |
| Poor Reproducibility | Column memory effect from previous analyses, especially with additives.[9] | - Dedicate a column to a specific method or type of additive (e.g., acidic or basic).[10] - If a column must be used for different methods, ensure a thorough flushing protocol is in place when switching between mobile phases with different additives.[11] |
| Insufficient column equilibration. | - Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample. Some columns, like CHIROBIOTIC phases, may require longer equilibration times.[6] | |
| Ghost Peaks | Contaminated mobile phase or HPLC system.[2] | - Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[2] - Run a blank gradient (without injection) to check for contamination in the mobile phase or system.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing the mobile phase for a new chiral separation?
A1: The initial step is typically to screen different combinations of Chiral Stationary Phases (CSPs) and mobile phase modes (Normal Phase, Reversed-Phase, Polar Organic Mode).[4][5] A generic screening approach using a standard set of mobile phases can quickly identify promising conditions for further optimization.
Q2: How do I choose between normal phase and reversed-phase for chiral separations?
A2: The choice depends on the analyte's properties and the CSP. Normal phase (e.g., hexane/alcohol) is a traditional and widely used approach for many chiral separations.[12] Reversed-phase (e.g., water/acetonitrile or methanol with a buffer) is advantageous for polar compounds or when compatibility with mass spectrometry is required.[13] Some CSPs can be used in both modes, and screening in both is often the most effective strategy.[4]
Q3: What is the role of additives in the mobile phase?
A3: Additives are crucial for improving peak shape and resolution, especially for ionizable compounds.[8] For acidic analytes, adding a small amount of an acid (e.g., 0.1% TFA or acetic acid) to the mobile phase can suppress ionization and reduce peak tailing.[8] For basic analytes, a basic additive (e.g., 0.1% DEA) can achieve a similar effect by minimizing undesirable interactions with the stationary phase.[7][8]
Q4: Can changing the alcohol in a normal phase mobile phase affect the separation?
A4: Yes, changing the type of alcohol (e.g., from isopropanol to ethanol) can significantly impact selectivity and resolution.[3] It is a valuable parameter to explore during method optimization.
Q5: How does temperature affect chiral separations?
A5: Temperature is a critical parameter that can have a significant and sometimes unpredictable effect on chiral separations.[2] Generally, lower temperatures enhance the weak energetic interactions responsible for chiral recognition, often leading to better resolution.[6] However, higher temperatures can improve kinetic processes, leading to sharper peaks and shorter analysis times. The optimal temperature should be determined experimentally for each specific separation.
Q6: What is the "polar organic mode" for chiral separations?
A6: The polar organic mode uses a mobile phase consisting of a polar organic solvent or a mixture of polar organic solvents, such as methanol or acetonitrile, often with additives. This mode is particularly useful for compounds that have poor solubility in typical normal phase solvents.
Experimental Protocols
Protocol 1: Mobile Phase Screening for a New Chiral Compound
This protocol outlines a systematic approach to screen for an effective mobile phase for a new chiral compound.
-
Column Selection: Choose a set of 2-4 chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).
-
Mobile Phase Preparation:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Mobile Phase C: Ethanol
-
-
Reversed-Phase (RP):
-
Mobile Phase D: Water with 0.1% Formic Acid
-
Mobile Phase E: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase F: Methanol with 0.1% Formic Acid
-
-
-
Screening Conditions:
-
For each column, perform isocratic runs with different mobile phase compositions.
-
NP Screening: Start with a 90:10 mixture of Hexane:Alcohol and then a 70:30 mixture. Test both isopropanol and ethanol.
-
RP Screening: Start with a 50:50 mixture of Aqueous:Organic and then a 20:80 mixture. Test both acetonitrile and methanol.
-
Flow Rate: Use a standard flow rate for the column dimension (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Temperature: Maintain a constant temperature, for example, 25°C.
-
-
Evaluation: Analyze the chromatograms for any signs of separation between the enantiomers. Select the column and mobile phase combination that shows the best initial separation for further optimization.
Protocol 2: Optimization of Mobile Phase Additives for a Basic Analyte
This protocol describes how to optimize the concentration of a basic additive to improve the peak shape of a basic chiral compound.
-
Initial Conditions: Use the mobile phase composition that provided the best initial separation from the screening experiment.
-
Additive Selection: Choose a basic additive, such as Diethylamine (DEA).
-
Additive Concentration Gradient:
-
Prepare a series of mobile phases with varying concentrations of DEA (e.g., 0.05%, 0.1%, 0.2%, 0.5%).
-
Ensure the additive is added to the organic modifier component of the mobile phase for normal phase separations.
-
-
Analysis:
-
Equilibrate the column with each new mobile phase composition.
-
Inject the sample and record the chromatogram.
-
-
Evaluation: Compare the peak shape (asymmetry factor) and resolution across the different additive concentrations. Select the concentration that provides the best balance of good peak shape and optimal resolution.
Diagrams
Caption: Workflow for Chiral HPLC Mobile Phase Optimization.
Caption: Troubleshooting Logic for Common Chiral HPLC Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Enhancing Crystallization of Diastereomeric Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of diastereomeric salts for chiral resolution.
Frequently Asked Questions (FAQs)
Issue 1: No Crystallization Occurs
Q1: Why are no crystals forming after adding the resolving agent and cooling the solution?
A: This is a common issue that typically points to problems with solubility and supersaturation.[1] The primary causes include:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system to crystallize.[1]
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[1][2]
-
Inhibition of Nucleation: Impurities present in the mixture or solvent can prevent the formation of crystal nuclei.[1][2]
-
Incorrect Stoichiometry: The molar ratio of the racemic mixture to the resolving agent may not be optimal for salt formation and crystallization.[1][3]
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. The ideal solvent will have differential solubility for the two diastereomers.[1][4]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]
-
Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[1]
-
Seeding: Add a small number of seed crystals of the desired diastereomer to encourage crystal growth.[5]
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[6]
-
Optimize Stoichiometry: While a 1:1 molar ratio is a common starting point, varying the ratio (e.g., using 0.5 equivalents of the resolving agent) can be more effective.[1][4]
Issue 2: "Oiling Out" or Liquid-Liquid Phase Separation
Q2: Instead of crystals, an oil has formed. What causes this and how can it be prevented?
A: "Oiling out" is the separation of a solute-rich liquid phase instead of a solid crystalline phase.[5] It is often a result of high supersaturation, where the formation of a liquid is kinetically favored over an ordered crystal lattice.[5]
Primary Causes:
-
Rapid Cooling: Fast temperature reduction can generate high levels of supersaturation.[5]
-
Solvent Choice: The solvent may be too good, leading to high solubility of the diastereomeric salt.[5][6]
-
High Solute Concentration: Starting with a highly concentrated solution increases the risk of oiling out.[5][6]
-
Impurities: The presence of impurities can disrupt the crystallization process.[5]
Preventative Measures:
-
Control Supersaturation:
-
Solvent Screening: A systematic screening is crucial to find a solvent system where the salt is less soluble.[5]
-
Seeding: Introduce seed crystals into a solution within the metastable zone to promote controlled crystal growth.[5]
-
Use of Additives: In some cases, small amounts of co-solvents can prevent oiling out.[5]
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q3: Crystals have formed, but the yield is very low. How can I improve it?
A: Low yield indicates that a significant amount of the desired diastereomer remains in the mother liquor.[1][2]
Potential Causes and Solutions:
-
Suboptimal Solubility: The desired salt may still be too soluble in the chosen solvent.
-
Equilibrium Limitations: The separation may be limited by the eutectic point of the diastereomers.[1]
-
Premature Isolation: The crystallization process may not have reached completion.
-
Solution: Allow for longer crystallization times.[2]
-
-
Advanced Techniques:
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can sometimes be racemized and recycled.[1]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired diastereomer can epimerize in solution, it can be converted to the desired, less soluble diastereomer, potentially leading to yields approaching 100%.[4]
-
Issue 4: Low Diastereomeric Excess (d.e.)
Q4: The isolated crystals have a low diastereomeric excess. How can I improve the purity?
A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.[2][7]
Troubleshooting Strategies:
-
Solvent System Optimization: A thorough solvent screen is essential to find a solvent that maximizes the solubility difference between the two salts.[2][7]
-
Slower Crystallization Rate: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. A slower cooling rate can improve selectivity.[2][7]
-
Recrystallization: Purify the isolated salt by recrystallizing it from a suitable solvent.[3][7] This may need to be repeated until the desired purity is achieved.[3]
-
Adjust Resolving Agent Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve selectivity.[1]
Quantitative Data Summary
| Parameter | Typical Range/Value | Purpose | Source(s) |
| Resolving Agent Stoichiometry | 0.5 - 1.0 equivalents | Optimization of selective precipitation | |
| Seed Crystals | 1-5% by weight | To promote controlled crystal growth and prevent oiling out | [5] |
| pKa Difference (Compound vs. Resolving Agent) | ≥ 2 pKa units | Favorable for salt formation | [8] |
Experimental Protocols
Protocol 1: General Diastereomeric Salt Crystallization
This protocol outlines the general steps for the crystallization of a generic racemic carboxylic acid with a chiral amine resolving agent.
Materials:
-
Racemic carboxylic acid
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
Screening solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)
Procedure:
-
Salt Formation and Solvent Screening:
-
Dissolve a known amount of the racemic acid in a minimal amount of a heated solvent.[3]
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. The optimal molar ratio may need to be optimized (e.g., 0.5 to 1.0 equivalents).[3]
-
Slowly add the resolving agent solution to the acid solution with stirring.[3][6]
-
-
Crystallization:
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Recrystallization for Purity Enhancement (if needed):
-
Recrystallize the isolated salt from a suitable solvent to improve diastereomeric purity.[3]
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[3][6]
-
Add a base (e.g., NaOH solution) to liberate the free chiral amine and convert the acid to its salt in the aqueous layer.[6]
-
Separate the layers and then acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate or allow for extraction of the enantiomerically enriched carboxylic acid.[6]
-
Protocol 2: Seeding to Prevent Oiling Out
Procedure:
-
Prepare a saturated solution of your diastereomeric salt at an elevated temperature.[5]
-
Cool the solution slowly to a temperature within the metastable zone (where spontaneous nucleation is unlikely).[5]
-
Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure diastereomer.[5]
-
Continue to cool the solution slowly to the final crystallization temperature to allow for controlled crystal growth.[5]
Visualizations
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
References
Technical Support Center: Purification of (R)-1-(1-phenylethyl)urea
Welcome to the technical support center for the purification of (R)-1-(1-phenylethyl)urea. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for purifying your desired product from unreacted this compound include recrystallization, flash column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of your reaction, the nature of your desired product, and the available resources.
Q2: How do I choose the best purification method?
A2: The selection of the optimal purification method hinges on the physicochemical properties of your product and the unreacted urea.
-
Recrystallization is ideal when your product and the unreacted urea have significantly different solubilities in a particular solvent system at different temperatures. It is a cost-effective method for large-scale purification.
-
Flash Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective for purifying small to medium-scale reactions and for separating compounds with similar polarities.
-
Liquid-Liquid Extraction is useful for separating compounds with different solubilities in two immiscible liquid phases. This method is often used as a preliminary purification step to remove the bulk of the unreacted urea.
Q3: What is the expected solubility of this compound in common organic solvents?
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to Good | The urea group can form hydrogen bonds with protic solvents.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar urea moiety.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate | Offers a balance of polarity for many organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble to Moderate | Less polar than alcohols, but can still interact with the urea group. |
| Non-Polar | Hexane, Toluene | Poor to Slightly Soluble | The polar urea group limits solubility in non-polar solvents.[1] |
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out Instead of Crystallization
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound or the unreacted urea. The concentration of the solute is too high, or the cooling process is too rapid.
-
Suggested Solution:
-
Reheat the solution until the oil redissolves.
-
Add more of the primary solvent to decrease the concentration.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Consider using a solvent system with a lower boiling point.[2]
-
Problem 2: No Crystal Formation Upon Cooling
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used. The compound may be highly soluble in the solvent even at low temperatures.
-
Suggested Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
-
If that fails, evaporate some of the solvent to increase the concentration and then try cooling again.
-
If the compound is too soluble, a different solvent or a solvent/anti-solvent system may be necessary.[4]
-
Problem 3: Low Recovery of Purified Product
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The crystals were not completely collected during filtration.
-
Suggested Solution:
-
Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.[2]
-
Ensure the solution is thoroughly cooled before filtration to minimize the solubility of the product.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[4]
-
Flash Column Chromatography
Problem 1: Poor Separation of Product and Unreacted Urea
-
Possible Cause: The chosen solvent system (eluent) is not optimal for separating the compounds. The column may have been overloaded with the crude sample.
-
Suggested Solution:
-
Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between your product and the urea. A good starting point for substituted ureas can be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[5][6]
-
Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Problem 2: Tailing of the Compound Bands on the Column
-
Possible Cause: The compound may be too polar for the chosen eluent, causing it to interact too strongly with the silica gel. The compound might be acidic or basic.
-
Suggested Solution:
-
Increase the polarity of the eluent by adding a small amount of a more polar solvent (e.g., methanol in a dichloromethane/ethyl acetate mixture).
-
If your compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or 0.1-1% triethylamine for basic compounds) can improve the peak shape.
-
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of a product to remove unreacted this compound. Solvent selection is critical and should be determined experimentally on a small scale first.
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while the unreacted urea has different solubility characteristics. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.[4][7]
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[4][8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them.
Flash Column Chromatography Protocol
This is a general procedure for purifying a reaction mixture containing unreacted this compound.
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system should give your desired product an Rf value of ~0.3 and show good separation from the unreacted urea spot.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent or by dry packing.[9]
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to move the solvent through the column at a steady rate.[9]
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Liquid-Liquid Extraction Protocol
This protocol is useful for an initial workup to remove the bulk of the polar unreacted urea.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash it sequentially with:
-
A dilute acidic solution (e.g., 1 M HCl) if your product is neutral and the reaction contains basic impurities.
-
A dilute basic solution (e.g., saturated NaHCO₃) if your product is neutral and the reaction contains acidic impurities.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.[10]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or chromatography if necessary.
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Workflow for the purification of this compound using flash column chromatography.
Caption: Workflow for the initial purification of a reaction mixture containing this compound by liquid-liquid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Chiral Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in the NMR spectra of chiral derivatives.
Frequently Asked questions (FAQs)
Q1: Why are the NMR signals of my enantiomers overlapping?
In a standard achiral solvent, enantiomers are chemically equivalent and thus have identical NMR spectra, leading to complete signal overlap.[1][2] To resolve these signals, it is necessary to create a diastereomeric environment, which can be achieved through the use of chiral resolving agents.[1]
Q2: What are the main methods to resolve peak overlap for chiral compounds in NMR?
There are three primary methods to resolve enantiomeric signals in NMR spectroscopy:
-
Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form covalent diastereomers, which have distinct NMR spectra.[3][4] A widely used example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid or MTPA).[3][5]
-
Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or π-π stacking.[6][7] This interaction is an equilibrium process and does not require chemical modification of the analyte.
-
Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes coordinate to Lewis basic sites in the analyte, inducing large chemical shift changes.[8][9] For a chiral analyte, this interaction forms diastereomeric complexes, leading to separate signals for each enantiomer.[9]
Q3: How do I choose the best method for my sample?
The choice of method depends on the functional groups present in your analyte, the information required (enantiomeric excess vs. absolute configuration), and the potential for side reactions.
-
CDAs are suitable for analytes with reactive functional groups (e.g., alcohols, amines) and are particularly useful for determining absolute configuration.[3]
-
CSAs are advantageous when the analyte should not be chemically modified. They are added directly to the NMR sample.[10]
-
CLSRs are effective for molecules with Lewis basic functional groups and can induce significant signal separation.[9] However, they can also cause line broadening.[9]
Q4: What is a typical concentration for the analyte and the chiral resolving agent?
-
For CDAs , the derivatization reaction is typically carried out with a slight excess of the CDA to ensure complete conversion of the analyte.[3]
-
For CSAs , a common starting point is a 1:1 to 2:1 molar ratio of CSA to analyte.[11] The optimal ratio may need to be determined experimentally.[11] For initial screening, a CSA concentration of 20 mM and an analyte concentration of 10 mM can be used.[12]
-
For CLSRs , the reagent is added incrementally to the NMR sample, and spectra are acquired at different concentrations.[13] A typical molar ratio of CLSR to substrate ranges from 0.1 to 0.5 equivalents.[9]
Q5: Can the choice of NMR solvent affect the resolution?
Yes, the solvent can significantly impact the resolution. For CSAs, non-polar solvents like chloroform-d or benzene-d6 often enhance the interactions leading to better separation.[14][15] Polar solvents can compete for hydrogen bonding sites and reduce the observed chemical shift difference.[14] For LSRs, it is crucial to use a dry, aprotic solvent.[9]
Troubleshooting Guides
Issue 1: No separation of enantiomeric signals is observed after adding a chiral resolving agent.
| Possible Cause | Troubleshooting Step |
| Inappropriate choice of resolving agent. | Ensure the chosen agent is suitable for the functional groups in your analyte. For example, Mosher's acid requires a hydroxyl or amino group for derivatization.[3] |
| Insufficient concentration of the resolving agent. | For CSAs and LSRs, incrementally increase the concentration and monitor the NMR spectrum.[13] |
| Interfering impurities. | Ensure your sample and the deuterated solvent are pure and dry, especially when using LSRs, as water can interfere with the complexation.[9][13] |
| Unfavorable solvent. | Try a different deuterated solvent. Non-polar solvents often work better for CSAs.[14] |
| For CDAs, the derivatization reaction may be incomplete. | Monitor the reaction by TLC or NMR to ensure full conversion of the starting material.[3] |
Issue 2: The NMR signals are broad after adding a chiral resolving agent.
| Possible Cause | Troubleshooting Step |
| High concentration of a Lanthanide Shift Reagent. | LSRs can cause significant line broadening at high concentrations.[9] Use the lowest concentration that provides adequate signal separation. |
| Presence of paramagnetic impurities. | Filter the NMR sample to remove any particulate matter.[16] |
| Sample aggregation. | Try diluting the sample or acquiring the spectrum at a higher temperature. |
| Poor shimming of the NMR spectrometer. | Re-shim the spectrometer to optimize the magnetic field homogeneity. |
Issue 3: The chemical shift difference (ΔΔδ) is too small for accurate quantification.
| Possible Cause | Troubleshooting Step |
| Suboptimal resolving agent. | Screen different chiral resolving agents. The magnitude of the induced chemical shift difference is highly dependent on the specific combination of analyte and agent. |
| Non-ideal experimental conditions. | Optimize the concentration of the resolving agent, the solvent, and the temperature.[6] |
| Using a low-field NMR spectrometer. | If available, use a higher-field NMR spectrometer to increase the dispersion of the signals. |
| For CDAs, the derivatizing agent may be too far from the chiral center. | Choose a CDA that reacts closer to the stereocenter of interest. |
Quantitative Data
The following table summarizes typical chemical shift differences observed for enantiomers when using different chiral resolving agents. The magnitude of the chemical shift difference (ΔΔδ) is highly dependent on the specific analyte, the resolving agent, the solvent, and the concentration.
| Chiral Resolving Agent | Analyte Class | Typical ΔΔδ (ppm) | Notes |
| Chiral Derivatizing Agents (CDAs) | |||
| Mosher's Acid (MTPA) | Alcohols, Amines | 0.01 - 0.2 | Can be used to determine absolute configuration.[3] |
| Chiral Solvating Agents (CSAs) | |||
| (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Amines | 0.01 - 0.1 | Effective for a broad range of amines.[12] |
| Tartaric Acid Derivatives | Amines | ~0.014 | Forms diastereomeric salts.[2] |
| Chiral Lanthanide Shift Reagents (CLSRs) | |||
| Eu(hfc)₃ | Alcohols, Ketones | > 0.1 | Can cause significant line broadening.[9] |
Experimental Protocols
Protocol 1: Use of a Chiral Derivatizing Agent (Mosher's Acid)
This protocol describes the formation of diastereomeric esters from a chiral secondary alcohol using Mosher's acid chloride for subsequent NMR analysis.
-
Reagent Preparation : Ensure Mosher's acid chloride ((R)- and (S)-enantiomers) is of high enantiomeric purity. Use a dry, aprotic solvent such as CDCl₃ or C₆D₆.
-
Reaction Setup : In two separate, dry NMR tubes, dissolve approximately 5-10 mg of the chiral alcohol. To one tube, add 1.1-1.2 equivalents of (R)-Mosher's acid chloride. To the second tube, add 1.1-1.2 equivalents of (S)-Mosher's acid chloride. Add a small amount of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[3]
-
Reaction Monitoring : Gently shake the tubes and monitor the reaction at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by acquiring periodic ¹H NMR spectra until the signals of the starting alcohol disappear.[3]
-
Data Acquisition : Acquire high-resolution ¹H NMR spectra for both diastereomeric ester mixtures.
-
Data Analysis : Identify a well-resolved signal for each diastereomer. The difference in chemical shifts (Δδ) between corresponding protons in the two diastereomers is used to determine the absolute configuration based on the Mosher's method model.[3][17] The enantiomeric excess can be calculated by integrating the signals of the two diastereomers in a single spectrum (formed by reacting the racemic alcohol with one enantiomer of Mosher's acid chloride).[5]
Protocol 2: Use of a Chiral Solvating Agent
This protocol outlines the use of a CSA to induce chemical shift non-equivalence in a mixture of enantiomers directly in the NMR tube.
-
Sample Preparation : Dissolve 5-10 mg of the enantiomeric mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[14][16]
-
Reference Spectrum : Acquire a standard ¹H NMR spectrum of the analyte.
-
CSA Addition : Add a pre-determined amount of the CSA (e.g., 1.0 to 2.0 equivalents) to the NMR tube.[11]
-
Mixing : Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[14]
-
Data Acquisition : Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis : Compare the spectrum with the reference. Identify the split signals corresponding to the two enantiomers. The enantiomeric excess can be determined by integrating these separated signals.
Protocol 3: Use of a Chiral Lanthanide Shift Reagent
This protocol details the titration of a sample with a CLSR to resolve enantiomeric signals.
-
Sample Preparation : Prepare a solution of the analyte (10-20 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.[9][13] It is critical that the solvent and sample are free of water.[13]
-
Reference Spectrum : Acquire a reference ¹H NMR spectrum of the substrate.
-
CLSR Titration : Prepare a stock solution of the CLSR (e.g., Eu(hfc)₃) in the same deuterated solvent. Add small increments of the CLSR solution to the NMR tube.[13]
-
Spectral Acquisition : After each addition, gently mix the sample and acquire a ¹H NMR spectrum.[13]
-
Data Analysis : Monitor the splitting of signals as the CLSR concentration increases. Identify a pair of well-resolved signals corresponding to the two enantiomers. The enantiomeric excess is determined by integrating these signals. Use the lowest CLSR concentration that provides adequate resolution to minimize line broadening.[9]
Visualizations
Caption: Workflow for using a Chiral Derivatizing Agent (CDA).
Caption: Experimental workflow for using a Chiral Solvating Agent (CSA).
Caption: Decision tree for selecting a chiral resolving agent.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Recovery and Recycling of Chiral Resolving Agents
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the recovery and recycling of chiral resolving agents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for recovering and recycling chiral resolving agents?
Recovering and recycling chiral resolving agents is crucial for both economic and environmental reasons. These agents can be expensive, and their recovery can significantly reduce the overall cost of a synthetic process.[1] Environmentally, recycling minimizes chemical waste, contributing to greener and more sustainable laboratory and industrial practices.
Q2: What are the most common methods for recovering chiral resolving agents after diastereomeric salt formation?
The most common method involves breaking the diastereomeric salt to liberate the resolving agent and the resolved enantiomer. This is typically achieved by adjusting the pH of the solution. For an acidic resolving agent and a basic substrate, a base is added to neutralize the acid. Conversely, for a basic resolving agent and an acidic substrate, an acid is added. The liberated resolving agent can then be isolated through extraction and subsequent crystallization or distillation.[2][3]
Q3: Can I reuse the recovered resolving agent directly?
The purity of the recovered resolving agent should be assessed before reuse. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis can be used to determine its purity. If impurities are present, further purification steps like recrystallization may be necessary to ensure the quality and effectiveness of the resolving agent in subsequent resolutions.
Q4: What is "oiling out" during the crystallization of a diastereomeric salt, and how can I prevent it?
"Oiling out" is the formation of a liquid phase (an oil) instead of solid crystals during crystallization.[2] This can be caused by high supersaturation, rapid cooling, or the choice of an inappropriate solvent.[2] To prevent this, you can try using a more dilute solution, a slower cooling rate, or screening for a different solvent system. Adding a seed crystal of the desired diastereomer can also help induce crystallization.[3]
Q5: My recovery yield of the resolving agent is consistently low. What are the potential causes?
Low recovery yields can result from several factors, including incomplete salt breaking, losses during extraction, or inefficient crystallization. Ensure that the pH adjustment is sufficient to completely liberate the resolving agent. During extraction, perform multiple extractions with an appropriate solvent to maximize recovery. For crystallization, optimizing the solvent, temperature, and cooling rate can improve the yield.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the recovery and recycling of chiral resolving agents.
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Diastereomer | - Inappropriate solvent choice leading to high solubility of the desired diastereomeric salt.- Unfavorable stoichiometry of the resolving agent.- Co-precipitation of both diastereomers. | - Screen a variety of solvents to find one where the desired salt has low solubility and the undesired salt has high solubility.[4][5]- Optimize the molar ratio of the resolving agent to the racemate.[4]- Employ a slower cooling rate during crystallization to improve selectivity.[5]- Consider recrystallization of the obtained diastereomeric salt to improve purity.[3] |
| Oiling Out Instead of Crystallization | - Solution is too concentrated (high supersaturation).- Cooling rate is too fast.- Inappropriate solvent system.- Presence of impurities. | - Dilute the solution with more solvent.[2]- Decrease the cooling rate; allow for gradual cooling to room temperature before further cooling.[2]- Screen for alternative solvents or solvent mixtures.[2]- Add a seed crystal to induce crystallization.[3]- Purify the racemic mixture before resolution.[2] |
| Formation of a Solid Solution | - The two diastereomers have very similar crystal structures. | - Screen for a different resolving agent that may lead to more distinct crystal packing.[6]- Experiment with different solvent systems to influence crystal packing.[6] |
Resolving Agent Recovery
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery Yield | - Incomplete breaking of the diastereomeric salt.- Insufficient extraction of the resolving agent.- Losses during crystallization or distillation. | - Ensure the pH is adjusted to the appropriate level for complete liberation of the agent.- Perform multiple extractions with a suitable solvent.- Optimize crystallization conditions (solvent, temperature, cooling rate) or distillation parameters (pressure, temperature). |
| Recovered Agent is Impure | - Co-extraction of the resolved enantiomer or other impurities.- Degradation of the resolving agent during recovery. | - Wash the organic extract containing the resolving agent with an aqueous solution to remove water-soluble impurities.- Recrystallize the recovered resolving agent.- Use milder conditions (e.g., lower temperature) during the recovery process to prevent degradation. |
Quantitative Data on Recovery Yields
The following table summarizes recovery yields for several common chiral resolving agents from various sources.
| Chiral Resolving Agent | Recovery Method | Typical Recovery Yield (%) | Reference(s) |
| (-)-Menthyloxyacetic Acid | Acid-base extraction and crystallization | Not specified, but can be reused | [2] |
| (S)-(-)-1-Phenylethylamine | Slurry reactive crystallization and desalification | 68-70 (over 3 cycles) | [7] |
| Tartaric Acid Derivatives | Precipitation of mono salt and acidic treatment | >90 | [8] |
| Mandelic Acid | Acidification and crystallization | 75-85 | [9] |
| General Process | Not Specified | Nearly 90 | [10] |
Experimental Protocols
Protocol 1: Recovery of (-)-Menthyloxyacetic Acid
This protocol is adapted from a standard procedure for the recovery of an acidic resolving agent.[2]
-
Salt Breaking: After separation of the diastereomeric salt, acidify the aqueous mother liquor containing the dissolved (-)-menthyloxyacetic acid salt with a strong acid (e.g., 2M HCl) to a pH of < 2. This will protonate the resolving agent.
-
Extraction: Extract the protonated (-)-menthyloxyacetic acid with a suitable organic solvent (e.g., ethyl acetate) multiple times to ensure complete transfer from the aqueous phase.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the recovered (-)-menthyloxyacetic acid. The recovered agent can then be assessed for purity and reused.
Protocol 2: Recovery of (L)-Tartaric Acid
This protocol provides a general method for the recovery of tartaric acid as a resolving agent.[9]
-
Salt Dissociation: Suspend the diastereomeric salt in water. Add a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine and form the tartrate salt in the aqueous layer.
-
Amine Extraction: Extract the liberated amine with an organic solvent (e.g., toluene) multiple times. The aqueous layer now contains the tartrate salt.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong mineral acid (e.g., concentrated HCl or H₂SO₄) with stirring until the solution is strongly acidic. This will convert the tartrate salt back to free tartaric acid.
-
Crystallization and Isolation: The tartaric acid will precipitate out of the acidic solution. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 3: Recovery of (R)-(+)-1-Phenylethylamine
This protocol outlines the recovery of a basic resolving agent from the supernatant after crystallization of the diastereomeric salt.[3]
-
Separation: Separate the supernatant (mother liquor), which contains the dissolved (R)-(+)-1-phenylethylamine diastereomeric salt, from the crystallized diastereomer by filtration or decanting.
-
Basification: Treat the supernatant with a strong base (e.g., sodium hydroxide) to deprotonate the chiral acid and liberate the free (R)-(+)-1-phenylethylamine base.
-
Extraction: Extract the free amine with an organic solvent such as diethyl ether or dichloromethane.
-
Isolation: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent to yield the recovered (R)-(+)-1-phenylethylamine.
Visualizing Workflows and Logical Relationships
Experimental Workflow for Recovery of an Acidic Resolving Agent
Caption: Workflow for the recovery of an acidic chiral resolving agent.
Decision-Making Workflow for Troubleshooting Low Yield in Diastereomeric Crystallization
Caption: Troubleshooting logic for low yield in diastereomeric salt crystallization.
References
- 1. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]
- 10. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
addressing low precipitation of diastereomeric salts during resolution
Technical Support Center: Diastereomeric Salt Resolution
Welcome to the technical support center for diastereomeric salt resolution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the chiral resolution of racemic compounds, with a focus on addressing low precipitation or yield.
Frequently Asked Questions (FAQs)
Q1: Why is my diastereomeric salt not precipitating or giving a very low yield?
Low yield or failure to precipitate is a frequent issue stemming from several critical factors. A systematic investigation of the following parameters is the best approach.[1]
-
Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is the most critical factor.[1] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomer, promoting the selective crystallization of the less soluble salt.[1] If the salt is too soluble, precipitation will not occur.
-
Supersaturation: Crystallization requires a state of supersaturation, but if the concentration is too low, the solution will not be supersaturated and no crystals will form.[2] Conversely, excessively high supersaturation can lead to "oiling out" instead of crystallization.[3][4]
-
Resolving Agent: The choice of resolving agent is crucial. Not all agents will form salts with sufficient differences in their physical properties (like solubility) to allow for easy separation.[1]
-
Temperature: Temperature directly impacts solubility.[1][5] If the crystallization temperature is too high, the salt may remain in solution.
-
Stoichiometry: The molar ratio between the racemic mixture and the resolving agent can significantly affect the yield. While a 1:1 ratio is a common starting point, this may not be optimal.[1]
Q2: How can I systematically improve the precipitation and yield of my desired salt?
Improving yield requires optimizing the interplay between solvent, temperature, and concentration. Below is a workflow and a summary of key strategies.
Troubleshooting Workflow for Low Precipitation
Caption: Troubleshooting decision tree for low precipitation of diastereomeric salts.
Key Optimization Strategies:
| Strategy | Description | Impact on Yield & Purity |
| Solvent Screening | Test a range of solvents with varying polarities (e.g., protic, aprotic, polar, non-polar) and consider solvent mixtures.[1][2] The goal is to find a system where one diastereomer is significantly less soluble than the other.[1] | High Impact: The right solvent is often the most critical factor for success. |
| Anti-Solvent Addition | Gradually add a solvent in which the salt has low solubility (an "anti-solvent") to a solution of the salt in a "good" solvent.[2][5] This should be done slowly to avoid oiling out.[5] | High Impact: Effectively induces precipitation by reducing overall solubility. |
| Concentration Adjustment | Carefully evaporate the solvent to increase the solute concentration and induce supersaturation.[2][3] | Medium Impact: A straightforward way to increase yield, but must be controlled to avoid oiling out. |
| Temperature Profile Optimization | Implement a controlled and slow cooling profile.[1][4] Lowering the final temperature generally decreases solubility and can increase the final yield.[2] | Medium Impact: Slower cooling often improves crystal purity, while a lower final temperature increases yield.[2] |
| Seeding | Introduce a small quantity of pure crystals of the desired diastereomeric salt into a supersaturated solution.[1][3] This promotes crystallization of the desired form and can prevent spontaneous nucleation of the undesired diastereomer.[1] | High Impact: Very effective for inducing crystallization, especially in stubborn cases. |
Q3: My salt has "oiled out" into a liquid or gum instead of forming crystals. What should I do?
Oiling out occurs when the solute separates as a liquid phase instead of a solid crystalline phase.[3][4] It is typically caused by excessively high supersaturation, where the system favors the kinetic formation of a liquid over an ordered crystal lattice.[4]
Strategies to Prevent Oiling Out:
-
Reduce Supersaturation: Use a more dilute starting solution.[3]
-
Slow Down: Employ a slower cooling rate or a slower rate of anti-solvent addition.[4] This keeps the system in a metastable zone where controlled crystal growth is favored.
-
Change Solvent: The solvent choice is critical. A solvent where the salt has slightly higher solubility may prevent oiling out by allowing for more controlled crystal growth.[2][4]
-
Increase Temperature: Initially, try crystallizing at a slightly higher temperature to stay below the point where oiling out occurs.
-
Ensure Agitation: Proper mixing can help avoid areas of localized high supersaturation.[3]
Q4: What advanced strategies can I use if standard optimization fails?
If screening solvents, resolving agents, and optimizing conditions does not lead to success, more advanced techniques can be employed.
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful method can achieve yields approaching 100%. It is applicable when the undesired diastereomer in solution can epimerize (convert) to the desired, less soluble diastereomer. As the desired diastereomer crystallizes, the equilibrium shifts, continuously converting the undesired form into the desired product.[1]
-
Phase Diagram Construction: For complex systems, constructing a ternary phase diagram (showing the solubilities of the two diastereomers and the solvent) can provide a fundamental understanding of the solid-liquid equilibrium and help identify the optimal conditions for resolution.[1][6]
Experimental Protocols
Protocol 1: General Screening for Resolving Agent and Solvent
This protocol outlines a small-scale method to efficiently screen for a viable resolving agent and solvent system.
Objective: To identify an effective resolving agent and solvent combination for the chiral resolution of a racemic compound.
Methodology:
-
Salt Formation: In separate small vials, dissolve a known quantity of your racemic compound. Add 1.0 equivalent of a different chiral resolving agent to each vial.[7] Add a small amount of a solvent (e.g., methanol or ethanol) that is known to dissolve all components and then evaporate the solvent to leave the solid diastereomeric salt mixture.[3]
-
Crystallization Screening: To each vial containing the dry salt mixture, add a different crystallization solvent or solvent mixture from a pre-selected screening set (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or heptane).[1][2]
-
Equilibration: Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature or 4°C) for 24-48 hours. Gentle agitation or temperature cycling can be employed.[1]
-
Analysis:
-
Visually inspect the vials for the presence of crystalline solid.
-
Isolate any solids by filtration.
-
Analyze both the isolated solid and the remaining mother liquor by a suitable chiral method (e.g., Chiral HPLC) to determine the yield and diastereomeric excess (d.e.).[1]
-
General Workflow for Diastereomeric Salt Resolution
Caption: General experimental workflow for chiral resolution via diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (R)-1-(1-phenylethyl)urea in the Context of Established Alternatives
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome, overall yield, and practicality of a synthetic route. For researchers, scientists, and professionals in drug development, a thorough understanding of the available options is paramount. This guide provides a comparative overview of the conceptual use of simple chiral ureas, exemplified by (R)-1-(1-phenylethyl)urea, against well-established and highly effective chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amides.
While this compound is commercially available and derived from a readily accessible chiral amine, its application as a chiral auxiliary in asymmetric synthesis is not widely documented in peer-reviewed literature. Consequently, direct experimental data for a quantitative comparison is limited. This guide will therefore focus on the established performance of the aforementioned workhorse auxiliaries and discuss the theoretical advantages and potential drawbacks of employing simpler urea-based auxiliaries.
Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. They impart facial bias to the substrate, directing the approach of a reagent to one side, thereby inducing the formation of one stereoisomer in excess. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by its ability to provide high diastereoselectivity, high yields, and its ease of attachment and removal.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Comparison of Performance Data
The following tables summarize typical performance data for Evans', Oppolzer's, and Meyers' auxiliaries in two key C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol addition. The lack of corresponding data for this compound highlights its infrequent use in these applications.
Asymmetric Alkylation of Propionyl Derivatives
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (R)-4-Benzyl-2-oxazolidinone (Evans') | Benzyl bromide | 90-99 | >98 | [1] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | Methyl iodide | >90 | >98 | [2] |
| (1R,2S)-(-)-Pseudoephedrine (Meyers') | Benzyl bromide | 90-98 | >99 | [3] |
| This compound | N/A | N/A | N/A |
Asymmetric Aldol Addition to Aldehydes
| Chiral Auxiliary (Propionyl Derivative) | Aldehyde | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (R)-4-Benzyl-2-oxazolidinone (Evans') | Isobutyraldehyde | 80-95 | >99 (syn) | [4][5] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | Isobutyraldehyde | 85-95 | >98 (syn) | [6] |
| (1R,2S)-(-)-Pseudoephedrine (Meyers') | Benzaldehyde | 71-85 | >99 (syn) | [1] |
| This compound | N/A | N/A | N/A |
In-depth Comparison of Chiral Auxiliary Classes
This compound and Simple Urea-Based Auxiliaries
This compound is derived from (R)-1-phenylethylamine, a readily available and inexpensive chiral building block. In principle, a urea-based auxiliary offers potential advantages in terms of cost and accessibility. The urea moiety contains N-H bonds that can participate in hydrogen bonding, potentially influencing the transition state of a reaction.
However, the conformational flexibility of the phenylethyl group and the relatively small size of the urea moiety may not provide a sufficiently rigid and sterically demanding environment to induce high levels of diastereoselectivity. This is likely the primary reason for the lack of reported applications as a chiral auxiliary in demanding asymmetric transformations. More complex urea-based structures are often employed in organocatalysis, where they act as hydrogen bond donors to activate substrates.
Potential Advantages:
-
Low cost and high availability of the parent amine.
-
Simple structure.
Potential Disadvantages:
-
Likely low to moderate diastereoselectivity due to conformational flexibility.
-
Lack of a rigid scaffold to effectively shield one face of the reactive intermediate.
-
Attachment to a carboxylic acid to form an N-acylurea can be challenging, and the resulting species may have unfavorable reactivity.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries.[7] They are typically derived from amino acids, making both enantiomeric forms accessible. The N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which is stabilized by chelation to the metal cation (e.g., Li+, Na+, Bu2B+). The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face.
Caption: Mechanism of stereocontrol with Evans' oxazolidinone auxiliaries.
Advantages:
-
High diastereoselectivity for a wide range of reactions.
-
Predictable stereochemical outcome.
-
Both enantiomers are readily available.
-
Well-established protocols for attachment and removal.
Disadvantages:
-
Higher cost compared to simple chiral amines.
-
Cleavage sometimes requires harsh conditions (e.g., LiAlH4, LiOH/H2O2).
Oppolzer's Sultam Auxiliaries
Oppolzer's sultams are based on the rigid camphor skeleton. The N-acyl derivatives also form chelated Z-enolates, and the bulky camphor framework provides excellent steric shielding, leading to high diastereoselectivity in alkylation, aldol, and Diels-Alder reactions.[6] The sulfonamide linkage is robust, but the auxiliary can be removed under various conditions.
Advantages:
-
Excellent diastereoselectivity.
-
Highly crystalline derivatives, often facilitating purification by recrystallization.
-
Predictable stereochemistry.
Disadvantages:
-
The synthesis of the auxiliary is more complex than for Evans' auxiliaries.
-
Cleavage can be challenging for sterically hindered products.
Meyers' Chiral Amide Auxiliaries
Based on pseudoephedrine, Meyers' chiral amides are particularly effective for the asymmetric alkylation of carboxylic acid derivatives.[1][3] The pseudoephedrine is attached to the carboxylic acid to form an amide. Deprotonation with a strong base like LDA generates a lithium-chelated Z-enolate. The methyl group on the auxiliary directs the approach of the electrophile.
Advantages:
-
Very high diastereoselectivity in alkylations.
-
Pseudoephedrine is relatively inexpensive.
-
The auxiliary can be removed under mild acidic or basic conditions to yield the carboxylic acid or alcohol, respectively.
Disadvantages:
-
Primarily limited to alkylation reactions.
-
Pseudoephedrine is a controlled substance in some jurisdictions.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the use of an Evans' oxazolidinone auxiliary.
Attachment of the Auxiliary: N-Acylation
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 15 minutes at 0 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO4, and concentrate in vacuo.
-
Purify the N-acyl oxazolidinone by flash column chromatography or recrystallization.
Asymmetric Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (0.2 M) and cool to -78 °C under an argon atmosphere.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the product, dry the organic layer, and concentrate. The diastereomeric excess can be determined by NMR analysis of the crude product.
-
Purify by flash column chromatography.
Cleavage of the Auxiliary
-
Dissolve the aldol product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer to pH ~2 with dilute HCl and extract the chiral β-hydroxy acid product with an organic solvent.
Conclusion
For researchers and professionals in drug development, the choice of a chiral auxiliary is a balance of performance, cost, and practicality. While the concept of using a simple and inexpensive chiral urea like this compound is appealing from an economic standpoint, the lack of a rigid, stereodirecting scaffold makes it an unlikely candidate for achieving the high levels of stereocontrol required in modern asymmetric synthesis.
In contrast, Evans' oxazolidinones, Oppolzer's sultams, and Meyers' amides have proven to be robust and reliable tools. They offer predictable and high levels of diastereoselectivity for a variety of important chemical transformations. The extensive body of literature supporting their use provides a solid foundation for their application in the synthesis of complex, high-value molecules. While the initial investment in these more sophisticated auxiliaries is higher, their reliability and effectiveness often translate to overall time and cost savings in a research and development setting.
References
- 1. Asymmetric Diels-Alder Reaction Involving Dynamic Enantioselective Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselectivity enhancement in the 1,3-cycloaddition of beta-lactam aldehydes. Application to the synthesis of enantiopure indolizidinone amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. (S)-1-(1-phenylethyl)urea|CAS 25144-64-3 [benchchem.com]
- 6. This compound | C9H12N2O | CID 13013340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
A Comparative Guide to the Validation of Analytical Methods for Chiral Purity Assays
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral drug substances. Regulatory agencies worldwide require robust and validated analytical methods to ensure the safety and efficacy of single-enantiomer drugs. This guide provides an objective comparison of common analytical techniques used for chiral purity assays, supported by experimental data and detailed methodologies, to assist in the selection and validation of the most suitable method.
Comparison of Analytical Techniques for Chiral Purity Analysis
High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most widely employed techniques for chiral separations. Each method offers distinct advantages and is suited for different applications.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Applications |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Wide variety of commercially available CSPs, versatile for various compound classes, well-established and accepted by regulatory bodies.[2] | Longer analysis times compared to SFC, higher consumption of organic solvents.[3] | Routine quality control, stability testing, and release of chiral drug substances and products.[4] |
| Chiral SFC | Separation using a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.[5] | Faster analysis, reduced organic solvent consumption ("green" chemistry), often provides superior resolution and peak shapes.[6] | Higher initial instrument cost, less suitable for highly polar compounds without modifiers.[7] | High-throughput screening, preparative separations for purification of enantiomers.[] |
| Chiral CE | Differential migration of enantiomers in an electric field, typically with a chiral selector added to the background electrolyte.[9] | High separation efficiency, minimal sample and reagent consumption, orthogonal selectivity to HPLC and SFC.[10] | Lower sensitivity for some applications, can be less robust than chromatographic methods.[11] | Analysis of polar and charged chiral compounds, complementary technique for method validation.[12] |
Performance Comparison of Chiral Separation Methods
The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation in HPLC and SFC. The following table summarizes typical performance data for different types of CSPs.
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Resolution (Rs) | Typical Selectivity (α) | Key Characteristics |
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)[1] | > 2.0 | 1.1 - 2.5 | Broad applicability, excellent resolving power for a wide range of compounds.[13] |
| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin derivatives (e.g., Cyclobond™)[14] | 1.5 - 3.0 | 1.05 - 1.5 | Good for inclusion complexation, effective for aromatic and heterocyclic compounds.[15] |
| Protein-based | α1-acid glycoprotein (AGP), ovomucoid[1] | > 1.5 | 1.1 - 2.0 | Mimics biological interactions, useful for separating chiral drugs that bind to proteins. |
| Pirkle-type (brush-type) | Phenylglycine, leucine derivatives | 1.5 - 2.5 | 1.1 - 1.8 | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
Note: Performance data is generalized and can vary significantly based on the analyte, mobile phase, and other chromatographic conditions.
Experimental Protocols for Method Validation
Validation of a chiral purity assay should be performed in accordance with International Council for Harmonisation (ICH) guidelines Q2(R2) to demonstrate its suitability for the intended purpose.[4][16]
Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6] For a chiral method, this involves demonstrating baseline resolution (Rs > 1.5) between the desired enantiomer and its undesired counterpart, as well as from any impurities or degradation products.
Protocol:
-
Prepare a solution of the racemic mixture of the drug substance.
-
Prepare a solution of the pure desired enantiomer.
-
Prepare a solution containing the desired enantiomer spiked with a known amount of the undesired enantiomer (e.g., at the specification limit).
-
Analyze all three solutions using the developed chiral method.
-
Acceptance Criteria: The peak for the undesired enantiomer should be well-resolved from the main peak in the spiked sample and the racemate. The retention times should match between the different preparations.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Inject each solution in triplicate.
-
Plot the peak area response versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be at or below the reporting threshold for the enantiomeric impurity.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a sample of the pure desired enantiomer.
-
Spike the sample with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the undesired enantiomer.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 90-110%).
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be within an acceptable range (e.g., ≤ 10% for the undesired enantiomer at the specification limit).[4]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Identify critical method parameters (e.g., column temperature, mobile phase composition, flow rate).
-
Vary each parameter within a small, defined range (e.g., ± 2°C for temperature, ± 2% for mobile phase composition).
-
Analyze a system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the established limits.
Logical Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for a chiral purity assay.
Caption: Workflow for Analytical Method Validation for Chiral Purity Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral analysis - Wikipedia [en.wikipedia.org]
- 16. database.ich.org [database.ich.org]
Determining Absolute Stereochemistry: A Comparative Guide to (R)-1-(1-phenylethyl)urea and Mosher's Acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of two chiral derivatizing agents, (R)-1-(1-phenylethyl)urea and the well-established Mosher's acid, for the determination of absolute stereochemistry using Nuclear Magnetic Resonance (NMR) spectroscopy.
This comparison will delve into the principles of operation, experimental protocols, and available data for both reagents, offering insights to aid in the selection of the most suitable method for a given analytical challenge. While Mosher's acid is a widely recognized and extensively documented reagent, this guide also explores the potential of this compound as an alternative.
Principle of Chiral Derivatizing Agents in NMR Spectroscopy
The fundamental principle behind using chiral derivatizing agents (CDAs) like Mosher's acid and urea-based reagents is the conversion of a mixture of enantiomers, which are indistinguishable by NMR under normal conditions, into a mixture of diastereomers. This is achieved by reacting the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure CDA. The resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original analyte can be determined.
Mosher's Acid: The Gold Standard
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the absolute configuration of alcohols and amines.[1] Its utility stems from the predictable anisotropic effect of the phenyl group on the chemical shifts of nearby protons in the derivatized molecule. The trifluoromethyl group also provides a useful signal in ¹⁹F NMR spectroscopy.
The analysis involves preparing two separate diastereomeric esters or amides by reacting the chiral analyte with both (R)- and (S)-Mosher's acid (or their more reactive acid chlorides). The ¹H NMR spectra of these two diastereomers are then compared. The differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter are analyzed based on a conformational model of the Mosher's ester/amide.
Experimental Protocol for Mosher's Acid Method (for a chiral alcohol)
-
Preparation of (R)- and (S)-Mosher's Esters:
-
In two separate, dry NMR tubes, dissolve a small amount (typically 1-5 mg) of the chiral alcohol in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
To each tube, add a slight molar excess of a base, such as pyridine or DMAP.
-
To one tube, add a slight molar excess of (R)-Mosher's acid chloride, and to the other, add (S)-Mosher's acid chloride.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the stereocenter.
-
-
Configuration Assignment:
-
A positive Δδ value for a set of protons indicates that they are located on one side of the plane of the MTPA phenyl ring, while a negative Δδ value indicates they are on the other side.
-
By applying the established conformational model for Mosher's esters, the spatial arrangement of the substituents around the stereocenter can be deduced, thus assigning the absolute configuration.
-
Figure 1. Experimental workflow for absolute configuration determination using Mosher's acid.
This compound: An Alternative Approach
While Mosher's acid is highly effective, the search for alternative chiral derivatizing agents continues, driven by the desire for improved resolution, different reactivity profiles, and cost-effectiveness. Urea-based compounds, such as this compound, represent a potential class of such agents. The formation of diastereomeric ureas with chiral amines or carbamates with chiral alcohols could, in principle, be used for NMR-based configurational analysis in a manner analogous to Mosher's acid.
The derivatization would proceed through the reaction of the analyte with (R)-1-(1-phenylethyl)isocyanate, which can be generated from the corresponding urea. The phenyl group in the derivatizing agent would be expected to induce chemical shift nonequivalence in the resulting diastereomers.
Proposed Experimental Protocol for this compound Method (for a chiral amine)
-
Derivatization:
-
In a dry NMR tube, dissolve the chiral amine (1-5 mg) in a suitable anhydrous deuterated solvent.
-
Add a slight molar excess of (R)-1-(1-phenylethyl)isocyanate. The isocyanate can be prepared from this compound or obtained commercially.
-
The reaction may require gentle heating or a catalyst to proceed to completion.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric urea mixture.
-
Identify and assign the signals corresponding to the two diastereomers.
-
-
Configuration Assignment:
-
Similar to the Mosher's acid method, the differences in chemical shifts (Δδ) for protons near the stereocenter would be analyzed.
-
A consistent model for the preferred conformation of the diastereomeric ureas would be necessary to reliably correlate the sign of Δδ to the absolute configuration.
-
Figure 2. Logical relationship for urea-based CDA method.
Data Presentation and Comparison
A direct, quantitative comparison of the performance of this compound and Mosher's acid is challenging due to the limited published data on the former as a chiral derivatizing agent for NMR-based absolute configuration determination. However, we can establish a framework for such a comparison based on key performance metrics.
| Parameter | Mosher's Acid (MTPA) | This compound |
| Analyte Compatibility | Alcohols, Amines, Carboxylic Acids | Primarily Amines (as ureas), potentially Alcohols (as carbamates) |
| Reaction Conditions | Mild, often at room temperature. | May require heating or catalysis. |
| NMR Signal Reporter | Phenyl group (¹H NMR), CF₃ group (¹⁹F NMR) | Phenyl group (¹H NMR) |
| Magnitude of Δδ | Generally provides significant and predictable Δδ values. | Data not widely available for comparison. |
| Conformational Model | Well-established and widely applied. | A robust model would need to be established. |
| Commercial Availability | Readily available as both enantiomers and acid chlorides. | (R)- and (S)-1-phenylethylamine are common starting materials. The urea and isocyanate are also commercially available. |
Conclusion
Mosher's acid remains the benchmark for the determination of absolute configuration of chiral alcohols and amines by NMR spectroscopy, supported by a vast body of literature and a well-understood conformational model.
This compound, and the corresponding isocyanate, present a plausible alternative, particularly for chiral amines. The structural similarity to other known urea-based chiral solvating and derivatizing agents suggests its potential for inducing chemical shift nonequivalence in diastereomeric derivatives. However, the lack of extensive studies and a validated conformational model currently limits its widespread application for absolute configuration assignment.
For researchers encountering challenges with Mosher's acid, such as signal overlap or unfavorable reaction kinetics, exploring urea-based derivatizing agents like this compound could be a worthwhile endeavor. Further research is needed to systematically evaluate its performance against established methods and to develop a reliable model for predicting chemical shift differences, which would ultimately pave the way for its broader adoption in the field of stereochemical analysis.
References
comparative effectiveness of chiral resolving agents for primary amines
A Comparative Guide to the Effectiveness of Chiral Resolving Agents for Primary Amines
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture of primary amines is a critical step in producing stereochemically pure compounds. Diastereomeric salt formation stands as a classical and industrially scalable method for chiral resolution.[1] This guide provides an objective comparison of common chiral resolving agents, supported by experimental data, to aid in the selection of the most effective agent for a given primary amine.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this resolution technique is the reaction of a racemic primary amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers exhibit different physicochemical properties, most notably solubility in a specific solvent.[1] This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially, leaving the more soluble one in the mother liquor.[1] Subsequently, the optically pure amine can be recovered from the isolated salt by treatment with a base.[1]
Comparative Overview of Common Chiral Resolving Agents
The choice of resolving agent is crucial and often requires empirical screening for optimal results. The efficacy of a resolution is primarily evaluated by the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the desired amine enantiomer.
A summary of key attributes of common chiral resolving agents is presented below:
| Feature | Tartaric Acid | Mandelic Acid | (-)-Camphoric Acid | (1S)-(+)-10-Camphorsulfonic Acid |
| Structure | Acyclic Dicarboxylic Acid | Aryl Acetic Acid | Bicyclic Dicarboxylic Acid | Bicyclic Sulfonic Acid |
| Acidity (pKa1) | ~2.98[1] | ~3.41 | ~4.6[1] | Strong Acid |
| Availability | Abundant natural product[1] | Synthetically accessible | Derived from natural camphor[1] | Commercially available |
| Key Attributes | Versatile, widely used, well-documented, derivatives offer tunable properties.[1] | Effective for many amines, derivatives can improve resolution. | Rigid structure can lead to well-defined crystal packing and high diastereoselectivity.[1] | Strong acid, forms stable salts, often highly effective.[2] |
| Considerations | High acidity may interfere with sensitive functional groups.[1] | May require derivatization for optimal performance. | Less documented than tartaric acid, may require more optimization.[1] | Strong acidity can be a disadvantage for certain substrates. |
Data Presentation: Performance of Chiral Resolving Agents
Direct comparative studies of different resolving agents for the same primary amine under identical conditions are not always available in the literature. The following tables summarize representative data from various sources. It is important to note that yields and enantiomeric excesses are highly dependent on specific experimental conditions such as solvent, temperature, stoichiometry, and crystallization time.[1]
Table 1: Resolution of 1-Phenylethylamine
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | e.e. of Recovered Amine | Reference |
| (2R,3R)-(+)-Tartaric Acid | Methanol | - | - | [3] |
| (R)-Mandelic Acid | Methanol | 78-90% | 72-85% (one cycle) | [4] |
| Lithocholic Acid | - | - | - | [5] |
Table 2: Resolution of Amphetamine and Related Amines
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | e.e. of Recovered Amine | Reference |
| Methamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Dichloroethane/Methanol/Water | 80-95% | 85-98% | [6] |
| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | - | - | 82.5% | [7] |
| N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid | - | - | 57.9% | [7] |
Table 3: Resolution of Other Primary Amines
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | e.e. of Recovered Amine | Reference |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulfonic acid | Acetone | 70% | >99% | [8] |
| 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | Methanol | 80-90% | >85% | [9] |
| 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic acid | Isopropyl acetate/Acetonitrile | 83% | >99.8% | [10] |
| trans-2,3-diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | - | 98% | [11] |
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a primary amine via diastereomeric salt formation. This protocol should be considered a starting point, and optimization of solvent, temperature, and stoichiometry is often necessary for a specific amine-resolving agent pair.
1. Salt Formation:
-
Dissolve the racemic primary amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone) with gentle warming.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, also with warming.
-
Slowly add the solution of the resolving agent to the amine solution with continuous stirring.[1]
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For improved yield, the mixture can be further cooled in an ice bath or refrigerated for a period of time (e.g., 1-2 hours).[1]
3. Isolation of the Diastereomeric Salt:
-
Collect the crystallized salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities.
4. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water or an appropriate solvent.
-
Add a base (e.g., aqueous NaOH or Na2CO3 solution) to neutralize the resolving agent and liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.[1]
Mandatory Visualization
Caption: Experimental workflow for chiral resolution of a primary amine.
Caption: Logical relationships in selecting a chiral resolving agent.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. rsc.org [rsc.org]
- 10. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Determining Molecular Handedness: A Comparative Guide to Spectroscopic Analysis of Absolute Stereochemistry
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional arrangement, or absolute stereochemistry, is paramount. This guide provides an objective comparison of key spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given analytical challenge.
The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the unambiguous assignment of absolute stereochemistry is a critical step in drug discovery, development, and regulatory approval.[2] While X-ray crystallography has traditionally been the definitive method, several powerful spectroscopic techniques have emerged as robust alternatives, particularly for molecules that are difficult to crystallize.[1][3] This guide focuses on the practical comparison of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, with X-ray crystallography serving as the benchmark.
At a Glance: Comparison of Key Techniques
The selection of an appropriate technique for determining absolute stereochemistry depends on several factors, including the nature of the sample, the availability of instrumentation, and the desired level of certainty. The following table summarizes the key performance characteristics of the most common methods.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Nuclear Magnetic Resonance (NMR) |
| Principle | Anomalous X-ray scattering by a single crystal[3] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution[4] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution[5] | Diastereomeric differentiation using chiral derivatizing or solvating agents[6] |
| Sample Phase | Solid (high-quality single crystal)[3] | Solution[2] | Solution[5] | Solution[6] |
| Sample Requirement | High purity (>98%), single crystal of suitable quality and size (0.1-0.5 mm)[3] | 1-10 mg, soluble in a suitable solvent (e.g., CDCl3)[2] | Micrograms to milligrams, requires a chromophore[7] | 1-5 mg, requires functional groups for derivatization[8] |
| Measurement Time | Days (including crystal growth and data collection)[9] | Hours (typically 1-6 hours per sample)[2] | Minutes to an hour | Minutes to hours per spectrum |
| Key Advantage | Unambiguous, definitive determination of absolute configuration[3] | Applicable to a wide range of molecules in solution, no chromophore needed[2] | High sensitivity, small sample requirement[7] | Widely available instrumentation, well-established methods[10] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain[2] | Requires quantum chemical calculations for interpretation, can be sensitive to conformation and solvent effects[1][11] | Requires a chromophore near the stereocenter for strong signals[7] | Indirect method, relies on empirical models and the availability of suitable chiral auxiliaries[8][12] |
| Data Interpretation | Analysis of diffraction patterns and refinement of the Flack parameter[13] | Comparison of experimental spectrum with DFT-calculated spectra of possible enantiomers[1][2] | Comparison with spectra of known compounds or application of empirical rules (e.g., exciton coupling)[7] | Analysis of chemical shift differences (Δδ) between diastereomeric derivatives[8] |
Delving Deeper: Experimental Protocols
The successful application of these techniques hinges on meticulous experimental execution. Below are detailed methodologies for each of the key spectroscopic methods.
X-ray Crystallography
-
Crystal Growth: The primary and often most challenging step is to grow a single, high-quality crystal of the chiral compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling methods. The sample must be of high purity (>98%).[3]
-
Data Collection: A suitable crystal is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer. The diffraction pattern is recorded as the crystal is rotated. To determine the absolute configuration, it is crucial to measure the anomalous dispersion effect, which is more pronounced when a heavy atom (e.g., bromine, chlorine) is present in the molecule.[2][3]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the molecular structure is determined. The absolute configuration is established by refining the Flack parameter, which should ideally be close to 0 for the correct enantiomer.[13]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: The chiral molecule is dissolved in a suitable solvent (e.g., deuterated chloroform, CDCl3) at a concentration of approximately 0.1 M.[2] The choice of solvent is critical as it can influence the molecular conformation and hydrogen bonding.[11]
-
Spectral Acquisition: The VCD spectrum is recorded on a specialized VCD spectrometer, which measures the minute difference in absorbance of left and right circularly polarized infrared light.[4] Data is typically collected over several hours to achieve a good signal-to-noise ratio.[2]
-
Computational Modeling: The VCD spectrum of one enantiomer is calculated using quantum chemical methods, most commonly Density Functional Theory (DFT).[1][2] These calculations provide a theoretical spectrum based on the molecule's three-dimensional structure.
-
Spectral Comparison: The experimental VCD spectrum is then compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration of the molecule in solution.[2]
Electronic Circular Dichroism (ECD)
-
Sample Preparation: The sample is dissolved in a transparent solvent to an appropriate concentration to obtain a UV-Vis absorbance of around 1. The presence of a chromophore that absorbs UV-Vis light is essential for this technique.[7]
-
Spectral Acquisition: The ECD spectrum is measured on a CD spectrometer, which records the difference in absorption of left and right circularly polarized light as a function of wavelength.
-
Data Analysis: The absolute configuration can be determined by:
-
Comparison: Comparing the experimental spectrum to that of a known reference compound with a similar structure.[7]
-
Exciton Chirality Method: For molecules containing two or more interacting chromophores, the sign of the coupled Cotton effect can directly indicate the absolute configuration.[7]
-
Computational Prediction: Similar to VCD, the ECD spectrum can be calculated using quantum chemical methods and compared to the experimental spectrum.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Derivatization: The chiral molecule (e.g., an alcohol or amine) is reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid (MTPA), to form two diastereomeric derivatives.[8] Alternatively, a chiral solvating agent (CSA) can be used to form transient diastereomeric complexes.[6]
-
NMR Analysis: 1H or other relevant NMR spectra are acquired for both diastereomers (or the substrate in the presence of the CSA).
-
Spectral Comparison and Analysis: The chemical shifts of protons or other nuclei close to the stereocenter will differ between the two diastereomers. By systematically analyzing these chemical shift differences (Δδ), and applying established empirical models, the absolute configuration of the original molecule can be deduced.[8]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the experimental workflows and logical relationships for these techniques.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. schrodinger.com [schrodinger.com]
- 12. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Comparison of (R)-1-(1-phenylethyl)urea and Its Alternatives in Chiral Separations and Medicinal Chemistry
(R)-1-(1-phenylethyl)urea, a chiral urea derivative, has emerged as a versatile tool in chemical and pharmaceutical sciences. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against other common methodologies. Detailed experimental protocols, quantitative data, and visual workflows are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Application in Chiral Resolution of Carboxylic Acids
This compound is utilized as a chiral resolving agent, primarily for the separation of racemic carboxylic acids. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer, a salt of one enantiomer of the acid with (R)-1-(1-phenylethyl)amine (from which the urea is derived), crystallizes out, enabling the isolation of the desired enantiomer.
Comparison with Alternative Chiral Resolving Agents
Several other chiral amines and acids are commonly employed for the resolution of carboxylic acids. The choice of resolving agent is often empirical and depends on the specific substrate.
| Resolving Agent | Target Racemate | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Reference |
| (R)-1-(1-phenylethyl)amine | Ibuprofen | Methanol | High | >98% | [1] |
| (S)-(-)-1-(4-Bromophenyl)ethylamine | Various Carboxylic Acids | Various | Generally high | Often >95% | [2] |
| Cinchonidine | Ibuprofen | Ethanol | 75% | 92% | [1] |
| (R)-α-Methylbenzylamine | Ketoprofen | Acetone | 80% | 95% | [1] |
| L-Tyrosinamide | Ketoprofen | Ethanol | 65% | 88% | [1] |
Experimental Protocol: Chiral Resolution of Ibuprofen using (R)-1-(1-phenylethyl)amine
This protocol describes a typical procedure for the chiral resolution of a racemic carboxylic acid using a chiral amine.
-
Salt Formation: Dissolve racemic ibuprofen (1.0 g, 4.85 mmol) in methanol (10 mL) with gentle heating. In a separate flask, dissolve (R)-1-(1-phenylethyl)amine (0.59 g, 4.85 mmol) in methanol (5 mL). Slowly add the amine solution to the ibuprofen solution with stirring.
-
Crystallization: Allow the mixture to cool to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water (10 mL) and add 2M hydrochloric acid until the pH is approximately 2.
-
Extraction: Extract the liberated ibuprofen enantiomer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched ibuprofen.
-
Analysis: Determine the enantiomeric excess of the recovered ibuprofen using chiral HPLC.
Logical Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Application as a Chiral Derivatizing Agent for HPLC Analysis
(R)-1-(1-phenylethyl)isocyanate, a reactive derivative of (R)-1-(1-phenylethyl)amine, is used as a chiral derivatizing agent (CDA). It reacts with racemic amines, alcohols, and thiols to form stable diastereomeric urea, carbamate, or thiocarbamate derivatives, respectively. These diastereomers can then be separated and quantified using standard achiral HPLC, allowing for the determination of the enantiomeric purity of the original analyte.
Comparison with Alternative Chiral Derivatizing Agents
A variety of CDAs are available, each with its own advantages in terms of reactivity, stability of the derivatives, and chromatographic properties.
| Chiral Derivatizing Agent | Analyte Type | Detection Method | Key Features |
| (R)-1-(1-phenylethyl)isocyanate (PEIC) | Amines, Alcohols, Thiols | UV | Forms stable urea/carbamate derivatives.[3] |
| (R)-(−)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Amines, Alcohols, Thiols | UV, Fluorescence | Highly fluorescent derivatives, good for trace analysis. |
| Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | NMR, GC, HPLC | Widely used, but can be prone to racemization.[4] |
| Marfey's Reagent (FDAA) | Amino Acids | UV | High enantioselectivity for amino acids.[5] |
| o-Phthalaldehyde/Chiral Thiol (OPA) | Primary Amines, Amino Acids | Fluorescence | Rapid derivatization, but derivatives can be unstable.[6] |
Experimental Protocol: Derivatization of a Racemic Amine with (R)-1-(1-phenylethyl)isocyanate
-
Sample Preparation: Dissolve the racemic amine (approximately 1 mg) in a suitable aprotic solvent (e.g., 1 mL of acetonitrile).
-
Derivatization: Add a slight excess (1.1 equivalents) of (R)-1-(1-phenylethyl)isocyanate to the amine solution. Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to catalyze the reaction.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes, or until complete as monitored by TLC or a preliminary HPLC run.
-
HPLC Analysis: Dilute an aliquot of the reaction mixture with the mobile phase and inject it into the HPLC system equipped with a standard reversed-phase column (e.g., C18) and a UV detector.
-
Quantification: The two diastereomeric peaks will have different retention times, and their peak areas can be used to determine the enantiomeric ratio of the original amine.
Workflow for Chiral Analysis using a Derivatizing Agent
Caption: General Workflow for Enantiomeric Purity Analysis using a Chiral Derivatizing Agent.
Application in Medicinal Chemistry: Complement Inhibitors
Derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as potent inhibitors of the complement system, a key component of the innate immune system.[7][8][9][10] Specifically, these compounds have been shown to inhibit the formation of the membrane attack complex (MAC) by targeting the C9 protein.[7][8][9][10] Dysregulation of the complement system is implicated in a variety of inflammatory and autoimmune diseases, making these inhibitors promising therapeutic leads.
The Complement System Signaling Pathway
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, leading to a cascade of events that culminates in the formation of the MAC (C5b-9), which creates pores in target cell membranes, leading to cell lysis. The 1-phenyl-3-(1-phenylethyl)urea derivatives act at the terminal step of this cascade by inhibiting C9 polymerization.[7][8][9][10]
Caption: The Complement System Cascade and the Site of Inhibition by 1-phenyl-3-(1-phenylethyl)urea derivatives.
Comparison with Other Complement Inhibitors
Several complement inhibitors are either approved for clinical use or are in development, targeting different points in the complement cascade.
| Inhibitor | Target | Mechanism of Action | IC50 |
| Optimized 1-phenyl-3-(1-phenylethyl)urea derivative (7l) | C9 | Inhibits C9 polymerization | 13 nM[7][8][9][10] |
| Eculizumab (Soliris®) | C5 | Monoclonal antibody that prevents cleavage of C5 to C5a and C5b | 24.8 µg/mL (CP), 44.1 µg/mL (AP)[11] |
| Ravulizumab (Ultomiris®) | C5 | Long-acting monoclonal antibody that prevents cleavage of C5 | 32.7 µg/mL (CP), 41.5 µg/mL (AP)[11] |
| Iptacopan (Fabhalta®) | Factor B | Oral small molecule inhibitor of Factor B in the alternative pathway | 0.8 µg/mL (AP)[11] |
| Danicopan (Voydeya®) | Factor D | Oral small molecule inhibitor of Factor D in the alternative pathway | 0.08 µg/mL (AP)[11] |
| Avacopan (Tavneos®) | C5a Receptor | Oral small molecule antagonist of the C5a receptor | N/A |
IC50 values can vary depending on the assay conditions.
Experimental Protocol: Synthesis of a 1-phenyl-3-(1-phenylethyl)urea Derivative
This protocol describes a general method for the synthesis of unsymmetrical ureas.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methoxyphenethylamine (1 mmol) in water at room temperature.
-
Activation: Cool the solution to 0°C and add 1,1'-carbonyldiimidazole (CDI) (1.2 mmol). Stir the mixture at this temperature for 1 hour.
-
Coupling: Add 3-methoxyphenethylamine (1 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea.[4]
Conclusion
This compound and its derivatives are valuable chemical entities with significant applications in both analytical and medicinal chemistry. As a chiral resolving agent and a precursor to chiral derivatizing agents, it provides a robust method for the separation and analysis of enantiomers. In the realm of drug discovery, its urea scaffold has led to the development of potent complement inhibitors with therapeutic potential. The comparative data and detailed protocols provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound and to select the most appropriate methods and compounds for their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Complement system - Wikipedia [en.wikipedia.org]
- 9. Discovery and structural modification of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of complement - East China Normal University [pure.ecnu.edu.cn]
- 10. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (R)-1-(1-phenylethyl)urea
For Researchers, Scientists, and Drug Development Professionals
The chiral molecule (R)-1-(1-phenylethyl)urea is a valuable building block in medicinal chemistry and drug development. Its synthesis requires careful consideration of stereochemical control, yield, and process safety. This guide provides a comparative analysis of three distinct synthetic routes to obtain this compound, complete with experimental protocols and quantitative data to aid in methodology selection.
Comparison of Synthetic Routes
Three primary synthetic strategies for this compound are outlined below. Each method offers a unique set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
| Parameter | Route 1: From (R)-1-phenylethylamine and Cyanate | Route 2: From (R)-1-phenylethyl isocyanate and Ammonia | Route 3: Via Curtius Rearrangement |
| Starting Material | (R)-1-phenylethylamine, Sodium or Potassium Cyanate | (R)-1-phenylethyl isocyanate, Ammonia | (R)-2-phenylpropanoic acid |
| Key Transformation | Nucleophilic addition of the amine to cyanic acid | Nucleophilic addition of ammonia to the isocyanate | Rearrangement of an acyl azide to an isocyanate, followed by trapping with ammonia |
| Stereochemistry Control | Retention of configuration from the chiral amine | Retention of configuration from the chiral isocyanate | Retention of configuration during the rearrangement[1][2] |
| Typical Yield | Good to Excellent (Estimated 80-90%)[3] | Excellent (Typically >95%) | Good (Estimated 70-80%)[1] |
| Reaction Conditions | Mild; aqueous acidic medium, room temperature | Mild; organic solvent, room temperature | Requires heating for the rearrangement step; handling of potentially explosive azide intermediate |
| Reagent Toxicity | Cyanates are toxic | Isocyanates are lachrymatory and respiratory irritants | Diphenylphosphoryl azide (DPPA) is toxic; azides are potentially explosive |
| Scalability | Potentially scalable, though purification from salts may be a consideration | Readily scalable | Requires careful safety considerations for large-scale synthesis due to the azide intermediate |
Experimental Protocols
Route 1: Synthesis from (R)-1-phenylethylamine and Sodium Cyanate
This method provides a straightforward approach utilizing readily available starting materials. The reaction proceeds via the in situ formation of cyanic acid from sodium cyanate in an acidic medium, which is then attacked by the chiral amine.
Protocol:
-
In a flask, dissolve (R)-1-phenylethylamine (1.0 eq) in a mixture of glacial acetic acid and water.
-
To this solution, add a solution of sodium cyanate (1.5 eq) in water dropwise with stirring at room temperature.
-
A precipitate of this compound will form.
-
Continue stirring for 2-3 hours at room temperature to ensure complete reaction.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Route 2: Synthesis from (R)-1-phenylethyl isocyanate and Ammonia
This is often the most direct route, provided the chiral isocyanate is available. The reaction is typically clean and high-yielding.
Protocol:
-
Dissolve (R)-1-phenylethyl isocyanate (1.0 eq) in a suitable anhydrous organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a flask equipped with a stirring bar.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise with vigorous stirring.
-
A white precipitate of this compound will form immediately.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be washed with a non-polar solvent like hexane to remove any unreacted isocyanate and then dried.
Route 3: Synthesis via Curtius Rearrangement
This route begins with the corresponding carboxylic acid and proceeds through an acyl azide intermediate, which rearranges to the isocyanate with retention of stereochemistry. The isocyanate is then trapped in situ with ammonia.
Protocol:
-
To a stirred solution of (R)-2-phenylpropanoic acid (1.0 eq) in an anhydrous solvent such as toluene, add triethylamine (1.1 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes, then heat to reflux (around 110 °C) for 2-3 hours to facilitate the Curtius rearrangement to (R)-1-phenylethyl isocyanate.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of ammonia in a suitable solvent.
-
Slowly add the isocyanate solution to the ammonia solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Signaling Pathways and Experimental Workflows
To visualize the relationship between the different synthetic strategies, the following diagrams are provided.
References
advantages of urea-based resolving agents over other types
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of safe and effective pharmaceuticals, the choice of resolving agent is a critical decision. While traditional resolving agents like tartaric and mandelic acid derivatives have long been the industry standard, emerging classes of resolving agents offer unique advantages. This guide provides an objective comparison of urea-based resolving agents against these established alternatives, supported by available experimental data and detailed methodologies.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common method for separating enantiomers on a large scale is through the formation of diastereomeric salts. This process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure resolving agent. The resulting diastereomeric salts, unlike the original enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, and the desired enantiomer can then be recovered by breaking the salt.
Urea-Based Resolving Agents: A Promising Alternative
Chiral urea derivatives are a versatile class of compounds that are gaining attention for their potential in chiral resolution. Their rigid structures and ability to form multiple hydrogen bonds can lead to highly specific interactions with chiral molecules, facilitating the formation of well-defined crystalline diastereomeric salts. This can result in high diastereoselectivity and efficient separation of enantiomers.
Advantages of Urea-Based Resolving Agents:
-
Structural Diversity: Urea-based resolving agents can be readily synthesized from a wide variety of chiral building blocks, such as amino acids and chiral amines. This allows for the fine-tuning of their structure to optimize interactions with the target racemic compound.
-
Strong Hydrogen Bonding Capabilities: The urea functional group is an excellent hydrogen bond donor and acceptor. This property enables the formation of robust and highly organized crystal lattices with the target molecule, which is crucial for effective diastereomeric salt crystallization.
-
Potential for High Enantioselectivity: The defined and rigid conformations of many chiral ureas can lead to significant differences in the crystal packing of the two diastereomers, resulting in high enantiomeric excess (ee) of the desired product.
Comparative Performance Data
While comprehensive comparative studies are still emerging, preliminary data suggests that urea-based resolving agents can be highly effective. For instance, chiral ureido-1,1'-binaphthalene derivatives have demonstrated the ability to form significantly more stable complexes with one enantiomer of 1-phenylethanol over the other, indicating a strong potential for chiral discrimination.[1]
However, direct, quantitative comparisons with traditional resolving agents for a range of racemic compounds are not yet widely available in the published literature. The effectiveness of any resolving agent is highly dependent on the specific substrate, solvent, and crystallization conditions.
Table 1: Illustrative Comparison of Resolving Agent Types
| Resolving Agent Type | Key Structural Features | Primary Interaction Mechanism | Common Applications | Potential Advantages |
| Urea-Based | Chiral backbone with one or more urea functional groups | Hydrogen bonding, π-π stacking | Resolution of alcohols, amines, and carboxylic acids | High structural tunability, strong and directional interactions |
| Tartaric Acid Derivatives | Dicarboxylic acids with two chiral centers | Salt formation, hydrogen bonding | Resolution of racemic bases (amines) | Readily available, cost-effective, well-established |
| Mandelic Acid Derivatives | α-hydroxy carboxylic acids | Salt formation, hydrogen bonding | Resolution of racemic bases (amines) | Effective for a wide range of amines, often provides high ee |
Experimental Protocols
The successful application of any resolving agent requires careful optimization of the experimental conditions. The following sections provide generalized protocols for the synthesis of a chiral urea-based resolving agent and its application in a typical resolution experiment.
Synthesis of a Chiral Urea-Based Resolving Agent from an Amino Acid
Chiral urea derivatives can be synthesized through the reaction of a chiral amine (derived from an amino acid) with an isocyanate.
Materials:
-
(L)-Amino acid (e.g., Leucine)
-
Aryl isocyanate (e.g., Phenyl isocyanate)
-
Sodium hydroxide (NaOH)
-
Water
-
Organic solvent (e.g., Diethyl ether)
-
Hydrochloric acid (HCl)
Procedure:
-
The (L)-amino acid is dissolved in an aqueous solution of sodium hydroxide at room temperature.[2][3]
-
The aryl isocyanate is added to the solution, and the mixture is stirred for several hours.[2][3]
-
The resulting solid precipitate, the chiral urea derivative, is collected by filtration, washed with water, and dried.[2][3]
-
The structure and purity of the synthesized resolving agent are confirmed by analytical techniques such as NMR and mass spectrometry.[2][3]
General Protocol for Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a general procedure for the resolution of a racemic amine using a chiral urea-based resolving agent that also contains a carboxylic acid moiety.
Materials:
-
Racemic amine
-
Chiral urea-based resolving agent (with a carboxylic acid group)
-
Suitable solvent (e.g., ethanol, methanol, ethyl acetate)
-
Base (e.g., sodium hydroxide) for liberation of the resolved amine
-
Acid (e.g., hydrochloric acid) for recovery of the resolving agent
Procedure:
-
Salt Formation: Dissolve the racemic amine and an equimolar amount of the chiral urea-based resolving agent in a suitable solvent, with gentle heating if necessary, to form a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out. To maximize the yield, the mixture can be further cooled in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base to liberate the free amine. Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the enantiomerically enriched amine.
-
Recovery of Resolving Agent: Acidify the remaining aqueous layer to precipitate the resolving agent, which can then be collected by filtration and reused.
-
Analysis: Determine the enantiomeric excess (ee) of the resolved amine using an appropriate analytical technique, such as chiral HPLC or polarimetry.
Visualizing the Process
Experimental Workflow for Diastereomeric Salt Resolution
Logical Relationship in Resolving Agent Selection
Conclusion
Urea-based resolving agents represent a valuable and versatile class of compounds for the chiral resolution of racemic mixtures. Their tunable nature and strong hydrogen bonding capabilities offer the potential for highly efficient and selective separations. While more direct comparative data with traditional resolving agents is needed to fully establish their advantages across a broad range of applications, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of urea-based resolving agents in their own work. The continued development of novel resolving agents, including those based on urea, is crucial for advancing the field of chiral separations and enabling the efficient production of enantiomerically pure compounds for the pharmaceutical and other industries.
References
case studies on the successful use of (R)-1-(1-phenylethyl)urea in chiral separation
A Comparative Guide to the Chiral Separation of Ibuprofen
An Objective Analysis of Diastereomeric Crystallization versus Chiral High-Performance Liquid Chromatography (HPLC)
This guide provides a detailed comparison of two primary methods for the chiral separation of racemic ibuprofen: classical resolution via diastereomeric salt formation and modern chiral High-Performance Liquid Chromatography (HPLC). While the initial focus was on the novel resolving agent (R)-1-(1-phenylethyl)urea, a thorough review of scientific literature reveals a lack of specific case studies for this compound. Therefore, this guide pivots to its well-documented and structurally related parent amine, (S)-(-)-α-phenylethylamine , a widely used resolving agent for acidic compounds like ibuprofen.[1][2] The principles of diastereomeric salt formation are directly comparable.
The data and protocols presented herein are compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive comparison of these methodologies, enabling an informed choice based on experimental goals, scale, and available resources.
Introduction to Chiral Separation of Ibuprofen
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule sold as a racemic mixture—an equal parts blend of its (S)-(+)- and (R)-(-)-enantiomers. The pharmacological activity, however, resides almost exclusively in the (S)-(+)-enantiomer.[3][4] The (R)-(-) form is largely inactive, although the human body can convert a portion of it to the active (S)-form.[4] The production of enantiomerically pure (S)-(+)-ibuprofen (dexibuprofen) is therefore highly desirable to improve therapeutic efficacy and reduce metabolic burden.[3]
Achieving this separation requires a chiral resolution technique. The two most prevalent methods are:
-
Diastereomeric Salt Formation: A classical chemical resolution technique where the racemic acid is reacted with a single enantiomer of a chiral base. This reaction creates a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties (such as solubility) and can be separated by fractional crystallization.[1]
-
Chiral HPLC: An analytical and preparative chromatographic technique that uses a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to different retention times and thus, separation.[5][6]
Performance Comparison: Diastereomeric Crystallization vs. Chiral HPLC
The choice between these methods depends on factors like scale, required purity, cost, and analytical vs. preparative needs. The following tables summarize quantitative performance data from published studies.
Table 1: Diastereomeric Salt Resolution of Ibuprofen with (S)-(-)-α-phenylethylamine
This method relies on the differential solubility of the two diastereomeric salts formed: (S)-ibuprofen-(S)-amine and (R)-ibuprofen-(S)-amine. The (S,S) salt is typically less soluble and precipitates from the solution.[7][8]
| Parameter | Reported Value/Range | Notes |
| Resolving Agent | (S)-(-)-α-phenylethylamine | A common chiral base for resolving acidic racemates. |
| Yield (S-Ibuprofen) | 20% - 95% | Highly dependent on the optimization of crystallization conditions (solvent, temperature, etc.). The theoretical maximum yield for a single resolution step is 50%. Higher yields often involve recycling. |
| Enantiomeric Excess (ee) | ~80% - 88% | Represents the purity of the desired (S)-enantiomer after initial crystallization. Recrystallization steps can further improve purity. |
| Diastereomeric Excess (de) | 40% - 80% | Measures the purity of the diastereomeric salt before conversion back to the enantiomer. Higher %de in the salt leads to higher %ee in the final product. |
| Key Solvents | Ethanol, Ethyl Acetate, Water, Isopropanol | The choice of solvent and anti-solvent is critical for achieving differential solubility and good crystal formation.[9][10] |
Data compiled from references[8][9].
Table 2: Chiral HPLC Separation of Ibuprofen Enantiomers
This method offers high-resolution separation and is suitable for both analytical quantification and preparative isolation. Performance is highly dependent on the column and mobile phase used.
| Parameter | Method 1: Cellulose-based CSP | Method 2: Ovomucoid (OVM) CSP | Notes |
| Chiral Stationary Phase (CSP) | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) | Chiral OVM Column | Polysaccharide derivatives and proteins are common and effective CSPs for profen drugs.[6][11] |
| Mobile Phase | n-hexane:2-propanol:TFA (98:2:0.1) | 20 mM KH₂PO₄ (pH 4.7):Ethanol | The mobile phase composition is optimized to achieve the best balance of retention and resolution. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Typical analytical flow rates. |
| Resolution (Rs) | Not specified, but baseline separation achieved | 2.46 | A resolution value > 1.5 indicates baseline (complete) separation of the two enantiomer peaks. |
| Separation Factor (α) | ~1.18 | Not specified | The ratio of retention factors for the two enantiomers. A value > 1 is required for separation.[12] |
| Limit of Detection (LOD) | 8.1% of minor enantiomer | Not specified | Demonstrates the method's sensitivity for detecting small amounts of one enantiomer in the presence of the other.[6] |
| Analysis Time | < 10 minutes | < 25 minutes | Chiral HPLC methods are generally rapid.[6][11] |
Data compiled from references[6][11][12].
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic Ibuprofen
This protocol is a generalized procedure based on common laboratory practices for resolving racemic ibuprofen.[4][7]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Organic Solvent (e.g., Ethanol, Ethyl Acetate)
-
Anti-solvent (e.g., Water)
-
Extraction Solvent (e.g., Methyl-t-butyl ether - MTBE)
-
Standard laboratory glassware, heating/stirring plate, vacuum filtration setup.
Procedure:
-
Dissolution: Dissolve racemic ibuprofen (~15 mmol) in an aqueous solution of 0.5 M KOH (e.g., 30 mL) by heating to approximately 75-85°C with stirring.[4]
-
Salt Formation: Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine to the heated solution. A precipitate of the less soluble (S,S)-diastereomeric salt should form within minutes.[4]
-
Crystallization: Maintain the mixture at 75-85°C for about one hour to ensure complete salt formation and crystallization.
-
Isolation: Remove the heat source and allow the mixture to cool to room temperature. Collect the precipitated salt by vacuum filtration, washing the solid with a small amount of ice-cold water.
-
Recrystallization (Optional but Recommended): To improve purity, recrystallize the salt from a suitable solvent like 2-propanol.[7]
-
Liberation of (S)-Ibuprofen: Suspend the purified diastereomeric salt in water and acidify with 2 M H₂SO₄ or HCl to a low pH. This protonates the ibuprofen carboxylate and converts the amine to its water-soluble salt.
-
Extraction: Extract the liberated (S)-(+)-ibuprofen into an organic solvent (e.g., MTBE) multiple times.
-
Final Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the solid (S)-(+)-ibuprofen.
Protocol 2: Chiral HPLC Analysis of Ibuprofen
This protocol describes a typical analytical method using a cellulose-based chiral stationary phase.[6]
Materials & Instrumentation:
-
HPLC system with UV detector
-
Chiralcel OJ-H column (or equivalent cellulose-based CSP)
-
Mobile Phase: n-hexane, 2-propanol, trifluoroacetic acid (TFA)
-
Ibuprofen sample (racemic or resolved) dissolved in n-hexane
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and TFA in a 98:2:0.1 (v/v/v) ratio. Degas the solution before use.
-
System Equilibration: Set the column temperature (e.g., 25°C) and pump the mobile phase through the HPLC system at a flow rate of 1.0 mL/min until a stable baseline is observed on the detector.
-
Sample Preparation: Prepare a stock solution of ibuprofen (e.g., 1.0 x 10⁻² mol/L) in n-hexane. Prepare working standards and samples by diluting the stock solution.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram. The UV detector is typically set to 254 nm. The (R)- and (S)-enantiomers will elute as separate peaks.
-
Analysis: Determine the retention times, peak areas, resolution (Rs), and enantiomeric excess (% ee) from the chromatogram.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each chiral separation method.
References
- 1. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. chemconnections.org [chemconnections.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. murov.info [murov.info]
- 8. scribd.com [scribd.com]
- 9. advanceseng.com [advanceseng.com]
- 10. researchgate.net [researchgate.net]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral urea derivatives is a critical analytical challenge in pharmaceutical research and development. The stereochemistry of these compounds can significantly influence their pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers of urea-based compounds. This guide offers an objective comparison of the performance of various CSPs, supported by experimental data, to assist in the selection of the most effective stationary phase for this class of molecules.
Performance Comparison of Chiral Stationary Phases
The efficacy of a chiral separation is determined by several key chromatographic parameters: the retention factor (k), the separation factor (α), and the resolution (Rs). An ideal CSP for a given pair of enantiomers will provide sufficient retention to allow for interaction with the stationary phase, a high separation factor indicating good chiral recognition, and baseline resolution for accurate quantification. This comparison focuses on the most widely utilized and effective CSPs for urea derivatives: polysaccharide-based, macrocyclic glycopeptide-based, and brush-type (Pirkle-type) stationary phases.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are renowned for their broad applicability and excellent performance in resolving a wide range of chiral compounds, including urea derivatives.[1][2] The chiral recognition mechanism is complex, involving hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone, all within a defined chiral groove.[1]
Recent studies on the enantioseparation of (±)-trans-β-lactam ureas provide a wealth of comparative data on the performance of various polysaccharide-based columns. The following tables summarize the chromatographic parameters obtained on different Chiralcel® and Chiralpak® columns under various mobile phase conditions.
Table 1: Performance of Polysaccharide-Based CSPs for the Enantioseparation of (±)-trans-β-Lactam Ureas in Polar Organic Mode
| Analyte (Substituent R) | CSP | Mobile Phase | k1 | α | Rs | Reference |
| Phenyl | Chiralpak AD-3 | MeOH | 0.77 | 1.15 | 1.95 | Kontrec et al., 2024 |
| Chiralcel OD-3 | MeOH | 1.25 | 1.13 | 1.91 | Kontrec et al., 2024 | |
| 4-Methylphenyl | Chiralpak AD-3 | EtOH | 0.58 | 1.14 | 1.76 | Kontrec et al., 2024 |
| Chiralcel OD-3 | EtOH | 0.94 | 1.12 | 1.69 | Kontrec et al., 2024 | |
| 4-Chlorophenyl | Chiralpak AD-3 | ACN | 0.44 | 1.16 | 1.88 | Kontrec et al., 2024 |
| Chiralcel OD-3 | ACN | 0.65 | 1.11 | 1.55 | Kontrec et al., 2024 | |
| 3-Chlorophenyl | Chiralpak AD-3 | MeOH | 0.81 | 1.18 | 2.31 | Kontrec et al., 2024 |
| Chiralcel OD-3 | MeOH | 1.33 | 1.15 | 2.21 | Kontrec et al., 2024 | |
| 2-Chlorophenyl | Chiralpak AD-3 | EtOH | 0.61 | 1.20 | 2.40 | Kontrec et al., 2024 |
| Chiralcel OD-3 | EtOH | 1.00 | 1.16 | 2.11 | Kontrec et al., 2024 |
Table 2: Performance of Immobilized Polysaccharide-Based CSPs for (±)-trans-β-Lactam Urea Enantioseparation
| Analyte (Substituent R) | CSP | Mobile Phase | k1 | α | Rs | Reference |
| 4-Chlorophenyl | Amylose-SA | n-Hex/2-PrOH (90/10) | 2.05 | 1.30 | 3.23 | Jurin et al., 2020 |
| Cellulose-SB | n-Hex/2-PrOH (90/10) | 3.32 | 1.21 | 2.92 | Jurin et al., 2020 | |
| Cellulose-SC | n-Hex/2-PrOH (90/10) | 1.83 | 1.13 | 1.57 | Jurin et al., 2020 | |
| Cyclopentyl | Amylose-SA | MeOH | 0.59 | 1.17 | 1.53 | Jurin et al., 2020 |
| Cellulose-SB | MeOH | 0.96 | 1.13 | 1.41 | Jurin et al., 2020 | |
| Cellulose-SC | MeOH | 0.57 | 1.00 | 0.00 | Jurin et al., 2020 | |
| 4-tert-Butylphenyl | Amylose-SA | EtOH | 0.42 | 1.25 | 2.08 | Jurin et al., 2020 |
| Cellulose-SB | EtOH | 0.62 | 1.16 | 1.54 | Jurin et al., 2020 | |
| Cellulose-SC | EtOH | 0.41 | 1.00 | 0.00 | Jurin et al., 2020 |
k1: retention factor of the first-eluting enantiomer; α: separation factor; Rs: resolution. Amylose-SA: CHIRAL ART Amylose-SA; Cellulose-SB: CHIRAL ART Cellulose-SB; Cellulose-SC: CHIRAL ART Cellulose-SC.
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, serve as chiral selectors in a versatile class of CSPs. These selectors possess a complex structure with multiple stereogenic centers, aromatic rings, and ionizable groups, enabling a variety of interactions including hydrogen bonding, π-π interactions, and ionic interactions.[3]
While extensive tabular data for a broad range of urea derivatives on these columns is not as readily available as for polysaccharide CSPs, their utility has been demonstrated. For instance, a teicoplanin-based CSP has been used to achieve a separation factor of 1.09 for fluoxetine, a compound with a structure related to urea derivatives. These CSPs are particularly effective for the separation of amino acids and their derivatives and can be operated in reversed-phase, normal-phase, and polar organic modes, offering a high degree of flexibility in method development.
Brush-type CSPs, pioneered by William H. Pirkle, consist of small chiral molecules covalently bonded to a silica support.[4] Their chiral recognition mechanism is often described by the "three-point interaction model," which involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5] These CSPs are known for their robustness and high efficiency.
Specific applications of Pirkle-type columns for the enantioseparation of urea derivatives are documented, though comparative data across a wide range of these compounds is limited in recent literature. Their well-defined interaction sites make them an excellent choice when a rational design of the chiral separation is possible based on the analyte's structure. The presence of π-acidic and π-basic sites, along with hydrogen bond donors and acceptors, allows for strong and specific interactions with the urea functional group and its substituents.
Experimental Protocols
Reproducible and robust enantioselective separation relies on meticulous experimental execution. Below are the detailed methodologies for the separations cited in the comparison tables.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Columns:
-
Chiralpak AD-3 (250 x 4.6 mm, 3 µm)
-
Chiralcel OD-3 (250 x 4.6 mm, 3 µm)
-
-
Mobile Phases:
-
Methanol (MeOH), 100%
-
Ethanol (EtOH), 100%
-
Acetonitrile (ACN), 100%
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Racemic (±)-trans-β-lactam ureas were dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System: HPLC system equipped with a quaternary pump, autosampler, and UV detector.
-
Columns:
-
CHIRAL ART Amylose-SA (150 x 4.6 mm, 5 µm)
-
CHIRAL ART Cellulose-SB (150 x 4.6 mm, 5 µm)
-
CHIRAL ART Cellulose-SC (150 x 4.6 mm, 5 µm)
-
-
Mobile Phases:
-
Normal Phase: n-Hexane/2-Propanol (90:10, v/v)
-
Polar Organic: Methanol (100%) or Ethanol (100%)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Racemic analytes were dissolved in 2-propanol at a concentration of 1 mg/mL.
Logical Workflow for CSP Selection
The selection of an appropriate CSP is a systematic process. The following diagram illustrates a logical workflow for choosing a chiral stationary phase for the enantioseparation of a novel urea derivative.
CSP Selection Workflow Diagram.
Conclusion
The choice of a chiral stationary phase for the enantioseparation of urea derivatives is contingent upon the specific molecular structure of the analyte and the desired analytical outcome. Polysaccharide-based CSPs, such as Chiralpak AD and Chiralcel OD, demonstrate broad applicability and high efficiency for this class of compounds, making them an excellent starting point for method development. Macrocyclic glycopeptide and brush-type CSPs offer alternative selectivities and should be considered when polysaccharide-based phases do not yield the desired separation. The data and protocols presented in this guide provide a foundational resource for researchers to make informed decisions in the challenging yet critical task of chiral urea derivative separation.
References
Safety Operating Guide
Navigating the Disposal of (R)-1-(1-phenylethyl)urea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of (R)-1-(1-phenylethyl)urea, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety Protocols
Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All chemical waste must be managed in accordance with local, state, and federal regulations.[1][2][3] Laboratory personnel should be trained on proper waste handling and disposal procedures.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[5]
-
Body Protection: A fully-buttoned lab coat is mandatory to protect from spills.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process unless confirmed otherwise by your institution's EHS office.[4]
-
Waste Identification and Collection:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Attach a "Hazardous Waste" label as soon as the first of the waste is added to the container.[5]
-
-
Storage:
-
Disposal Request:
Spill and Decontamination Procedures
In the event of a spill, trained personnel should handle the cleanup.[5]
-
Containment: Cover the spill with an inert absorbent material.
-
Collection: Carefully sweep or scoop the material into a suitable, closed container for disposal.[5] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials should be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Maximum SAA Storage | 55 gallons of hazardous waste or 1 quart of acutely toxic waste | [9] |
| Container Headroom | Leave at least one-inch of headroom to allow for expansion | [8] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 (for approved substances only) | [6] |
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. efiling.energy.ca.gov [efiling.energy.ca.gov]
- 4. vumc.org [vumc.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling (R)-1-(1-phenylethyl)urea
Disclaimer: No specific Safety Data Sheet (SDS) for (R)-1-(1-phenylethyl)urea was located. The following guidance is based on the safety protocols for general urea and other substituted urea compounds. It is imperative for researchers to consult their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this specific chemical.
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling this compound to ensure personal safety and maintain a secure laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and airborne particles.[1] A face shield may be necessary for additional protection. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, should be worn.[1][2][3] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques.[1] |
| Body Protection | A fully-buttoned lab coat or a chemical-resistant apron should be worn to protect skin and clothing from potential contamination.[2] |
| Respiratory Protection | In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1] The specific type of respirator should be determined by a workplace hazard assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the chemical's integrity and preventing accidental exposure.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Refrain from eating, drinking, or smoking in the laboratory area.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][4]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
All waste materials, including the chemical itself and any contaminated consumables, must be disposed of in accordance with institutional, local, state, and federal regulations.
Waste Collection:
-
Collect waste this compound and any materials used for spill cleanup in a designated and clearly labeled hazardous waste container.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Disposal Procedure:
-
Segregation: Keep chemical waste separate from regular trash.
-
Labeling: Clearly label the waste container with the full chemical name and any associated hazards.
-
Pickup: Contact your institution's EHS department to arrange for the collection and proper disposal of the hazardous waste.[5]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
